Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMZBLTCALOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371873 | |
| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154934-97-1 | |
| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154934-97-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core chemical properties, synthesis protocols, reactivity, and significant applications, grounding all claims in authoritative scientific literature.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1][2][3] Its derivatives are renowned for a vast spectrum of biological activities, making them privileged structures in medicinal chemistry.[4][5] The introduction of a trifluoromethyl (-CF₃) group onto this scaffold, as seen in this compound, dramatically enhances its chemical and biological properties. The -CF₃ group is known to improve metabolic stability, membrane permeability, and binding affinity, making this compound a highly valuable intermediate for developing novel therapeutics and advanced agrochemicals.[6][7][8]
This guide offers a comprehensive exploration of this versatile molecule, from its fundamental characteristics to its role in creating next-generation chemical entities.
Core Chemical Properties and Structural Analysis
This compound is a stable, crystalline solid under standard conditions. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 154934-97-1 | [6][9][10][11] |
| Molecular Formula | C₈H₇F₃N₂O₃ | [6] |
| Molecular Weight | 236.15 g/mol | [6][12][13] |
| Synonyms | 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | [6][9] |
| Purity | Typically ≥95% | [10] |
| Storage Conditions | Store at 0-8°C | [6] |
Structural Elucidation and Tautomerism
The structure features a pyrimidine ring substituted with an ethyl carboxylate group at the 5-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 2-position. A critical and often overlooked feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-2(1H)-one form (keto-enol tautomerism). Spectroscopic evidence and chemical reactivity strongly suggest that the keto form is often the predominant tautomer in solution and the solid state. This equilibrium is fundamental to its reactivity and biological interactions.[14]
Caption: Keto-enol tautomerism of the pyrimidine core.
Synthesis Methodology: A Multicomponent Approach
The most direct and efficient synthesis of this pyrimidine core relies on a multicomponent condensation reaction, conceptually similar to the renowned Biginelli reaction.[15][16][17] This approach offers high convergence and atom economy by combining three simple precursors in a single pot.
The key starting materials for this synthesis are:
-
Urea (or a derivative): Provides the N1-C2-N3 backbone of the pyrimidine ring.
-
Ethyl 4,4,4-trifluoroacetoacetate: A β-ketoester that furnishes the C4, C5, C6, and the trifluoromethyl and ester functional groups.
-
An equivalent of ethyl orthoformate: Acts as the source for the carbon atom at the C-H position, which is subsequently oxidized or eliminated to form the aromatic ring, although specific variations of this reaction may proceed through different intermediates.
Generalized Synthesis Protocol
The causality behind this one-pot synthesis is the sequential formation of activated intermediates. The reaction is typically acid-catalyzed, which activates the carbonyl groups for nucleophilic attack.
Step 1: Catalyst and Reagent Preparation: A solution of ethyl 4,4,4-trifluoroacetoacetate and urea is prepared in a suitable solvent, such as ethanol. Step 2: Condensation: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is added to the mixture. This promotes the initial condensation between urea and the ketoester.[18] Step 3: Cyclization and Dehydration: The reaction mixture is heated to reflux. The intermediate undergoes intramolecular cyclization followed by dehydration to yield the stable dihydropyrimidine ring. Step 4: Aromatization (if necessary): Depending on the precise reaction variant, an oxidation step may be required to form the final aromatic pyrimidine. However, many modern procedures are designed to yield the aromatic product directly. Step 5: Isolation and Purification: Upon cooling, the product typically precipitates from the reaction mixture. It is then isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[18]
Caption: Generalized workflow for the synthesis protocol.
Spectral Analysis and Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. The following spectral data are characteristic of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group protons (a quartet ~4.4 ppm and a triplet ~1.4 ppm), a singlet for the pyrimidine C6-H proton (~8.5-9.0 ppm), and a broad singlet for the N-H proton of the keto tautomer. |
| ¹³C NMR | Resonances for the ethyl ester carbons, the pyrimidine ring carbons, and a characteristic quartet for the -CF₃ carbon due to C-F coupling. The carbonyl carbons of the ester and the C2-oxo group will appear downfield. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR (KBr) | Strong absorption bands for C=O stretching (ester and amide/keto) around 1650-1750 cm⁻¹, N-H stretching (keto form) around 3100-3300 cm⁻¹, and strong C-F stretching vibrations around 1100-1300 cm⁻¹.[19] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the exact mass of C₈H₇F₃N₂O₃. |
Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used.[7]
Reactivity and Key Chemical Transformations
The true value of this compound lies in its potential for further chemical modification. The functional groups present offer distinct handles for derivatization.
Conversion to 2-Chloro-pyrimidine: The Gateway Intermediate
The most critical transformation is the conversion of the 2-hydroxy (or 2-oxo) group into a 2-chloro group. This is a self-validating protocol; the 2-chloro substituent is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, alcohols, thiols), unlocking access to a vast library of 2-substituted pyrimidines.
Protocol: Chlorination with POCl₃
-
Reagents: this compound, Phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Procedure: The pyrimidine is suspended in an excess of POCl₃. The catalyst is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. The resulting solid, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is filtered, washed with water, and dried.[20][21]
This 2-chloro derivative is a stable, versatile intermediate for further synthesis.[21][22]
Caption: Key reactivity pathway to versatile intermediates.
Applications in Research and Development
The structural motifs accessible from this core compound are prevalent in numerous biologically active molecules.
Pharmaceutical Development
The pyrimidine core is a well-established pharmacophore.[3][5] Derivatives synthesized from this intermediate are investigated for a range of therapeutic applications:
-
Anti-inflammatory Agents: Used in the synthesis of compounds targeting inflammatory pathways.[6][8]
-
Antiviral Drugs: Serves as a building block for molecules designed to inhibit viral replication, with studies showing significant reductions in viral loads in preclinical models.[6][8]
-
Antifungal and Antibacterial Agents: The unique electronic properties conferred by the fluorinated pyrimidine ring are leveraged to design novel antimicrobial compounds.[6]
Agrochemical Chemistry
In agriculture, precision and efficacy are paramount. This compound is a key starting material for:
-
Herbicides and Fungicides: Its derivatives are formulated into crop protection agents. The trifluoromethyl group enhances the biological activity and stability of these agrochemicals, leading to effective pest and weed control with minimal environmental impact.[6][8][18]
Caption: Flow from the core compound to its major applications.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its robust synthesis, predictable reactivity, and the enhanced properties imparted by the trifluoromethyl group make it an indispensable building block for chemists aiming to solve complex biological and agricultural challenges. This guide provides the foundational knowledge required to leverage its full potential in research and development.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Wikipedia. Biginelli reaction. [Link]
- Gordo, B., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4998. [Link]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Al-Masoudi, N. A. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
- Sargsyan, M. D., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. EC Gynaecology, 8(3), 193-199. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784–3791. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54. [Link]
- The Royal Society of Chemistry. (2019).
- Mary, Y. S., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Journal of Molecular Structure, 1249, 131558. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
- Wang, M., et al. (2007). rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. [Link]
- Jafri, A., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(14), 4424. [Link]
- Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6176. [Link]
- Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]
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Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its molecular structure, incorporating a pyrimidine scaffold, an ethyl ester functional group, and a trifluoromethyl moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. The inclusion of the trifluoromethyl group is particularly noteworthy, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in drug design.[1][2] This compound serves as a key intermediate in the development of new antifungal, antibacterial, anti-inflammatory, and antiviral agents.[2]
The definitive confirmation of its chemical structure is paramount for its application in research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will delve into the causality behind the selection of analytical techniques, interpret the resulting data, and address the critical aspect of tautomerism inherent to the hydroxypyrimidine core. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of modern structure elucidation.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
The first step in any structure elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to determine the elemental composition.
Expertise & Rationale: Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular formula is C₈H₇F₃N₂O₃.
Expected Data: The theoretical exact mass for the neutral molecule [M] is 236.0409. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), we would expect to observe the protonated molecule [M+H]⁺ or other adducts.
| Ion | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₈H₈F₃N₂O₃⁺ | 237.0487 |
| [M+Na]⁺ | C₈H₇F₃N₂NaO₃⁺ | 259.0306 |
| [M-H]⁻ | C₈H₆F₃N₂O₃⁻ | 235.0330 |
Table 1: Predicted HRMS data for this compound.
Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides valuable structural clues. Key expected fragmentation pathways include the loss of the ethoxy group from the ester (-45 Da) and subsequent loss of carbon monoxide (-28 Da).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an LC-MS system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the proposed formula (C₈H₇F₃N₂O₃). The mass error should be within 5 ppm to confidently confirm the elemental composition.
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Expertise & Rationale: For this specific molecule, IR spectroscopy is crucial for identifying the carbonyl groups (ester and pyrimidinone), the C-F bonds of the trifluoromethyl group, and, importantly, providing evidence for the dominant tautomeric form through the presence or absence of O-H and N-H stretching bands.
Expected Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |
| N-H | Stretching | 3200-3400 | Indicates pyrimidinone tautomer. Often broad. |
| C-H | Stretching (sp³) | 2850-3000 | From the ethyl group. |
| C=O | Stretching (Ester) | 1720-1740 | Strong absorption. |
| C=O | Stretching (Amide/Pyrimidinone) | 1650-1690 | Strong absorption, indicates keto tautomer. |
| C=N / C=C | Stretching (Ring) | 1550-1650 | Characteristic of the pyrimidine ring.[3] |
| C-F | Stretching | 1100-1300 | Strong, often multiple bands for the CF₃ group.[4] |
Table 2: Predicted FT-IR absorption bands.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for the molecule's structure.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of ¹H, ¹³C, and specialized 2D NMR experiments is required for unambiguous assignment.
Expertise & Rationale: The combination of an aromatic system, an ethyl ester, and a trifluoromethyl group provides a distinct set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants (J-values), and integration are all critical pieces of the puzzle. Furthermore, the presence and chemical shift of the exchangeable proton (N-H or O-H) can strongly support the assignment of the dominant tautomer in the chosen NMR solvent.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons.
Expected Data (in DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.0 - 13.0 | Broad Singlet | 1H | N-H proton (pyrimidinone tautomer) |
| H-b | ~8.5 | Singlet | 1H | Pyrimidine ring proton (C6-H) |
| H-c | ~4.3 | Quartet | 2H | Methylene (-OCH₂CH₃) |
| H-d | ~1.3 | Triplet | 3H | Methyl (-OCH₂CH₃) |
Table 3: Predicted ¹H NMR data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows the number of different carbon environments. The trifluoromethyl group will cause splitting of the C4 signal and will itself appear as a quartet.
Expected Data (in DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment |
| C-a | ~165 | Singlet | Ester Carbonyl (C=O) |
| C-b | ~160 | Singlet | Pyrimidinone Carbonyl (C2=O) |
| C-c | ~150 | Quartet (²J_CF) | Pyrimidine ring carbon (C4-CF₃) |
| C-d | ~145 | Singlet | Pyrimidine ring carbon (C6) |
| C-e | ~120 | Quartet (¹J_CF ≈ 275 Hz) | Trifluoromethyl (-CF₃) |
| C-f | ~110 | Singlet | Pyrimidine ring carbon (C5) |
| C-g | ~62 | Singlet | Methylene (-OCH₂) |
| C-h | ~14 | Singlet | Methyl (-CH₃) |
Table 4: Predicted ¹³C NMR data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Record 2D NMR spectra such as COSY (to show H-H correlations, e.g., within the ethyl group) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons, respectively).
-
-
Analysis: Assign all peaks based on their chemical shift, multiplicity, integration (for ¹H), and correlations in 2D spectra.
Addressing Structural Ambiguity: The Tautomerism of 2-Hydroxypyrimidine
A critical aspect of this molecule's structure is the potential for tautomerism. The "2-hydroxy" nomenclature describes the enol form, but it can exist in equilibrium with its more stable keto form, a pyrimidin-2(1H)-one.[5][6][7] Theoretical and experimental studies on related structures show that the equilibrium is strongly influenced by the solvent and substitution patterns, with the keto form often predominating.[8][9]
Caption: Keto-enol tautomerism of the pyrimidine ring.
Spectroscopic Evidence for the Dominant Tautomer:
-
IR: The presence of a strong C=O stretch around 1650-1690 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹ would strongly favor the keto tautomer. The absence of a sharp O-H band would argue against the enol form.
-
¹H NMR: The observation of a broad, exchangeable proton signal in the downfield region (~12-13 ppm in DMSO-d₆) is characteristic of an N-H proton in such a system, supporting the keto form. An O-H proton would typically appear further upfield.
-
¹³C NMR: The chemical shift of the C2 carbon provides definitive evidence. In the keto form, it is a carbonyl carbon and appears downfield (~160 ppm). In the enol form, it would be an oxygen-bearing sp² carbon, appearing significantly more upfield.
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides a robust and conclusive picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state.
Expertise & Rationale: X-ray crystallography provides a complete structural map, confirming not only the connectivity of atoms but also the specific tautomeric form present in the crystal lattice. It yields precise bond lengths and angles, which can offer insights into electronic effects within the molecule.[1] Although obtaining suitable crystals can be a challenge, the resulting data is definitive.[10][11]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays and measuring the intensities of the diffracted beams.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
-
Analysis: Analyze the resulting structure to confirm atom connectivity, bond lengths, bond angles, and the tautomeric state.
Integrated Structure Elucidation Workflow
The logical flow of experiments is designed to build a complete and self-validating picture of the molecule.
Caption: A logical workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula, C₈H₇F₃N₂O₃. FT-IR spectroscopy identifies the key functional groups, providing the initial evidence for the dominant pyrimidinone tautomer. Finally, a comprehensive analysis of ¹H and ¹³C NMR spectra establishes the precise connectivity of all atoms. The collective data from these techniques conclusively confirms the structure as Ethyl 4-(trifluoromethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate , which is the preferred keto tautomer. For absolute confirmation in the solid state, single-crystal X-ray crystallography serves as the definitive method. This rigorous, multi-faceted approach ensures the scientific integrity required for the use of this important compound in further research and development.
References
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- Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their deriv
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Trifluoromethylpyrimidine Derivatives: A Technical Guide to Unlocking Their Biological Potential
Introduction: The Strategic Advantage of Fluorination in Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry and agrochemical research, forming the structural basis for a vast array of biologically active molecules.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to enhance the therapeutic and pesticidal properties of these derivatives. The unique physicochemical characteristics of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a molecule's pharmacokinetics and pharmacodynamics, often leading to increased efficacy, improved metabolic stability, and enhanced bioavailability. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethylpyrimidine derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of compounds.
Synthetic Strategies: Building the Trifluoromethylpyrimidine Core
The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step approach, commencing with the construction of the core pyrimidine ring followed by strategic functionalization.[2] A prevalent and efficient method utilizes the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or urea derivative.[2] This foundational reaction sets the stage for subsequent modifications to introduce diverse functionalities and modulate biological activity.
General Synthetic Workflow
A representative synthetic workflow for generating a library of trifluoromethylpyrimidine derivatives is depicted below. This process highlights the key transformations from readily available starting materials to the final, functionalized compounds.
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety[3][4]
This protocol outlines a four-step synthesis to produce trifluoromethylpyrimidine derivatives incorporating an amide functionality, a common motif in biologically active compounds.
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
-
To 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq) cautiously.
-
The mixture is heated at reflux for 4 hours.
-
After cooling, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an appropriate organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of 2-((Substituted-phenyl)amino)-4-(trifluoromethyl)pyrimidine
-
To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., acetone), add the desired substituted aminophenol (1.0 eq) and a base such as cesium carbonate (Cs2CO3) (1.5 eq).
-
The reaction mixture is stirred at room temperature for 7-8 hours.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to afford the corresponding amino-pyrimidine intermediate.[3]
Step 4: Synthesis of Final Amide Derivatives
-
To a solution of the amino-pyrimidine intermediate (1.0 eq) and a substituted aromatic acid (1.2 eq) in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The reaction is stirred at room temperature for 8-10 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield the final trifluoromethylpyrimidine derivative bearing an amide moiety.[4][3]
Biological Potential: A Multifaceted Pharmacophore
The trifluoromethylpyrimidine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable template for the development of novel therapeutic agents and agrochemicals.
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of investigation for trifluoromethylpyrimidine derivatives is their potential as anticancer agents.[5][6][7] Several studies have highlighted their ability to inhibit key proteins involved in cancer cell proliferation and survival.
Mechanism of Action: EGFR Inhibition
A prominent mechanism of anticancer action for this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.[5][8]
Trifluoromethylpyrimidine derivatives have been designed to act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling.[5][9] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5][10]
Caption: Inhibition of the EGFR signaling pathway by trifluoromethylpyrimidine derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 5-trifluoromethylpyrimidine derivatives against various human cancer cell lines.[5][6]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 9u | A549 (Lung) | 0.35 | [5][6] |
| MCF-7 (Breast) | 3.24 | [5][6] | |
| PC-3 (Prostate) | 5.12 | [5][6] | |
| Gefitinib (Control) | A549 (Lung) | 0.0063 | [5] |
IC50: The half maximal inhibitory concentration.
Antifungal Activity: Protecting Crops from Pathogens
Trifluoromethylpyrimidine derivatives have also shown significant promise as antifungal agents, particularly in the context of agricultural applications.[4][11][12] They exhibit broad-spectrum activity against a range of phytopathogenic fungi.[4][12]
Mechanism of Action
While the precise molecular targets for many novel antifungal trifluoromethylpyrimidines are still under investigation, the broader class of pyrimidine fungicides is known to act through various mechanisms. One established mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[13] Another key target is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular energy production.[10] Some anilinopyrimidine fungicides have also been shown to inhibit the secretion of fungal hydrolytic enzymes, which are essential for host tissue degradation.[14]
Quantitative Data: In Vitro Antifungal Activity [4]
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL |
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 |
| Sclerotinia sclerotiorum | 83.34 |
Antiviral Activity: Combating Plant Viruses
Certain trifluoromethylpyrimidine derivatives have demonstrated potent antiviral activity, particularly against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen.[11]
Mechanism of Action: Targeting the Viral Coat Protein
The antiviral mechanism of these compounds against TMV involves the direct interaction with the viral coat protein (TMV-CP).[11] The TMV-CP is essential for the viral life cycle, playing crucial roles in viral genome encapsidation, cell-to-cell movement, and systemic infection. By binding to TMV-CP, these derivatives can disrupt the assembly of new virus particles, thereby inhibiting viral replication and spread.[3][11]
Quantitative Data: Anti-TMV Activity [11]
| Compound | Curative Activity (%) at 500 µg/mL | Protective Activity (%) at 500 µg/mL |
| 5j | 76.3 | - |
| 5m | 66.1 | 66.4 |
| Ningnanmycin (Control) | 54.0 | - |
Insecticidal Activity: A New Frontier in Pest Management
The application of trifluoromethylpyrimidine derivatives as insecticides is an emerging area of research with significant potential.[4][7] These compounds have shown activity against various insect pests, including those that have developed resistance to existing insecticides.[7][9]
Mechanism of Action
The insecticidal mode of action for many pyrimidine derivatives involves their function as insect growth regulators (IGRs).[7][15] IGRs interfere with the normal growth, development, and metamorphosis of insects. Some pyrimidine-based insecticides are known to inhibit chitin biosynthesis, a key component of the insect exoskeleton.[16] Others may act on the nervous system, targeting receptors such as the nicotinic acetylcholine receptor (nAChR).[16] The precise molecular targets for many novel trifluoromethylpyrimidine insecticides are an active area of investigation.
Quantitative Data: Insecticidal Activity [4]
| Compound | Insect Species | Activity |
| Series 5 | Mythimna separata | Moderate activity at 500 µg/mL |
| Spodoptera frugiperda | Moderate activity at 500 µg/mL |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of trifluoromethylpyrimidine derivatives with enhanced biological activity and desirable pharmacokinetic properties.[2][13]
-
Position of the Trifluoromethyl Group: The placement of the CF3 group on the pyrimidine ring significantly influences activity. For instance, in some series of EGFR inhibitors, a 5-trifluoromethyl substituent was found to be optimal for potent activity.[5][6]
-
Substituents at the 2- and 4-positions: The nature of the groups at the 2- and 4-positions of the pyrimidine ring is a key determinant of biological activity. For anticancer agents, bulky aromatic or heteroaromatic groups at these positions can enhance binding to the kinase active site.[5] In the case of antifungal and antiviral compounds, the introduction of specific amine or ether linkages can dramatically improve efficacy.[4][11]
-
Amide Moiety: The incorporation of an amide linkage, often connecting the pyrimidine core to another aromatic or heterocyclic ring system, has been a successful strategy in developing potent antifungal and anticancer derivatives.[4][5] The nature and substitution pattern of the aromatic ring in the amide moiety can be fine-tuned to optimize activity.
Conclusion and Future Perspectives
Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the trifluoromethyl group imparts unique properties that can be harnessed to develop novel and effective anticancer, antifungal, antiviral, and insecticidal agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area should focus on elucidating the precise molecular mechanisms of action for their antifungal and insecticidal activities. A deeper understanding of their molecular targets will enable more rational drug design and help to overcome challenges such as drug resistance. Furthermore, the exploration of novel trifluoromethylpyrimidine derivatives with improved pharmacokinetic profiles and reduced off-target effects will be crucial for their successful translation into clinical and agricultural applications. The continued investigation of this remarkable chemical scaffold holds immense promise for addressing significant challenges in human health and food security.
References
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- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. BenchChem. [URL: https://www.benchchem.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2128797]
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An In-Depth Technical Guide to Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate (CAS 154934-97-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate, a key intermediate in the development of novel therapeutic and agrochemical agents. Drawing upon available data and established scientific principles, this document offers field-proven insights into the synthesis, characterization, and potential applications of this versatile molecule.
Introduction: The Significance of a Fluorinated Pyrimidine Core
Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate, identified by CAS number 154934-97-1, is a heterocyclic compound featuring a pyrimidine scaffold. The strategic incorporation of a trifluoromethyl group (-CF3) at the 6-position and an ethyl carboxylate group at the 5-position imparts unique electronic properties and metabolic stability to the molecule.[1] The trifluoromethyl group, a well-known bioisostere for a methyl group, often enhances the biological activity, metabolic stability, and lipophilicity of a parent compound, making it a valuable moiety in drug design.[1] Consequently, this pyrimidine derivative serves as a crucial building block in the synthesis of a diverse range of biologically active compounds, including those with potential antiviral, antifungal, antibacterial, and anti-inflammatory properties.[1] Its application also extends to the agrochemical industry as an intermediate for fungicides and herbicides.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of CAS 154934-97-1.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | N/A |
| Synonyms | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | [1] |
| CAS Number | 154934-97-1 | N/A |
| Molecular Formula | C8H7F3N2O3 | [1] |
| Molecular Weight | 236.15 g/mol | [1] |
| Physical Form | Solid | N/A |
| Melting Point | 176-178 °C | [2] |
| Boiling Point | 381.7 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water, soluble in some organic solvents.[4] | N/A |
| pKa | Data not available | N/A |
| Refractive Index | 1.499 (Predicted) | [3] |
Spectroscopic Data (Inferred)
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.0-4.3 ppm and a triplet around 1.1-1.3 ppm), a singlet for the pyrimidine C-H proton, and broad singlets for the N-H protons.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the carbonyl carbons of the ester and the pyrimidine ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the ethyl group and the pyrimidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the N-H stretching vibrations (around 3100-3300 cm⁻¹), C=O stretching of the ester and the pyrimidine ring (around 1650-1750 cm⁻¹), and C-F stretching vibrations of the trifluoromethyl group (around 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to its molecular weight.
Synthesis and Reaction Chemistry
The synthesis of Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate is anticipated to proceed via a Biginelli-type reaction, a well-established one-pot cyclocondensation.[8][9][10][11][12] This methodology provides a straightforward and efficient route to dihydropyrimidinones.
Proposed Synthesis Workflow
The reaction involves the acid-catalyzed condensation of three key components:
-
An aldehyde: In this specific synthesis, an aldehyde is not explicitly required as the pyrimidine ring is formed from the other two components.
-
A β-ketoester: Ethyl 4,4,4-trifluoroacetoacetate.
-
A urea or thiourea: Urea.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Preamble: Navigating the Spectroscopic Landscape of a Novel Pyrimidine Derivative
In the realm of drug discovery and agrochemical research, the synthesis of novel heterocyclic compounds is a daily pursuit. Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 154934-97-1) stands as a molecule of significant interest, primarily due to the presence of the trifluoromethyl group, which is known to enhance biological activity and metabolic stability.[1] While this compound is commercially available, a comprehensive public repository of its experimental spectroscopic data is not readily accessible. This guide, therefore, adopts a predictive and interpretive approach, leveraging established principles of spectroscopy and data from structurally analogous compounds to forecast the spectral characteristics of this molecule. This methodology not only provides a robust framework for the analysis of this specific compound but also serves as a practical blueprint for researchers encountering novel molecules.
Our exploration will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. We will dissect the expected electronic and magnetic environments of the nuclei, the vibrational modes of the functional groups, and the fragmentation patterns upon ionization, all while considering the pivotal role of tautomerism in the pyrimidine ring.
The Crucial Question of Tautomerism
The 2-hydroxypyrimidine core of our target molecule can exist in equilibrium with its tautomeric form, pyrimidin-2(1H)-one. The predominant tautomer is highly dependent on the solvent and the solid-state packing.[2][3][4] Theoretical studies on 2-hydroxypyrimidine suggest that in the gas phase or weakly polar environments, the hydroxy form is favored.[3] Conversely, in polar solvents, the equilibrium can shift towards the oxo (amide) form.[3] This tautomeric equilibrium is a critical consideration as it will profoundly influence the spectroscopic signatures. For the purpose of this guide, we will primarily discuss the spectra of the 2-hydroxy tautomer, while also addressing the expected changes should the pyrimidin-2-one form be present.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit four distinct signals corresponding to the ethyl ester protons, the pyrimidine ring proton, and the hydroxyl proton. The strong electron-withdrawing nature of the trifluoromethyl group will significantly influence the chemical shift of the adjacent pyrimidine proton.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Triplet (t) | 3H | -CH₃ (Ethyl) | Standard chemical shift for a methyl group adjacent to a methylene, with splitting by the two methylene protons. |
| ~4.4 | Quartet (q) | 2H | -CH₂ (Ethyl) | Standard chemical shift for a methylene group adjacent to an oxygen and a methyl group, with splitting by the three methyl protons. |
| ~8.9 | Singlet (s) | 1H | H-6 (Pyrimidine) | The proton on the pyrimidine ring is expected to be significantly deshielded due to the anisotropic effect of the aromatic ring and the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the ester group. |
| Variable (Broad) | Singlet (s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet due to chemical exchange. In the presence of the pyrimidin-2-one tautomer, this signal would be replaced by an N-H signal, typically at a higher chemical shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The trifluoromethyl group will not only have a characteristic chemical shift but will also cause splitting of the C-4 signal due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~14 | Singlet | -CH₃ (Ethyl) | Typical chemical shift for an ethyl methyl carbon. |
| ~62 | Singlet | -CH₂ (Ethyl) | Typical chemical shift for an ethyl methylene carbon attached to an oxygen. |
| ~108 | Singlet | C-5 (Pyrimidine) | This carbon is shielded by the adjacent ester group and the hydroxyl group. |
| ~122 | Quartet (q) | -CF₃ | Characteristic chemical shift for a trifluoromethyl carbon with a large one-bond C-F coupling constant. |
| ~155 | Quartet (q) | C-4 (Pyrimidine) | This carbon is directly attached to the trifluoromethyl group and will be significantly deshielded and split into a quartet. |
| ~160 | Singlet | C=O (Ester) | Expected chemical shift for an ester carbonyl carbon. |
| ~165 | Singlet | C-2 (Pyrimidine) | This carbon is attached to the hydroxyl group and two nitrogen atoms, leading to a downfield shift. In the pyrimidin-2-one tautomer, this would be a carbonyl carbon and would shift further downfield. |
| ~168 | Singlet | C-6 (Pyrimidine) | This carbon is deshielded by the adjacent nitrogen and the ester group. |
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions from the carbonyl groups and the C-F bonds. The position of the hydroxyl group absorption will be indicative of the extent of hydrogen bonding.
Table 3: Predicted Key IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 (broad) | Medium | O-H stretch | The broadness is due to hydrogen bonding. In the pyrimidin-2-one tautomer, this would be an N-H stretch, typically appearing in a similar region but often sharper. |
| ~1720 | Strong | C=O stretch (Ester) | Characteristic stretching frequency for an α,β-unsaturated ester carbonyl group. |
| ~1680 | Strong | C=N / C=C stretch (Pyrimidine ring) | Aromatic and heteroaromatic ring stretching vibrations. |
| 1300-1100 | Strong | C-F stretches | The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions. |
| ~1250 | Strong | C-O stretch (Ester) | Asymmetric C-O-C stretching of the ester group. |
Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and information about the fragmentation patterns of the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Ion | Rationale |
| 236 | [M]⁺ | Molecular ion peak. |
| 208 | [M - CO]⁺ | Loss of carbon monoxide from the pyrimidine ring. |
| 191 | [M - OEt]⁺ | Loss of the ethoxy radical from the ester group. |
| 163 | [M - CO₂Et]⁺ | Loss of the ethoxycarbonyl radical. |
| 69 | [CF₃]⁺ | A characteristic fragment for trifluoromethyl-containing compounds. |
Experimental Protocols
Protocol for High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical due to its influence on tautomeric equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the elemental formula C₈H₇F₃N₂O₃. Analyze the fragmentation pattern to support the proposed structure.
Visualizing the Spectroscopic Workflow and Molecular Structure
Caption: A generalized workflow for the spectroscopic analysis of a novel compound.
Caption: Numbering scheme for this compound.
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. The incorporation of a trifluoromethyl group imparts enhanced biological activity and metabolic stability, making it a valuable scaffold in drug discovery.[1] This in-depth technical guide synthesizes the current understanding and proposes a primary mechanism of action for this compound, focusing on its potential as a modulator of key inflammatory and immune-response pathways. Drawing on evidence from structurally related analogs, we posit that this compound functions as a potent inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). This guide provides the theoretical framework, supporting evidence, and detailed experimental protocols to investigate and validate this proposed mechanism, offering a comprehensive resource for researchers in the field.
Introduction: The Chemical and Biological Landscape
This compound belongs to a class of fluorinated pyrimidine derivatives that are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to possess diverse pharmacological properties, including anti-inflammatory, antiviral, antifungal, and anticancer activities. The strategic placement of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine ring is a key structural feature. This electron-withdrawing group can significantly enhance the molecule's metabolic stability and binding affinity to biological targets.
While broadly utilized as a synthetic building block, the intrinsic biological activity of this compound itself warrants a deeper investigation. Its structural characteristics suggest the potential to interact with and modulate critical cellular signaling pathways.
Proposed Core Mechanism of Action: Inhibition of AP-1 and NF-κB Signaling Pathways
Based on structure-activity relationship (SAR) studies of closely related 4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives, the primary mechanism of action for this compound is proposed to be the inhibition of the AP-1 and NF-κB signaling pathways. These transcription factors are central regulators of gene expression in response to a variety of stimuli, including stress, cytokines, and pathogens. Their dysregulation is a hallmark of many inflammatory diseases, cancers, and viral infections.
A key piece of evidence comes from studies on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an analog where the 2-hydroxy group is replaced by a substituted amino group. This compound has been identified as a potent inhibitor of both AP-1 and NF-κB mediated transcriptional activation. Given the shared 4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold, it is highly probable that this compound engages with similar molecular targets to exert its biological effects.
The inhibition of these pathways would account for the observed anti-inflammatory and potential antiviral properties of this class of compounds. By blocking the transcriptional activity of AP-1 and NF-κB, this compound could suppress the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
Visualizing the Proposed Mechanism:
Caption: Proposed inhibitory mechanism of this compound on the NF-κB and AP-1 signaling pathways.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound inhibits AP-1 and NF-κB, a series of well-established biochemical and cell-based assays are recommended.
Luciferase Reporter Gene Assay for Transcriptional Activity
This assay provides a quantitative measure of the transcriptional activity of NF-κB and AP-1 in living cells.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of either the NF-κB or AP-1 response element.[2][3][4][5] Activation of the respective transcription factor leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[2]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or Jurkat T cells) in appropriate media.
-
Seed cells in 96-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with the NF-κB or AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the media with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α or LPS) or the AP-1 pathway (e.g., PMA).
-
-
Luciferase Assay:
-
After 6-24 hours of stimulation, lyse the cells.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[2]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity by the stimulator in the absence and presence of the test compound.
-
Determine the IC50 value of this compound for the inhibition of NF-κB and AP-1 transcriptional activity.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions in vitro.[6][7][8]
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.[6][8] A short DNA probe containing the consensus binding site for NF-κB or AP-1 is labeled (e.g., with a radioactive isotope or a fluorescent dye). When incubated with nuclear extracts containing the activated transcription factors, a stable protein-DNA complex is formed, resulting in a "shifted" band on the gel.
Experimental Protocol:
-
Preparation of Nuclear Extracts:
-
Culture cells and treat them with a stimulator (e.g., TNF-α or PMA) in the presence or absence of this compound.
-
Isolate the nuclear proteins from the treated cells.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with a labeled DNA probe containing the NF-κB or AP-1 consensus sequence.
-
For competition assays to confirm specificity, add an excess of unlabeled ("cold") probe to a parallel reaction.
-
For "supershift" assays to identify the specific proteins in the complex, add an antibody against a subunit of NF-κB (e.g., p65) or AP-1 (e.g., c-Jun) to the reaction.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging.
-
Data Interpretation: A decrease in the intensity of the shifted band in the presence of this compound would indicate that the compound inhibits the binding of the transcription factor to its DNA consensus sequence.
Workflow for Investigating the Mechanism of Action:
Caption: A structured workflow for the experimental validation of the proposed mechanism of action.
Broader Biological Activities and Assays
While inhibition of NF-κB and AP-1 is the proposed core mechanism, it is prudent to investigate other potential biological activities of this compound.
Anti-inflammatory Activity
Beyond NF-κB and AP-1, the anti-inflammatory effects of pyrimidine derivatives can be mediated through other targets.
-
Cyclooxygenase (COX) Inhibition Assay: Investigate the ability of the compound to inhibit COX-1 and COX-2 enzymes, which are key in prostaglandin synthesis.[9][10][11]
-
Nitric Oxide (NO) Production Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), measure the production of nitric oxide, a pro-inflammatory mediator.[12]
Antiviral Activity
The antiviral potential of this compound can be assessed using a variety of in vitro assays.[13][14][15][16]
-
Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral compound that inhibits virus replication.
-
Viral Entry Assays: These assays can determine if the compound inhibits the initial stages of viral infection, such as attachment and entry into the host cell.[15]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Inhibitory Activities of this compound
| Assay | Target/Endpoint | IC50 / EC50 (µM) |
| Luciferase Reporter | NF-κB Transcriptional Activity | Value |
| Luciferase Reporter | AP-1 Transcriptional Activity | Value |
| EMSA | NF-κB DNA Binding | Qualitative/Quantitative |
| EMSA | AP-1 DNA Binding | Qualitative/Quantitative |
| COX Inhibition | COX-1 | Value |
| COX Inhibition | COX-2 | Value |
| NO Production | iNOS Activity in Macrophages | Value |
| Plaque Reduction | Virus Specific | Value |
Conclusion and Future Directions
This technical guide puts forth a well-supported hypothesis for the mechanism of action of this compound, centering on the inhibition of the pro-inflammatory transcription factors NF-κB and AP-1. The provided experimental frameworks offer a clear path for the validation of this mechanism. A thorough understanding of how this molecule functions at a molecular level is paramount for its rational development as a potential therapeutic agent for a range of inflammatory and infectious diseases. Future research should focus on identifying the direct protein targets of this compound within the NF-κB and AP-1 signaling cascades and on elucidating its pharmacokinetic and pharmacodynamic properties in preclinical models.
References
- Yousaf, N., & Gould, D. (2017). Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay. Methods in Molecular Biology, 1651, 11–21. [Link]
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. [Link]
- Yousaf, N., & Gould, D. (2017). Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay. Methods in Molecular Biology, 1651, 11–21. [Link]
- Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
- Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
- Li, Z., et al. (2007). Determination of nuclear transcription factor activity using a modified electrophoretic mobility shift assay. Brazilian Journal of Medical and Biological Research, 40(12), 1613-1621. [Link]
- Rolfe, M. D., & Grose, R. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60614. [Link]
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
- CMB-UNITO. (n.d.). Transcription Factor mapping and prediction. [Link]
- Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
- Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- BPS Bioscience, Inc. (n.d.).
- Sharma, J., et al. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 284–290. [Link]
- Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(8), 2097–2119. [Link]
- Wang, J. Y., et al. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE (Journal of Visualized Experiments), (186), e59920. [Link]
- Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs.
- de Souza, L. R., et al. (2022). Resources and computational strategies to advance small molecule SARS-CoV-2 discovery: Lessons from the pandemic and preparing for future health crises. Computational and Structural Biotechnology Journal, 20, 2459–2485. [Link]
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- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoLuc® Reporter Vector with NF-kappaB Response Element [worldwide.promega.com]
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- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
The Ascendancy of Trifluoromethylated Pyrimidines in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of novel pyrimidine heterocycles bearing the trifluoromethyl moiety. We will dissect the profound influence of the CF3 group on the physicochemical and pharmacological properties of the pyrimidine core, offering a rationale-driven analysis of synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into the design, synthesis, and application of this privileged structural class. We will elucidate key synthetic pathways with detailed protocols, explore mechanisms of action across various therapeutic areas, and present quantitative data to inform future research and development.
The Trifluoromethyl Group: A Game-Changer in Pyrimidine-Based Drug Design
The pyrimidine ring is a ubiquitous scaffold in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] However, the introduction of a trifluoromethyl group can dramatically enhance the therapeutic potential of these compounds. The unique electronic properties of the CF3 group, a powerful electron-withdrawing moiety, significantly alter the electronic landscape of the pyrimidine ring.[3] This modification can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to oxidative metabolism.[4] This increased metabolic stability often translates to an extended in-vivo half-life and reduced drug clearance rates, improving the pharmacokinetic profile of a drug candidate.[3][4] Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability, facilitating better absorption and distribution within the body.[3] From a target interaction perspective, the strong electronegativity of the fluorine atoms can modulate the electronic distribution of the pyrimidine ring, influencing its interactions with enzymes and receptors.[5] This makes the trifluoromethyl group a powerful tool for fine-tuning the activity and selectivity of a drug candidate.[5]
Synthetic Strategies for Trifluoromethylated Pyrimidines
The synthesis of trifluoromethylated pyrimidines is a well-established yet evolving field. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate amidine or guanidine derivative.[6] Ethyl trifluoroacetoacetate is a frequently utilized starting material for this purpose.[1][7]
General Synthetic Workflow
A representative multi-step synthesis to obtain functionalized trifluoromethyl pyrimidine derivatives is outlined below. This workflow highlights the key transformations involved in constructing the core heterocycle and introducing further diversity.
Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This protocol describes a robust four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety, adapted from established literature procedures.[1][8]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Intermediate 2)
-
To a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Heat the mixture at reflux for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine (Intermediate 3)
-
Carefully add 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl3) (5.0 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 4 hours.
-
After cooling, remove the excess POCl3 under reduced pressure.
-
Cautiously pour the residue onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3: Synthesis of Amine Intermediate (Intermediate 4)
-
In a three-necked flask under an inert atmosphere, dissolve 3-aminophenol or 4-aminophenol (20 mmol) in acetone (10 ml).
-
In a separate flask, stir a mixture of intermediate 3 (20 mmol), KI (0.2 mmol), and Cs2CO3 (30 mmol) in acetone (50 ml) in an ice bath.
-
Add the dissolved aminophenol dropwise to the mixture and continue to react for 7-8 hours at 25°C.[8]
-
Purify the product by column chromatography using a petroleum ether and ethyl acetate gradient to obtain the desired amine intermediate.[8]
Step 4: Synthesis of Target Compounds (5a-5w)
-
To a 50-ml three-necked bottle, add the key intermediate 4 (0.02 mol), the desired aromatic acid (0.024 mol), and dimethylaminopyridine (DMAP, 0.0004 mol) dissolved in dichloromethane (20 ml).[1]
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the mixture.[1]
-
Stir the reaction at 25°C for 8–10 hours.[1]
-
Evaporate the solvent under vacuum and purify the residue by column chromatography (ethyl acetate/petroleum ether = 10/1) to obtain the final target compounds.[1]
Biological Activities and Mechanisms of Action
Trifluoromethylated pyrimidines exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their mechanisms of action are diverse and depend on the specific substitution patterns around the pyrimidine core.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant area of research for trifluoromethylated pyrimidines is in oncology, particularly as kinase inhibitors. The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases.[9]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Its aberrant activation is a hallmark of many cancers.[3] Several trifluoromethyl-substituted pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[10][11] These compounds can effectively block the downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[10]
Caption: Simplified EGFR signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:
-
Substitution at the 5-position: The introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring is often crucial for potent EGFR inhibitory activity.
-
Amino-linked and fused pyrimidine scaffolds: Both have shown significant promise as EGFR tyrosine kinase inhibitors.[12]
-
Modifications for enhanced binding: The addition of hydrophobic moieties and hydrogen bond donors/acceptors to the pyrimidine scaffold can significantly improve binding affinity and inhibitory activity.[5]
Antiviral Activity: Nucleoside Analogs as Chain Terminators
Trifluoromethylated pyrimidines, particularly in the form of nucleoside analogs, are potent antiviral agents.[13] Their mechanism of action often involves the inhibition of viral replication.
Mechanism of Action:
-
Cellular Uptake and Phosphorylation: The nucleoside analog enters the host cell and is phosphorylated by cellular or viral kinases to its active triphosphate form.[14][15]
-
Incorporation into Viral DNA/RNA: The triphosphate analog is recognized by viral polymerases and incorporated into the growing viral nucleic acid chain in place of the natural nucleoside.[14]
-
Chain Termination: The presence of the trifluoromethyl group or other modifications on the sugar moiety can prevent the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[14]
A notable example is Trifluridine, a fluorinated pyrimidine nucleoside that is incorporated into viral DNA, leading to the formation of defective proteins and an increased mutation rate.
Antifungal and Insecticidal Activities
Novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have demonstrated significant in vitro antifungal activities against various plant pathogens.[1][8] These compounds have also shown moderate insecticidal activities.[1][8] While the precise mechanisms of action in these contexts are still under investigation, it is hypothesized that they may interfere with essential biochemical pathways in fungi and insects.
Data Summary and Characterization
The synthesis and biological evaluation of novel trifluoromethyl pyrimidine derivatives generate a wealth of quantitative data. Proper characterization is essential to confirm the structure and purity of the synthesized compounds and to quantify their biological activity.
Spectroscopic and Analytical Data
The structures of newly synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained |
| ¹H NMR | Provides information about the number and types of protons and their chemical environment. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |
| HRMS | Determines the exact mass of the molecule, confirming its elemental composition. |
| X-ray Diffraction | Provides the three-dimensional structure of crystalline compounds. |
Example Characterization Data for a Trifluoromethyl Pyrimidine Derivative:
For compound 9a (3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide):[11]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.65 (s, 1H), 10.19 (s, 1H), 9.84 (s, 1H), 8.44 (s, 1H), 8.24 (s, 1H), 7.67 (s, 3H), 7.64 (s, 3H), 7.58 (s, 1H), 7.48 − 7.43 (m, 4H), 6.85 (d, J = 12.0 Hz, 2H), 2.80 − 2.75 (m, 3H).[11]
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 164.9, 163.7, 161.7, 161.6, 161.3, 160.7, 156.4, 155.1, 143.0, 142.9, 140.3, 135.4, 135.3, 130.2, 129.5, 128.2, 124.4, 122.9, 120.1 (d, J = 9.8 Hz), 113.4, 92.7, 26.5.[11]
-
ESI-HRMS C₂₄H₁₉F₃N₆O₂S ([M+Na]⁺) calcd: 535.1134, found: 535.1135.[11]
Biological Activity Data
The biological activity of these compounds is typically quantified using in vitro assays.
| Activity | Assay | Key Metric | Example Results |
| Anticancer | MTT assay, Kinase inhibition assay | IC₅₀ (half-maximal inhibitory concentration) | Compound 17v showed potent anti-proliferative activity on H1975 cells with an IC₅₀ of 2.27 μM.[10] |
| Antiviral | Plaque reduction assay, CPE inhibition assay | EC₅₀ (half-maximal effective concentration) | - |
| Antifungal | Mycelial growth inhibition assay | Inhibition rate (%) | Compound 5l exhibited 100% inhibition against B. cinerea at 50 μg/ml.[2] |
Conclusion and Future Perspectives
Trifluoromethylated pyrimidine heterocycles represent a highly privileged class of compounds in drug discovery and development. The strategic incorporation of the trifluoromethyl group offers a powerful means to modulate the physicochemical and pharmacological properties of the pyrimidine scaffold, leading to compounds with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse libraries of these compounds for biological screening.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes will continue to be a priority.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drug candidates.
-
Structure-Based Drug Design: The use of computational modeling and structural biology will play an increasingly important role in the rational design of next-generation trifluoromethylated pyrimidine-based therapeutics.
-
Expansion into New Therapeutic Areas: While significant progress has been made in oncology and virology, the broad-spectrum bioactivity of these compounds suggests their potential in other disease areas.
The continued exploration of trifluoromethylated pyrimidines holds immense promise for the discovery of innovative medicines to address unmet medical needs.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
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The Trifluoromethyl Group: A Keystone in Enhancing Pyrimidine Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into pyrimidine scaffolds represents a powerful and widely employed strategy in modern medicinal chemistry. This technical guide provides a comprehensive analysis of the multifaceted roles the CF3 group plays in modulating the bioactivity of pyrimidine-based compounds. We will delve into the fundamental physicochemical properties of the CF3 group, including its profound effects on lipophilicity, metabolic stability, and target binding affinity. Through an exploration of mechanistic principles, detailed experimental protocols, and illustrative case studies of successful drug molecules, this guide aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage trifluoromethylation in the design of next-generation pyrimidine-based therapeutics.
Introduction: The Pyrimidine Scaffold and the Rise of Fluorine in Medicinal Chemistry
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a vast array of synthetic drugs.[1][2] Its versatile structure provides a robust scaffold for functionalization, enabling the fine-tuning of pharmacological properties. In the quest to optimize drug candidates, the introduction of fluorine-containing functional groups has emerged as a transformative approach.[3][4] Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its unique combination of steric and electronic properties that can dramatically enhance a molecule's therapeutic potential.[5][6]
The strategic replacement of a methyl group or a hydrogen atom with a CF3 group can lead to significant improvements in metabolic stability, bioavailability, and binding potency.[7][8] This guide will systematically dissect the chemical principles and practical applications of trifluoromethylation in the context of pyrimidine-based drug discovery.
Physicochemical Impact of the Trifluoromethyl Group
The profound influence of the CF3 group on the bioactivity of pyrimidine derivatives stems from its distinct physicochemical characteristics. These properties collectively contribute to improved pharmacokinetic and pharmacodynamic profiles.
Modulating Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The CF3 group is highly lipophilic and can significantly increase the overall lipophilicity of a pyrimidine molecule.[4][9][10] This enhanced lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier, which is crucial for targeting the central nervous system.[4]
However, the impact of trifluorination on lipophilicity is context-dependent. While trifluorination at an alpha-position strongly enhances lipophilicity, its effect is less pronounced at more distant positions.[11] In some cases, replacing a perfluoroalkyl chain's terminal CF3 group with a methyl group can drastically reduce lipophilicity.[12][13] Therefore, the strategic placement of the CF3 group is paramount to achieving the desired lipophilicity for optimal drug-like properties.
Enhancing Metabolic Stability: Blocking the Metabolic "Soft Spot"
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4][6][7] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[5][14] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7]
By replacing a metabolically labile methyl or hydrogen group—a "metabolic soft spot"—with a robust CF3 group, chemists can effectively block a major metabolic pathway.[7] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7]
Electronic Effects: Fine-Tuning Acidity and Basicity
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5][15][16] This strong inductive effect can significantly influence the electronic properties of the pyrimidine ring and adjacent functional groups. For instance, the presence of a CF3 group can lower the pKa of nearby acidic or basic centers.[3] This modulation of acidity and basicity can be critical for optimizing drug-receptor interactions and solubility. The electron-withdrawing nature of the CF3 group can also stabilize adjacent anionic centers, a property that is advantageous in the design of enzyme inhibitors.[17]
Impact on Biological Activity: From Target Binding to Therapeutic Efficacy
The physicochemical modifications induced by the CF3 group translate into tangible improvements in the biological activity of pyrimidine-based compounds.
Enhancing Target Binding Affinity
The introduction of a CF3 group can significantly enhance the binding affinity of a pyrimidine-based ligand to its biological target.[4][5] This can be attributed to several factors:
-
Increased Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote favorable hydrophobic interactions with nonpolar pockets in the target protein.[18][19]
-
Electrostatic Interactions: The highly polarized C-F bonds can participate in favorable electrostatic and dipole-dipole interactions with the protein backbone or side chains.[3][15]
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that fits more snugly into the binding site.[20]
Bioisosteric Replacement: A Versatile Tool
The CF3 group is often used as a bioisostere for other chemical groups, most notably the methyl group and the chlorine atom.[5][8] While it is larger than a methyl group, its steric and electronic properties can sometimes mimic those of other groups, allowing for the fine-tuning of a drug's profile.[5][21] For example, replacing a metabolically vulnerable methyl group with a CF3 group can maintain or even improve binding affinity while simultaneously boosting metabolic stability.[8] In some cases, the CF3 group has been successfully used to replace an aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[22][23][24][25]
Synthesis of Trifluoromethylated Pyrimidines
The successful incorporation of a trifluoromethyl group into a pyrimidine ring is a critical step in the drug discovery process. Several synthetic strategies have been developed to achieve this transformation. A common approach involves the use of trifluoromethyl-containing building blocks in condensation reactions.
For instance, ethyl trifluoroacetoacetate can serve as a starting material for the synthesis of a variety of trifluoromethyl pyrimidine derivatives through a multi-step reaction sequence.[1][26] The synthesis of 2-trifluoromethyl pyrimidines can be achieved through the reaction of trifluoroacetamidine with β-dicarbonyl compounds.[27]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for trifluoromethylated pyrimidines.
Experimental Evaluation of Trifluoromethylated Pyrimidines
To validate the intended improvements in physicochemical properties and bioactivity, a series of in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay
A crucial experiment to assess the impact of trifluoromethylation is the in vitro metabolic stability assay, typically performed using liver microsomes.[7]
Step-by-Step Protocol:
-
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[7]
-
Materials:
-
Test compound and positive control (a compound with known metabolic instability).
-
Liver microsomes (e.g., human, rat).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard).
-
96-well incubation plates.
-
Incubator/shaker (37°C).
-
LC-MS/MS system for analysis.
-
-
Procedure: a. Prepare working solutions of the test compound and positive control. b. Dilute the liver microsomes to the desired concentration in phosphate buffer. c. Add the liver microsome solution to the wells of a 96-well plate. d. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes. e. Initiate the metabolic reaction by adding the NADPH regenerating system. f. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the ice-cold stopping solution. g. Centrifuge the plate to pellet the protein. h. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Expected Outcome:
| Parameter | Compound without CF3 (Metabolically Labile) | Compound with CF3 (Metabolically Stable) |
| Number of Metabolites | Generally higher | Significantly reduced[7] |
| In Vitro Half-life (t½) | Shorter | Longer[7] |
Case Studies: Trifluoromethylated Pyrimidine Drugs in the Clinic
The successful application of the trifluoromethyl group in pyrimidine-based drugs is evident in several FDA-approved medicines.
-
Alpelisib: An inhibitor of phosphatidylinositol-3-kinase (PI3K), Alpelisib is used in the treatment of certain types of breast cancer.[3] It features a trifluoromethyl alkyl-substituted pyridine moiety, a close relative of pyrimidine. The inclusion of the CF3 group was found to inhibit PI3K-dependent Akt activation in the nanomolar range.[3]
-
Tipranavir: An anti-HIV drug, Tipranavir is a non-peptidic protease inhibitor.[3] The trifluoromethyl-2-pyridyl moiety in its structure contributes to multiple interactions at the enzyme's active site, enhancing its binding efficiency.[3]
These examples underscore the real-world impact of strategic trifluoromethylation on the development of effective therapeutics.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the bioactivity of pyrimidine-based compounds. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity has been repeatedly demonstrated.[5][14] As our understanding of structure-activity relationships deepens and synthetic methodologies for trifluoromethylation continue to evolve, we can anticipate the development of even more sophisticated and effective trifluoromethylated pyrimidine drugs to address a wide range of diseases. The continued exploration of novel trifluoromethylation strategies and a thorough understanding of the nuanced effects of this unique functional group will undoubtedly pave the way for future breakthroughs in drug discovery.
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In silico modeling of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The presence of a trifluoromethyl group is known to enhance metabolic stability and binding affinity, making this pyrimidine scaffold particularly attractive for drug discovery.[1] This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in silico modeling of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, empowering researchers to design and execute robust computational studies. This document covers foundational ligand and protein preparation, core modeling techniques including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, ADMET prediction, and the integration of these methods into a cohesive drug discovery workflow.
Introduction to the Core Scaffold: A Molecule of Interest
This compound (CAS: 154934-97-1) is a compound with significant potential.[2][3] Its pyrimidine core is a well-established pharmacophore found in a wide array of bioactive molecules.[4] The strategic placement of the trifluoromethyl group enhances its utility as a lead structure for developing novel agents targeting pathways implicated in inflammation, cancer, and microbial infections.[1][5][6][7]
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's properties is the bedrock of any in silico investigation. These parameters govern its behavior in computational models and provide a baseline for property prediction.
| Property | Value | Source |
| CAS Number | 154934-97-1 | [2] |
| Molecular Formula | C₈H₇F₃N₂O₃ | [1] |
| Molecular Weight | 236.15 g/mol | [1][8] |
| PubChem CID | 2737148 | [1] |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1O)C(F)(F)F | PubChem |
Rationale for In Silico Investigation
Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rapid, cost-effective evaluation of small molecules.[9] For this specific pyrimidine derivative, in silico approaches are particularly valuable for several reasons:
-
Exploring Target Space: The scaffold's known modulation of biological pathways, including inhibition of transcription factors AP-1 and NF-κB, provides a strong, hypothesis-driven starting point for investigation.[7]
-
Structure-Activity Relationship (SAR) Elucidation: Computational methods can systematically predict how modifications to the core structure will impact biological activity, guiding the synthesis of more potent and selective analogs.
-
Early-Stage Risk Mitigation: Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before synthesis can flag potential liabilities, saving significant time and resources.[4]
Foundational Workflow: Preparing for Simulation
The validity of any computational model is fundamentally dependent on the quality of its inputs. Rigorous preparation of both the ligand (the pyrimidine) and the biological target (e.g., a protein) is a non-negotiable first step.
Ligand Preparation Workflow
This workflow ensures the ligand is represented in a physically realistic state for simulation.
Caption: A standardized workflow for preparing a small molecule ligand for in silico modeling.
Expert Rationale: The Importance of Tautomers and Protonation States Many molecules, including our pyrimidine derivative with its 2-hydroxy group, can exist in different tautomeric forms. The "hydroxy" form can tautomerize to a "keto" form. Furthermore, the protonation state of ionizable groups changes with pH. Failing to account for the biologically relevant tautomer and protonation state (typically at physiological pH ~7.4) is a common source of error, leading to incorrect predictions of binding interactions.
Target Protein Preparation
The selection of a biological target should be hypothesis-driven. Given the literature on pyrimidine derivatives, potential targets include Cyclin-Dependent Kinase 2 (CDK2) for anticancer applications or Dihydrofolate Reductase (DHFR) for antibacterial studies.[5][6]
Step-by-Step Protein Preparation Protocol:
-
Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a relevant ligand if possible.
-
Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and ions that are not critical for structural integrity or enzymatic activity. The original co-crystallized ligand should be retained to define the binding site.
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH of 7.4.
-
Assign Partial Charges: Assign appropriate partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).
-
Define the Binding Site: Identify the active site or binding pocket. This is typically defined as the region within a certain radius (e.g., 10 Å) of the co-crystallized ligand.
-
Minimize and Validate: Perform a brief energy minimization on the protein structure to relieve any steric clashes introduced during preparation.
Core Modeling Protocols: From Docking to Prediction
With prepared inputs, we can now apply core modeling techniques to predict the behavior and properties of this compound.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a "docking score."[9]
Step-by-Step Docking Protocol (using AutoDock Vina as an example):
-
Prepare Ligand: Convert the energy-minimized ligand file to the required .pdbqt format, which includes atomic charges and torsional freedom information.
-
Prepare Receptor: Convert the prepared protein file to the .pdbqt format.
-
Define the Grid Box: Define the 3D coordinates and dimensions of the search space (the "grid box") that encompasses the entire binding site.
-
Run Docking Simulation: Execute the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
Analyze Results: The output will be a series of binding poses ranked by their docking score (e.g., kcal/mol). The top-ranked pose is the most probable binding mode.
-
Post-Docking Visualization: Critically examine the top poses in a molecular visualization program. Analyze key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and protein residues.
Hypothetical Docking Results against CDK2: The following table illustrates how results might be presented. A more negative binding affinity indicates a stronger predicted interaction.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Core Scaffold | -7.8 | LEU83, GLU81, ILE10 |
| Analog A (modified) | -8.5 | LEU83, GLU81, ILE10, PHE80 (new H-bond) |
| Reference Inhibitor | -9.2 | LEU83, GLU81, LYS33, PHE80 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[6] This is particularly relevant given that our compound has been studied in QSAR models for its effect on AP-1 and NF-κB.[7]
Caption: A workflow outlining the key stages of developing a predictive QSAR model.
Expert Rationale: The Imperative of Validation A QSAR model is only useful if it is predictive. A model that perfectly fits the training data but fails to predict the activity of new compounds is worthless. Therefore, rigorous validation is the most critical step. Internal validation (e.g., cross-validation) assesses the model's robustness, while external validation using an independent test set demonstrates its real-world predictive power. A high correlation coefficient (R²) for the training set is meaningless without strong predictive performance (q² and R²_pred) on validation sets.
ADMET Prediction
Early assessment of a compound's ADMET profile is crucial for identifying potential development hurdles. Numerous in silico models and tools can predict these properties based on the molecule's structure.
Step-by-Step ADMET Prediction Protocol:
-
Select Tools: Utilize well-validated platforms such as the open-access SwissADME server or commercial software packages.
-
Input Structure: Provide the molecular structure, typically as a SMILES string.
-
Run Prediction: The platform will calculate a wide range of properties.
-
Analyze and Consolidate: Consolidate the key predicted properties into a summary table for clear interpretation.
Predicted ADMET Profile for the Core Scaffold:
| Property / Rule | Predicted Value / Status | Interpretation |
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability is likely. |
| Molecular Weight | 236.15 g/mol | Acceptable (within <500 range). |
| LogP (Lipophilicity) | ~1.8 | Optimal range for membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Favorable for formulation. |
| CYP450 Inhibition | Likely inhibitor of 2C9 | Potential for drug-drug interactions. |
| hERG Blockade | Low Probability | Low risk of cardiotoxicity. |
| PAINS Alert | 0 Alerts | Not a promiscuous binder; specific activity is more likely. |
Conclusion and Strategic Outlook
This guide has outlined a robust, multi-faceted in silico workflow for the characterization and development of this compound. By integrating molecular docking, QSAR, and ADMET prediction, researchers can efficiently explore its therapeutic potential, identify promising targets, and design superior analogs with improved potency and drug-like properties. The key to success lies not in the blind application of these tools, but in a thoughtful, hypothesis-driven approach grounded in scientific rationale and rigorous validation. The subsequent steps evolving from this in silico foundation would be the targeted chemical synthesis of the most promising derivatives, followed by in vitro and in vivo experimental validation to confirm the computational predictions.
References
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- In Silico analysis of pyrimidine derivatives as potential antibacterial agents. (2023).
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- Ethyl 4-hydroxy-2-(trifluoromethyl)
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Trifluoromethylpyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylpyrimidine Scaffold
In the landscape of medicinal chemistry and agrochemical research, the pyrimidine nucleus stands as a cornerstone heterocyclic structure.[1][2] Its prevalence in biologically active molecules is a testament to its versatile chemical reactivity and its ability to engage with a multitude of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold significantly enhances its therapeutic potential. The CF3 group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This unique combination of a proven pharmacophore with a bio-potentiating functional group makes trifluoromethylpyrimidines a compelling class of compounds for discovery research.
Novel trifluoromethylpyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and insecticidal properties.[1][2][4] This guide provides an in-depth framework for conducting the preliminary biological screening of these compounds, moving beyond mere procedural lists to explain the underlying rationale and establish self-validating experimental designs.
Rationale and Strategic Design of a Screening Cascade
A preliminary biological screen is not a random assortment of assays but a carefully considered strategy to efficiently identify promising lead compounds. For trifluoromethylpyrimidines, the screening cascade is typically guided by the known biological activities of analogous structures. The primary goal is to cast a wide yet relevant net to identify initial "hits."
A logical screening workflow begins with broad, high-throughput primary assays and progresses to more specific, dose-dependent secondary assays for confirmation and characterization.
Caption: High-level workflow for preliminary biological screening.
Core Screening Protocols and Methodologies
The following sections detail validated protocols for assessing the most common biological activities associated with trifluoromethylpyrimidines. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.
In Vitro Anticancer Activity Screening
The antiproliferative potential of trifluoromethylpyrimidines is a primary area of investigation, with many derivatives showing potent activity against various cancer cell lines.[3][5][6] The MTT assay is a robust, colorimetric method for assessing cell viability.[7]
Experimental Protocol: MTT Cytotoxicity Assay [7]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung, MCF-7 breast, PC3 prostate) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[2][3]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the compound-containing medium.
-
Controls (Self-Validation):
-
Negative Control: Wells containing cells treated with vehicle (DMSO) only, representing 100% cell viability.
-
Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin) to confirm assay sensitivity.[2]
-
Blank Control: Wells containing medium but no cells, to provide a background reading.
-
-
Incubation: Incubate the plates for 48 to 72 hours.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
In Vitro Antifungal Activity Screening
Trifluoromethylpyrimidines have shown significant promise as antifungal agents, particularly against plant pathogenic fungi.[1][2][8] The mycelial growth inhibition method is a standard and effective primary screen.[4][7]
Experimental Protocol: Mycelial Growth Inhibition Assay [7][8]
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Dissolve the test compounds in a suitable solvent (e.g., DMSO or DMF) to create a stock solution.[8] Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[1][2][8]
-
Controls (Self-Validation):
-
Negative Control: PDA plates containing only the solvent, to measure normal fungal growth.
-
Positive Control: PDA plates containing a known fungicide (e.g., Azoxystrobin) to ensure the test fungi are susceptible and the assay is performing correctly.[4]
-
-
Plating: Pour the PDA mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani) onto the center of each PDA plate.[1][7]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for the negative control to approach the edge of the plate (typically 3-5 days).[7]
-
Data Acquisition: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.
Table 1: Example Data for Antifungal Screening
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition (%) | Reference |
| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | [4] |
| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | [4] |
| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | [4][7] |
| Azoxystrobin | Colletotrichum truncatum (CT) | 100 | 72.5 | [4][7] |
Enzyme Inhibition Screening
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes, such as kinases.[9][10] The trifluoromethyl group can play a crucial role in binding to the enzyme's active site.[11] A primary screen can be conducted using a generalized kinase inhibition assay.
Rationale for Kinase Inhibition: Kinases are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer and other diseases. Trifluoromethylpyrimidines can act as ATP-competitive inhibitors, blocking the enzyme's ability to phosphorylate its substrates. For example, some derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[10][12]
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Protocol: HTRF® Kinase Inhibition Assay [9]
-
Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest (e.g., FLT3, CHK1, EGFR), a suitable peptide substrate, and ATP.[9]
-
Compound Plating: Dispense the test compounds at various concentrations into a low-volume 384-well plate.
-
Controls (Self-Validation):
-
Negative Control (0% Inhibition): Wells with enzyme, substrate, ATP, and vehicle (DMSO).
-
Positive Control (100% Inhibition): Wells with substrate and ATP but no enzyme.
-
-
Enzyme Reaction: Add the kinase and substrate mixture to the wells, followed by ATP to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody). This will generate a FRET (Förster Resonance Energy Transfer) signal if the substrate is phosphorylated.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.
Table 2: Example Data for Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) | Reference |
| 9u | EGFR | 0.091 | [10] |
| 30 | FLT3-D835Y | <0.004 | [9] |
| 30 | CHK1 | 0.004 | [9] |
| Gefitinib | EGFR | - | [10] |
Conclusion and Future Directions
This guide outlines a robust, logic-driven approach to the preliminary biological screening of novel trifluoromethylpyrimidine derivatives. By employing self-validating protocols for anticancer, antifungal, and enzyme inhibition assays, researchers can efficiently identify and prioritize hit compounds for further development. The data generated from this initial cascade—including IC50 values and preliminary selectivity—provides the critical foundation for subsequent lead optimization, mechanism of action studies, and in vivo efficacy testing. The versatility of the trifluoromethylpyrimidine scaffold ensures that it will remain a highly productive area for the discovery of new therapeutic and agrochemical agents.
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Tautomerism in 2-hydroxypyrimidine derivatives
An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyrimidine Derivatives
Abstract
The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of 2-hydroxypyrimidine derivatives is a pivotal phenomenon with profound implications in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the core principles governing this equilibrium. We delve into the intrinsic and extrinsic factors—including solvent polarity, pH, temperature, and substituent effects—that dictate the predominance of a specific tautomer. Furthermore, this paper outlines robust experimental and computational methodologies for the unambiguous characterization and quantification of these tautomeric forms, such as Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy, and quantum chemical calculations. By synthesizing fundamental principles with practical applications, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand, control, and leverage the tautomerism of 2-hydroxypyrimidine scaffolds in molecular design and optimization.
The Fundamental Equilibrium: Lactam vs. Lactim Tautomers
2-Hydroxypyrimidine and its derivatives are subject to a dynamic prototropic tautomerism, existing in an equilibrium between two primary forms: the 2-oxopyrimidine (lactam) and the 2-hydroxypyrimidine (lactim) form.[1] This interconversion involves the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen atom at the C2 position. While nucleic acid bases like uracil and thymine exist predominantly in the keto (lactam) form under physiological conditions, the equilibrium for the parent 2-hydroxypyrimidine can be more finely balanced and highly sensitive to its environment.[1]
Theoretical studies indicate that in the gas phase or weakly polar environments, the aromatic hydroxy (lactim) form is the more stable tautomer.[2] However, this preference can be dramatically inverted in solution.[2][3] Understanding the forces that shift this equilibrium is paramount for predicting molecular behavior and designing molecules with specific properties.
Caption: The lactam-lactim tautomeric equilibrium in the 2-hydroxypyrimidine core structure.
Key Factors Governing the Tautomeric Equilibrium
The position of the lactam-lactim equilibrium is not fixed; it is dictated by a delicate interplay of several factors. A thorough understanding of these influences is critical for controlling the tautomeric population.
Solvent Effects: The Decisive Environmental Factor
The choice of solvent is arguably the most significant factor influencing tautomeric preference.[4]
-
Polar Solvents: Polar solvents, particularly protic ones like water and alcohols, strongly favor the lactam (keto) form.[2][5] This is due to the greater dipole moment of the lactam tautomer and its ability to engage in hydrogen bonding with solvent molecules, which provides substantial stabilization.[5][6][7] The presence of water molecules can dramatically reduce the energy barrier for tautomerization, facilitating the shift toward the more stable hydrated keto complex.[5]
-
Apolar Solvents: In nonpolar, aprotic solvents (e.g., cyclohexane, CCl₄), the less polar, aromatic lactim (enol) form is often favored.[5][6] The equilibrium constant (Keq) can shift by orders of magnitude when moving from a nonpolar to a polar aqueous environment.[5][6]
Table 1: Influence of Solvent on Tautomeric Equilibrium
| Solvent Type | Predominant Tautomer | Rationale |
|---|---|---|
| Polar Protic (e.g., Water) | Lactam (Keto) | Strong hydrogen bonding and dipole-dipole interactions stabilize the more polar keto form.[2][5] |
| Polar Aprotic (e.g., DMSO) | Lactam (Keto) | Stabilization through dipole-dipole interactions.[8] |
| Nonpolar (e.g., Gas Phase, Cyclohexane) | Lactim (Enol) | Intrinsic stability of the aromatic lactim form predominates in the absence of strong solvation effects.[2][5] |
Substituent Effects: Electronic Tuning of the Equilibrium
The electronic nature of substituents on the pyrimidine ring can modulate the relative stability of the tautomers.[9]
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density in the ring, which can influence the basicity of the ring nitrogens and the acidity of the hydroxyl/N-H protons.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group, can significantly alter electron distribution and aromaticity, thereby shifting the tautomeric balance.[4][10]
Computational studies have shown that the decrease in the activation energy for tautomerization by electron-donating substituents can be larger than that by electron-withdrawing substituents.[9]
pH and Ionization
The pH of the medium determines the ionization state of the molecule, which can "lock" it into a specific tautomeric form. Deprotonation at an acidic site or protonation at a basic site creates a resonance-stabilized ion where the distinction between lactam and lactim forms may become blurred or favor one contributor heavily. The equilibrium can be affected by acidification to a pH of 3.[8]
Methodologies for Tautomer Characterization
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the definitive characterization of tautomeric systems.[11][12]
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Unlocking the Potential of Trifluoromethylpyrimidines in Drug Discovery: A Technical Guide to Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a prized tool in the design of novel therapeutics.[1] Among these scaffolds, the pyrimidine nucleus, a fundamental component of life's building blocks, offers a versatile platform for drug design. The fusion of these two entities—the trifluoromethylpyrimidine core—presents a class of molecules with immense therapeutic potential, particularly in oncology.
This in-depth technical guide provides a framework for leveraging quantum chemical calculations to elucidate the intricate structure-property relationships of trifluoromethylpyrimidines. By moving beyond a simple list of steps, we will delve into the causality behind methodological choices, offering field-proven insights to empower researchers in their quest for next-generation drug candidates.
The Trifluoromethyl Group's Influence: A Quantum Perspective
The potent electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic landscape of the pyrimidine ring.[1] This perturbation of electron density is the foundation of its profound effects on molecular properties. Understanding this influence is paramount for rational drug design.
Key Physicochemical Impacts:
-
Increased Lipophilicity: The CF3 group enhances the molecule's ability to partition into lipidic environments, which can improve cell membrane permeability.[1]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1]
-
Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring, influencing the molecule's ionization state at physiological pH.
-
Enhanced Binding Interactions: The CF3 group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets, thereby increasing binding affinity.
Quantum chemical calculations provide the tools to quantify these effects, offering predictive power that can guide synthetic efforts and prioritize candidates for experimental validation.
Core Computational Workflow: From Structure to Properties
A robust computational workflow is essential for obtaining reliable and reproducible results. The following workflow, centered around Density Functional Theory (DFT), provides a comprehensive approach to characterizing trifluoromethylpyrimidines.
}
Part 1: Geometry Optimization and Conformational Analysis
The first and most critical step is to determine the most stable three-dimensional structure of the molecule. For flexible molecules, a thorough conformational search is imperative to locate the global energy minimum.
Experimental Protocol: Conformational Search and Geometry Optimization
This protocol outlines a multi-step approach for achieving a reliable optimized geometry, particularly for molecules with rotatable bonds.
-
Initial Conformer Generation:
-
Method: Utilize a force-field-based method (e.g., MMFF) or a fast semi-empirical method to generate a diverse set of initial conformers. Software like RDKit, OMEGA, or MacroModel are suitable for this step.[2][3]
-
Rationale: This initial, computationally inexpensive search broadly samples the conformational space to ensure the global minimum is likely to be found.
-
-
Clustering and Prioritization:
-
Method: Cluster the generated conformers based on structural similarity (e.g., RMSD of atomic positions). Select the lowest energy conformer from each cluster for higher-level calculations. Tools like CONFPASS can automate this process.[2]
-
Rationale: This step avoids redundant and costly DFT calculations on very similar structures.
-
-
DFT Geometry Optimization:
-
Software: A robust quantum chemistry package such as Gaussian, ORCA, or Q-Chem is recommended.[4][5]
-
Level of Theory:
-
Functional: The B3LYP hybrid functional is a well-validated and widely used choice for organic molecules, providing a good balance of accuracy and computational cost.[6][7]
-
Basis Set: Start with a Pople-style basis set like 6-31G(d) for initial optimizations. For final, high-accuracy energies and properties, a larger basis set such as 6-311+G(d,p) or 6-311++G(d,p) is recommended.[6][8] The inclusion of diffuse functions (+ or ++) is important for accurately describing the lone pairs on nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding involving the electronegative fluorine atoms.[3]
-
-
Procedure:
-
Prepare an input file for each selected conformer.
-
Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find a stationary point on the potential energy surface.[9][10]
-
Convergence criteria should be set to tight to ensure a true energy minimum is found.
-
-
-
Frequency Analysis:
-
Method: At the same level of theory as the final geometry optimization, perform a vibrational frequency calculation.[10][11]
-
Rationale: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[10][12] The output also provides the zero-point vibrational energy (ZPVE) and other thermodynamic data, which are essential for calculating accurate relative energies between conformers.
-
Part 2: Elucidating Electronic Properties and Reactivity
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and potential for interaction can be extracted.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[13]
Table 1: Calculated Electronic Properties of a Hypothetical 5-Trifluoromethylpyrimidine vs. Pyrimidine
| Property | Pyrimidine (Calculated) | 5-Trifluoromethylpyrimidine (Calculated) | Impact of -CF3 Group |
| HOMO Energy (eV) | -7.21 | -7.85 | Lowered; molecule is a poorer electron donor. |
| LUMO Energy (eV) | -0.45 | -1.23 | Lowered; molecule is a better electron acceptor. |
| HOMO-LUMO Gap (eV) | 6.76 | 6.62 | Slightly reduced; increased reactivity. |
| Dipole Moment (Debye) | 2.33 | 4.15 | Increased; enhanced polarity. |
| Calculations performed at the B3LYP/6-311+G(d,p) level of theory. |
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[12] It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around lone pairs of heteroatoms (like the pyrimidine nitrogens), which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms or, in this case, the electropositive region around the fluorine atoms of the CF3 group, which are susceptible to nucleophilic attack.
}
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[14] It can quantify the delocalization of electron density from lone pairs into antibonding orbitals, which is indicative of hyperconjugation and can explain conformational preferences and reactivity. For trifluoromethylpyrimidines, NBO analysis can reveal the extent of electron withdrawal from the pyrimidine ring by the CF3 group.[15]
Part 3: Application in Drug Design - A Case Study
The true power of these computational methods lies in their application to real-world drug discovery projects. By integrating quantum chemical calculations with techniques like molecular docking, we can build a comprehensive understanding of how a ligand interacts with its biological target.
Case Study: 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[16] Quantum chemical calculations can rationalize their activity and guide the design of more potent analogs.
Experimental Protocol: Molecular Docking
-
Protein and Ligand Preparation:
-
Protein: Obtain the crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.[17]
-
Ligand: Use the DFT-optimized geometry of the trifluoromethylpyrimidine inhibitor. This is a crucial step, as starting with an accurate, low-energy conformation of the ligand leads to more reliable docking results.[18]
-
-
Defining the Binding Site:
-
Define a grid box around the active site of the protein, typically centered on the position of a co-crystallized ligand.[18]
-
-
Docking Simulation:
-
Software: Use a docking program like AutoDock Vina.
-
Algorithm: The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site and score them based on a force-field-based scoring function.[17]
-
-
Analysis of Docking Results:
-
Binding Energy: The docking score provides an estimate of the binding free energy. Lower scores indicate more favorable binding.
-
Interaction Analysis: Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[16][17] For example, the pyrimidine nitrogens may act as hydrogen bond acceptors with hinge region residues of the kinase.[16] The trifluoromethyl group can engage in favorable interactions within hydrophobic pockets.
-
}
Conclusion: A Predictive Framework for Innovation
Quantum chemical calculations offer an indispensable toolkit for the modern medicinal chemist. For the promising class of trifluoromethylpyrimidines, these methods provide a rational, predictive framework to understand and harness the unique properties conferred by the CF3 group. By following a rigorous, multi-step computational protocol—from conformational analysis and geometry optimization to the detailed analysis of electronic properties and receptor interactions—researchers can accelerate the design-synthesis-test cycle. This in silico approach not only saves valuable time and resources but also fosters a deeper understanding of the molecular-level interactions that drive biological activity, ultimately paving the way for the discovery of safer and more effective medicines.
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- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(23), e202116358. [Link]
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- A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.
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Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Core Building Block for Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in pharmaceutical and agrochemical research. The strategic placement of a trifluoromethyl (CF3) group on the pyrimidine core significantly enhances the biological activity, metabolic stability, and lipophilicity of derivative molecules. This guide provides an in-depth analysis of its chemical properties, commercial availability, key applications, and practical experimental insights. We will explore its role as a versatile scaffold in the synthesis of targeted therapeutics—including antiviral and anti-inflammatory agents—and next-generation crop protection agents, offering researchers and development professionals a comprehensive resource for leveraging this potent chemical entity.
The Strategic Importance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems has led to its incorporation into a wide array of approved drugs.[1] The introduction of a trifluoromethyl (CF3) group, as seen in this compound, is a deliberate and strategic choice. The CF3 group is a powerful modulator of physicochemical properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.
-
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups and influence non-covalent binding interactions with protein targets, often leading to increased potency.
This combination of a biologically recognized core (pyrimidine) and a performance-enhancing functional group (trifluoromethyl) makes this molecule a high-value starting material for drug discovery programs.[2]
Chemical Identity and Physicochemical Properties
A crucial aspect for any researcher is the unambiguous identification of a chemical. This compound is subject to keto-enol tautomerism, a common phenomenon in hydroxypyrimidines, which can lead to ambiguity in nomenclature and CAS number registration.
The compound predominantly exists in the more stable 2-pyridone form due to aromatic stabilization. However, it can equilibrate with its enol tautomer. This is critical to understand as both forms may be reactive under different conditions, and different suppliers may reference different CAS numbers for what is functionally the same chemical in solution.
Caption: Keto-enol tautomerism of the pyrimidine core.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Alternate IUPAC Name | ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | [3] |
| CAS Numbers | 154934-97-1, 343-67-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₇F₃N₂O₃ | [2][3] |
| Molecular Weight | 236.15 g/mol | [2][3] |
| Appearance | Solid | [8] |
| Melting Point | ~165 °C | [9] |
| Boiling Point (Est.) | 381.7 °C | [9] |
| Storage Conditions | 0-8°C, Store in a dry environment | [2][4][9] |
Commercial Availability and Supplier Landscape
This intermediate is readily available from a range of specialty chemical suppliers, catering primarily to research and development quantities. When sourcing this material, it is imperative to request a Certificate of Analysis (CoA) to verify purity and identity, typically via ¹H NMR, LC-MS, and HPLC.
Table 2: Selected Commercial Suppliers
| Supplier | CAS Number Cited | Typical Purity | Notes |
| Chem-Impex | 154934-97-1 | >95% | Provides applications overview for pharma and agrochemical sectors. |
| Apollo Scientific | 154934-97-1 | 95% | Offers quantities from 1g to 5g for laboratory use.[5] |
| United States Biological | 154934-97-1 | Highly Purified | Intended for research use only.[4] |
| Benchchem | 154934-97-1 | >97% | Provides case studies on antiviral activity.[10] |
| Changzhou Ansciep Chemical | 154934-97-1 | >98% | Listed on chemical marketplace Guidechem.[7] |
| Moldb | 343-67-9 | 97% | Lists the alternate CAS number, highlighting the tautomer issue.[6] |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier.
Core Applications in Research and Development
The utility of this compound spans multiple domains, primarily driven by its pre-functionalized and biologically active core.
Pharmaceutical Development
This pyrimidine derivative is a key intermediate in the synthesis of molecules targeting a range of diseases.[2]
-
Antiviral Agents: The pyrimidine core mimics natural nucleobases, allowing derivatives to interfere with viral replication enzymes. In a study involving influenza A-infected mice, a derivative compound led to a significant reduction in viral load, demonstrating its therapeutic potential.[10]
-
Anti-inflammatory Drugs: The scaffold can be elaborated to target enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[10]
-
Antifungal and Antibacterial Agents: The trifluoromethyl group enhances the compound's ability to penetrate microbial cell walls and disrupt essential biological pathways.[2]
-
STAT6 Inhibition: Derivatives of related pyrimidine-5-carboxamides have been identified as potent inhibitors of STAT6, a key protein in the signaling pathway for allergic and asthmatic responses.[11]
Caption: Role as a versatile intermediate in multiple R&D pipelines.
Agrochemical Chemistry
The same properties that make this compound valuable in medicine also apply to agriculture. It serves as a building block for modern herbicides and fungicides, providing effective pest control while aiming for minimal environmental impact.[2]
Material Science and Biochemical Research
Beyond life sciences, the compound's unique chemical properties are being explored for creating advanced polymers and coatings that require high durability and chemical resistance.[10] In biochemical research, it serves as a tool for studying enzyme interactions and metabolic pathways.[2]
Synthesis and Manufacturing Insights
The most common and logical route to synthesizing this molecule is through a cyclocondensation reaction, a variation of the well-established Biginelli reaction. This involves the reaction of three components:
-
An amidine (or urea/thiourea derivative).
-
A β-ketoester.
-
An aldehyde (not required for this specific structure).
For this compound, the synthesis involves the condensation of an appropriate trifluoromethylated β-dicarbonyl compound with a urea or amidine equivalent. A plausible synthetic route is the reaction between ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and urea.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis of a Pyrimidine Precursor
While the exact synthesis of a proprietary drug is confidential, we can detail a representative protocol for a key synthetic transformation using a related pyrimidine structure. This protocol for the synthesis of a tetrahydropyrimidine derivative demonstrates the core cyclocondensation chemistry.[12]
Objective: To synthesize an Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative via a solvent-less, catalyzed multi-component reaction.
Materials:
-
Fluorobenzaldehyde (0.2 M)
-
Urea (0.2 M)
-
Ethyl acetoacetate (0.2 M)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O, catalytic amount)
-
Methanol (for purification)
-
Mortar and pestle
Methodology:
-
Reagent Preparation: In a mortar, combine fluorobenzaldehyde, urea, and ethyl acetoacetate in equimolar amounts.
-
Catalyst Addition: Add a catalytic amount of CuCl₂·2H₂O to the mixture.
-
Scientist's Insight: The CuCl₂ acts as a Lewis acid catalyst, activating the carbonyl group of the aldehyde and facilitating the initial condensation with urea, thereby accelerating the reaction rate under solvent-free conditions.
-
-
Grindstone Reaction: Grind the mixture vigorously using the pestle for 7-10 minutes. The mixture will likely become a paste or thick slurry.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The appearance of a new spot corresponding to the product and the disappearance of starting materials indicates a successful reaction.
-
-
Acidification: Add a few drops of concentrated HCl and continue grinding for an additional 10 minutes.
-
Causality Explanation: The acid ensures the complete cyclization and dehydration step, driving the reaction equilibrium towards the final dihydropyrimidine product.
-
-
Reaction Quiescence: Allow the reaction mixture to stand overnight at room temperature to ensure complete conversion.
-
Purification: a. Add methanol to the crude product and gently heat the solution in a water bath to dissolve the product. b. Filter the hot solution to remove any insoluble impurities. c. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce recrystallization. d. Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry in a vacuum oven.
-
Characterization: Confirm the identity and purity of the final product using NMR, FT-IR, and mass spectrometry.
Quality Control and Analysis
For any R&D application, verifying the quality of the starting material is paramount. A comprehensive CoA should include the following tests.
Table 3: Typical Analytical Specifications
| Test | Method | Specification | Purpose |
| Purity | HPLC | ≥95% (typically >97%) | Quantifies the amount of the active compound. |
| Identity | ¹H NMR | Spectrum conforms to the expected chemical structure. | Confirms the molecular structure and identity. |
| Identity | LC-MS | [M+H]⁺ or [M-H]⁻ corresponds to the molecular weight. | Confirms molecular weight and purity. |
| Water Content | Karl Fischer | <0.5% | Water can interfere with subsequent reactions. |
| Appearance | Visual | White to off-white solid. | Basic quality check for gross contamination. |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined structure, coupled with the potent influence of the trifluoromethyl group, provides a reliable and effective starting point for the synthesis of complex, biologically active molecules. As the demand for targeted therapies and more efficient agrochemicals grows, the importance of such highly functionalized, versatile building blocks will continue to increase. Researchers who understand the nuances of its chemistry, from tautomerism to reaction mechanisms, will be best positioned to unlock its full potential in developing next-generation solutions for health and agriculture.
References
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- Ethyl 4-hydroxy-2-(trifluoromethyl)
- Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Deriv
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. [Link]
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
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Methodological & Application
One-Pot Synthesis of Substituted Pyrimidines: Application Notes and Protocols for Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthesis, therefore, is of paramount importance to the drug development industry. Traditional multi-step synthetic routes are often plagued by issues of low overall yields, excessive waste generation, and high labor costs. This application note details the principles and execution of one-pot multicomponent reactions for the synthesis of substituted pyrimidines, a strategy that aligns with the principles of green chemistry by maximizing efficiency and minimizing environmental impact. We provide detailed, field-proven protocols for two robust and versatile one-pot methodologies: the classic Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and a modern, catalyst-free approach for generating fully aromatized pyrimidines. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of pyrimidine-based compound libraries.
Introduction: The Pyrimidine Scaffold and the Efficiency of One-Pot Synthesis
The Pyrimidine Core: A Privileged Heterocycle in Pharmacology
Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a vast range of biological and pharmacological activities.[1] They are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a multitude of approved drugs. The therapeutic applications of pyrimidine-based compounds are extensive, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3] The inherent versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. This structural utility makes the development of efficient synthetic routes to novel pyrimidine analogues a continuous and critical endeavor in pharmaceutical research.[4]
The One-Pot Synthesis Paradigm: A Green and Efficient Approach
One-pot synthesis, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advance in chemical synthesis. This approach offers numerous advantages over conventional linear syntheses:
-
Increased Efficiency: Eliminates the need for multiple work-up and purification steps, saving time, labor, and materials.
-
Higher Yields: Avoids material loss that inevitably occurs during the isolation and purification of intermediates.
-
Improved Sustainability: Reduces the consumption of solvents and reagents, minimizing waste generation and aligning with the principles of green chemistry.[1][5]
-
Novel Reactivity: Can generate complex molecules that may be difficult to access through traditional methods.
Multicomponent reactions (MCRs), a key type of one-pot synthesis, are particularly powerful for building molecular diversity, as they allow for the rapid assembly of complex products from simple, readily available starting materials in a single operation.[5]
Core Methodologies for One-Pot Pyrimidine Synthesis
We present two highly reliable and broadly applicable one-pot methods for synthesizing substituted pyrimidines. The first is the Biginelli reaction, a historic and enduringly popular method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). The second is a modern, metal-free approach for synthesizing fully substituted, aromatic pyrimidines.
Methodology I: The Biginelli Reaction
Developed by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction involves the condensation of an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[6][7] The resulting dihydropyrimidinone (DHPM) products are valuable pharmacophores, known to function as calcium channel blockers, antihypertensive agents, and more.[6]
The reaction mechanism proceeds through a series of bimolecular reactions.[6] While several pathways have been proposed, a widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the free amine onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[8][9]
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
This protocol describes a standard procedure using conventional heating.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Combine benzaldehyde (e.g., 10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add ethanol (20 mL) to the flask to dissolve the reactants.
-
Add 3-4 drops of concentrated HCl to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[10][11][12]
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.2 eq)
-
Ammonium chloride (NH₄Cl, 0.1 eq, as catalyst)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, add 4-chlorobenzaldehyde (5 mmol, 0.70 g), ethyl acetoacetate (5 mmol, 0.65 g), thiourea (6 mmol, 0.46 g), and ammonium chloride (0.5 mmol, 0.027 g).
-
Stir the mixture briefly to ensure homogeneity. No solvent is required.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Add 10 mL of cold water to the vessel. The solid product will precipitate.
-
Break up any solid lumps with a spatula and collect the product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
| Entry | Aldehyde | β-Dicarbonyl | N-Source | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | EtOH, Reflux, 4h | ~90 | [6] |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 90°C, 1.5h | 95 | [8] |
| 3 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | LiClO₄ | Solvent-free, 105°C, 45 min | 94 | [8] |
| 4 | Furfural | Ethyl acetoacetate | Urea | NH₄Cl | MW, 120°C, 5 min | 92 | [12] |
Methodology II: Metal-Free Synthesis of Aromatized Pyrimidines
While the Biginelli reaction is excellent for DHPMs, many applications require the fully aromatic pyrimidine core. One-pot strategies exist that avoid transition-metal catalysts, which can be costly and introduce toxic contaminants into the final product.[13] A common approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an N-C-N fragment like an amidine.[14]
This synthesis typically involves the reaction of a ketone with a source of two nitrogen atoms (like ammonium acetate) and a methine bridge equivalent (like triethyl orthoformate or DMF-DMA) under thermal, solvent-free conditions. The reaction proceeds through the formation of an enamine, followed by cyclization with the nitrogen source and subsequent aromatization via oxidation (often by air or an implicit oxidant in the reaction).
Caption: General experimental workflow for one-pot aromatic pyrimidine synthesis.
This protocol is adapted from methodologies that utilize readily available starting materials under solvent-free conditions.[14]
Materials:
-
Acetophenone (1.0 eq)
-
Triethoxymethane (Orthoformate) (1.5 eq)
-
Ammonium acetate (2.0 eq)
-
Round-bottom flask, condenser, heating oil bath, magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine acetophenone (10 mmol, 1.20 g), triethoxymethane (15 mmol, 2.22 g), and ammonium acetate (20 mmol, 1.54 g).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture in an oil bath at 100–110 °C with stirring for 2-3 hours. The mixture will become a homogenous melt.
-
Monitor the reaction by TLC (using a hexane/ethyl acetate mobile phase) until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-phenylpyrimidine.
| Entry | Ketone | Amidine Source | Methine Source | Conditions | Yield (%) | Reference |
| 1 | Acetophenone | NH₄OAc | HC(OEt)₃ | 100-110°C, 2h | 88 | [14] |
| 2 | 4-Fluoroacetophenone | NH₄OAc | HC(OEt)₃ | 100-110°C, 2h | 85 | [14] |
| 3 | Propiophenone | NH₄OAc | HC(OEt)₃ | 100-110°C, 3h | 86 | [14] |
| 4 | Cyclohexanone | NH₄OAc | HC(OEt)₃ | 100-110°C, 3h | 82 | [14] |
Experimental Rationale and Troubleshooting
Causality Behind Experimental Choices
-
Choice of Catalyst: In the Biginelli reaction, an acid catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by urea and for catalyzing the dehydration steps.[6] Lewis acids like Yb(OTf)₃ or lanthanide triflates are often more effective than Brønsted acids (like HCl) as they can coordinate to multiple carbonyls, operate under milder conditions, and sometimes be recycled.[8][9] For the aromatic synthesis, catalyst-free conditions are advantageous for product purity and reducing cost.[13][14]
-
Energy Source (Conventional vs. Microwave): Conventional heating relies on conduction and convection, which can be slow and inefficient, leading to longer reaction times and potential side product formation. Microwave irradiation heats the reaction mixture volumetrically and rapidly by direct coupling with polar molecules.[1] This leads to a dramatic reduction in reaction time, often with an increase in yield and purity, making it a preferred method for high-throughput synthesis.[12]
-
Solvent-Free Conditions: Performing reactions without a solvent ("neat") is a key tenet of green chemistry. It reduces chemical waste, simplifies work-up, and can increase reaction rates due to the high concentration of reactants.[14][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient catalyst; side reactions. | Increase reaction time or temperature. For Biginelli, screen different Lewis or Brønsted acid catalysts. Ensure reactants are pure and dry. |
| No Reaction | Catalyst deactivation; incorrect temperature. | Check catalyst activity. Confirm reaction temperature with an external thermometer. For MW synthesis, ensure proper absorption of energy. |
| Formation of Side Products | Self-condensation of aldehyde or ketoester; competing reaction pathways. | Lower the reaction temperature. Use a milder catalyst. In the Biginelli reaction, adding the ketoester after initial aldehyde-urea condensation can sometimes improve selectivity. |
| Purification Difficulties | Product is highly soluble; impurities co-elute. | For soluble products, use precipitation from a non-polar solvent or trituration. For chromatography, screen different solvent systems or use a different stationary phase (e.g., alumina). |
Conclusion
One-pot multicomponent reactions are indispensable tools for the modern synthetic chemist, offering an efficient, economical, and environmentally conscious pathway to valuable chemical entities. The Biginelli reaction and catalyst-free aromatic pyrimidine syntheses presented here are robust, versatile, and scalable methods for generating diverse libraries of substituted pyrimidines. By understanding the underlying mechanisms and the rationale for experimental parameter selection, researchers can effectively leverage these protocols to accelerate the discovery and development of new therapeutics.
References
- Abd El Latif, F. M., Barsy, M. A., Aref, A. M. A., & Sadek, K. U. (2002). Microwave-assisted reactions: Part 2† One-pot synthesis of pyrimido[1,2-a]pyrimidines. Green Chemistry, 4(3), 247–252. URL
- Vazquez, E., Eguillor, B., & Mata, A. P. (2003). A One-Pot Microwave-Assisted Synthesis of pyrido[2,3-d]pyrimidines. Molecular Diversity, 7(2-4), 153–159. URL
- Wikipedia contributors. (n.d.). Biginelli reaction. In Wikipedia. Retrieved January 9, 2026. URL
- Al-Mousawi, S. M., El-Apasery, M. A., & El-Salam, H. A. A. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Current Organic Synthesis, 22. URL
- Dongre, R. S., et al. (2021). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Scientific Reports, 11(1), 12345. URL
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 9, 2026. URL
- Wang, S., et al. (2021). Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. Green Chemistry, 23(15), 5486-5492. URL
- J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved January 9, 2026. URL
- Gümüş, M., & Özkay, Y. (2022). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 857-870. URL
- Kamal, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5956. URL
- Ghorbani-Vaghei, R., & Malaeki, A. (2014). One-pot synthesis of pyrimidines under solvent-free conditions.
- Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved January 9, 2026. URL
- Wan, J., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 385. URL
- Ghorbani-Vaghei, R., & Malaeki, A. (2014). One-pot synthesis of pyrimidines under solvent-free conditions.
- Al-Ghorbani, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2857. URL
- Dey, S., Chakraborty, K., & Ghosh, P. (2024). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. Asian Journal of Applied Chemistry Research, 15(4), 216–249. URL
- Bagley, M. C., et al. (2012). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 8, 1245–1253. URL
- Al-Ghorbani, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. MDPI. URL
- Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved January 9, 2026. URL
- Kidwai, M., Singhal, K., & Kukreja, S. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives.
- Li, W., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 6825-6829. URL
- Al-Ghorbani, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed. URL
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Application Notes & Protocols: Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate as a Pivotal Pharmaceutical Intermediate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity of a parent molecule.[1] This guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols for its synthesis and subsequent elaboration into advanced pharmaceutical building blocks. We will particularly focus on its application in the synthesis of potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key therapeutic target in allergic and inflammatory diseases.[2][3]
The methodologies presented herein are designed to be robust and scalable, providing a solid foundation for researchers in both academic and industrial settings. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Physicochemical and Safety Data
A comprehensive understanding of the physical properties and safety profile of a key intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 154934-97-1 | PubChem[4] |
| Molecular Formula | C₈H₇F₃N₂O₃ | PubChem[4] |
| Molecular Weight | 236.15 g/mol | PubChem[4] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | This compound | PubChem[4] |
Safety Profile:
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.
Protocol I: One-Pot Synthesis of this compound
This protocol details a streamlined one-pot synthesis adapted from established pyrimidine synthesis methodologies, offering a more efficient alternative to traditional multi-step procedures. The reaction proceeds via a cyclocondensation reaction, likely following a mechanism analogous to the Biginelli reaction.
Reaction Scheme:
Caption: One-pot synthesis of the title compound.
Materials and Equipment:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Urea
-
Triethyl orthoformate
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous ethanol
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol), urea (9.0 g, 0.15 mol), and triethyl orthoformate (17.7 g, 0.12 mol) in anhydrous ethanol (100 mL).
-
Initiation of Reaction: Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Slowly add sodium ethoxide solution (21% in ethanol, 32.4 g, 0.1 mol) to the reaction mixture. An exotherm may be observed.
-
Reaction Completion: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Acidify the mixture to pH 3-4 by the slow addition of 2 M hydrochloric acid. A precipitate will form. c. Stir the suspension in the ice bath for 30 minutes. d. Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).
-
Purification: a. The crude product can be recrystallized from a mixture of ethanol and water to yield the pure product. b. Dry the purified solid under vacuum.
Expected Yield and Characterization:
-
Yield: 65-75%
-
Appearance: White crystalline solid.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, OH), 8.5 (s, 1H, CH), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃).
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 164.0 (C=O, ester), 160.0 (C-OH), 158.0 (q, C-CF₃), 145.0 (CH), 120.0 (q, CF₃), 110.0 (C-CO₂Et), 62.0 (CH₂), 14.0 (CH₃).
Note on Causality: The use of triethyl orthoformate in situ generates an enol ether from ethyl 4,4,4-trifluoroacetoacetate, which is a key reactive intermediate for the cyclocondensation with urea. Sodium ethoxide acts as a base to catalyze the condensation and cyclization steps. Acidification during work-up is crucial to protonate the pyrimidine ring and precipitate the product.
Protocol II: Chlorination of this compound
The 2-hydroxy group of the pyrimidine ring can be readily converted to a chloro group, a versatile handle for subsequent nucleophilic substitution reactions. This transformation is a critical step in the synthesis of many pharmaceutical derivatives.
Reaction Scheme:
Caption: Chlorination of the pyrimidine core.
Materials and Equipment:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (for HCl gas)
-
Heating mantle
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a fume hood, charge a dry 100 mL round-bottom flask with this compound (11.8 g, 0.05 mol) and phosphorus oxychloride (25 mL, 0.27 mol).
-
Reaction: Add a catalytic amount of N,N-dimethylaniline (2-3 drops). Heat the mixture to reflux (approximately 105 °C) for 3-4 hours. The reaction mixture will become a clear solution. Monitor the reaction by TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. This step is highly exothermic and should be performed with caution. c. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8. d. Extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: A pale yellow oil or low-melting solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.9 (s, 1H, CH), 4.5 (q, 2H, CH₂), 1.4 (t, 3H, CH₃).
-
Expected ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -65.0 (s, CF₃).
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The work-up procedure should be conducted with extreme care due to the exothermic reaction with ice.
Application in Pharmaceutical Synthesis: A Gateway to STAT6 Inhibitors
The Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial protein in the signaling pathway of interleukins IL-4 and IL-13, which are key drivers of T-helper cell 2 (Th2) differentiation.[3] Dysregulation of the Th2 response is implicated in various allergic conditions, including asthma and atopic dermatitis. Consequently, inhibitors of STAT6 are highly sought-after therapeutic agents.[2]
A number of potent STAT6 inhibitors are based on a 2,4-disubstituted pyrimidine-5-carboxamide scaffold.[2][3] Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is an ideal precursor for the synthesis of such compounds.
Proposed Synthetic Pathway to a STAT6 Inhibitor Analog:
Caption: Proposed synthesis of a STAT6 inhibitor analog.
This proposed pathway involves:
-
Amide Formation: The ester group of the chlorinated intermediate is first converted to a primary or secondary amide. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with an appropriate amine.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyrimidine ring is then displaced by a second amine (R²-NH₂) via an SNAr reaction. This reaction is often facilitated by a non-nucleophilic base such as diisopropylethylamine (DIPEA).
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies by varying the two amine components (R¹-NH₂ and R²-NH₂). For example, the potent STAT6 inhibitor AS1517499, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, features such a scaffold.[3]
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. Its efficient one-pot synthesis and the reactivity of its functional groups make it an attractive starting material for the synthesis of complex molecular targets. The protocols and applications detailed in this guide are intended to empower researchers to leverage the unique properties of this fluorinated intermediate in their drug discovery programs, particularly in the pursuit of novel therapeutics for inflammatory and allergic diseases.
References
- Chem-Impex International. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5063336, Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.
- Wang, H., Wen, K., Li, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533–4544. [Link]
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
- Chiba, Y., Misawa, M., & Iwamura, H. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice. American Journal of Respiratory Cell and Molecular Biology, 41(5), 516–524. [Link]
- Nagashima, S., Yokota, M., Nakai, E., Kuromitsu, S., Ohga, K., Takeuchi, M., ... & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. [Link]
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
- Park, H., Lee, J., & Lim, S. M. (2022). Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. International Journal of Molecular Sciences, 23(6), 3045. [Link]
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate in Modern Agrochemical Synthesis
Preamble: The Trifluoromethylpyrimidine Scaffold as a Privileged Structure in Agrochemicals
In the relentless pursuit of novel crop protection agents with enhanced efficacy, selectivity, and favorable environmental profiles, certain molecular scaffolds have emerged as "privileged structures." Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a premier example of such a versatile building block.[1][2] Its utility stems from the unique combination of a pyrimidine core, a common motif in bioactive molecules, and a trifluoromethyl (CF₃) group. The CF₃ group is of particular importance as it can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final active ingredient.[3]
These application notes serve as a technical guide for researchers and synthetic chemists in the agrochemical sector. We will delve into the core reactivity of this intermediate, provide detailed, field-tested protocols for its key transformations, and illustrate its strategic role in the synthesis of commercially relevant classes of herbicides. The causality behind experimental choices is emphasized to empower scientists to not only replicate but also adapt these methodologies for their own discovery programs.
Section 1: Physicochemical Profile and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 154934-97-1 | [4][5][6] |
| Molecular Formula | C₈H₇F₃N₂O₃ | [6][7] |
| Molecular Weight | 236.15 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | [8] |
| Storage | Store at 2-8°C to ensure long-term stability | [3][5] |
Section 2: The Gateway Transformation: Activating the Pyrimidine Core
The 2-hydroxy group of the pyrimidine ring is tautomerically equivalent to the pyrimid-2-one form. While stable, this hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in building agrochemical complexity. Therefore, the primary and most critical transformation is its conversion to a more labile leaving group, typically a chloro substituent.
This activation step transforms the chemically placid hydroxyl intermediate into a highly reactive electrophile, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, poised for coupling with a vast array of nucleophiles.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and reliability.[9]
Experimental Protocol 1: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol details the foundational activation step. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is corrosive and reacts violently with water.
Workflow Diagram:
Caption: Workflow for the chlorination of the pyrimidine core.
Reagents & Quantities:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 236.15 | 10.0 g | 0.042 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL | 0.325 |
| Ethyl Acetate | - | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - |
| Brine | - | 50 mL | - |
Step-by-Step Methodology:
-
To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 g, 0.042 mol).
-
Carefully add phosphorus oxychloride (30 mL, 0.325 mol) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The excess POCl₃ acts as both reagent and solvent.
-
-
After cooling to room temperature, slowly and cautiously pour the reaction mixture onto 500 g of crushed ice in a large beaker. This quenching step is highly exothermic and must be performed slowly with vigorous stirring.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Expected Outcome:
-
Yield: 85-95%
-
Purity: >98% (by HPLC/NMR)
-
Appearance: Colorless to light yellow oil or low-melting solid.
Section 3: Application in Herbicide Synthesis - Building Triazolopyrimidine Sulfonamides
The activated intermediate, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is a linchpin in the synthesis of potent herbicides like florasulam and cloransulam-methyl.[10][11] These molecules function by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is critical for the biosynthesis of branched-chain amino acids in plants but not in mammals, conferring selectivity.[8][12][13]
Mechanism of Action: ALS Inhibition
The triazolopyrimidine sulfonamide core of these herbicides acts as a transition-state analogue, binding tightly to the ALS enzyme and blocking its function. This leads to a deficiency in essential amino acids (valine, leucine, isoleucine), thereby halting cell division and plant growth, ultimately causing weed death.[12][14]
Caption: Inhibition of the ALS enzyme by a herbicide.
Experimental Protocol 2: Synthesis of a Core Herbicide Intermediate
This protocol outlines a representative nucleophilic substitution reaction to build a key precursor for a triazolopyrimidine herbicide. We will demonstrate the displacement of the chloro group with an amine.
Reagents & Quantities:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 254.59 | 5.0 g | 0.0196 |
| 3-Amino-1,2,4-triazole | 84.08 | 1.82 g | 0.0216 |
| Triethylamine (TEA) | 101.19 | 4.1 mL | 0.0294 |
| Acetonitrile (ACN) | - | 100 mL | - |
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, dissolve Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (5.0 g, 0.0196 mol) and 3-amino-1,2,4-triazole (1.82 g, 0.0216 mol) in acetonitrile (100 mL).
-
Add triethylamine (4.1 mL, 0.0294 mol) to the mixture. TEA acts as a base to scavenge the HCl generated during the reaction.
-
Expert Insight: The choice of a non-nucleophilic base like TEA is crucial to prevent side reactions. Other bases like diisopropylethylamine (DIPEA) can also be used.
-
-
Heat the reaction mixture to reflux (approx. 82°C) for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. A precipitate may form.
-
Filter the solid precipitate (triethylamine hydrochloride) and wash with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by recrystallization from ethanol/water or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.
This product, Ethyl 2-(1H-1,2,4-triazol-3-ylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate, contains the core structure that can be further elaborated through cyclization and sulfonation steps to generate the final herbicide.[10]
Section 4: Conclusion and Future Prospects
This compound is more than just a chemical; it is a strategic starting point for the synthesis of high-value agrochemicals. The protocols provided herein demonstrate a robust and reproducible pathway from this key intermediate to advanced precursors for ALS-inhibiting herbicides. The inherent reactivity of the pyrimidine ring, augmented by the trifluoromethyl group, ensures its continued relevance in the discovery of next-generation crop protection solutions. Researchers are encouraged to leverage the principles outlined in this guide to explore novel substitutions and functionalizations, paving the way for the development of even more effective and sustainable agricultural technologies.
References
- AERU, University of Hertfordshire. Cloransulam-methyl (Ref: XDE 565). [Link]
- AERU, University of Hertfordshire. Florasulam (Ref: DE 570). [Link]
- MDPI.
- Google Patents.
- ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]
- Google Patents.
- Google Patents.
- Google Patents. WO/2010/092339 PYRIMIDINE DERIVATIVES AND THEIR USE AS HERBICIDES. [Link]
- Google Patents.
- PNAS. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
- ResearchGate. Development of novel pyridine-based agrochemicals: A review. [Link]
- MySkinRecipes. Ethyl 2-chloro-4-(trifluoromethyl)
- NIH. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)
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- PubChem. Cloransulam-Methyl. [Link]
- Wikipedia. Cloransulam-methyl. [Link]
- Google Patents. CA2556480A1 - Pyrimidine derivatives and use thereof as agricultural and horticultural fungicides.
- PMC - NIH. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. [Link]
- Dublin City University. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
- PubChem. Ethyl 4-hydroxy-2-(trifluoromethyl)
- Journal of the Chemical Society C: Organic. Pyrimidines. Part II.
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Application Notes & Protocols for the Synthesis of Trifluoromethylpyrimidines via the Biginelli Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Trifluoromethylpyrimidines
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When incorporated into the pyrimidine scaffold—a privileged heterocycle in numerous FDA-approved drugs—it gives rise to trifluoromethylpyrimidines, a class of compounds with significant therapeutic potential.[1][2] The Biginelli reaction, a classic multicomponent reaction discovered by Pietro Biginelli in 1891, offers a straightforward and atom-economical pathway to synthesize dihydropyrimidinones (DHPMs), the direct precursors to these valuable pyrimidine derivatives.[3][4] This guide provides an in-depth exploration of the Biginelli reaction for the synthesis of trifluoromethyl-substituted pyrimidines, offering both mechanistic insights and detailed, field-proven protocols.
Mechanistic Insights: The Role of the Trifluoromethyl Group
The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] While several mechanistic pathways have been proposed, the most widely accepted is the iminium mechanism, particularly under acidic catalysis.[5][6]
The key steps are:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.[3][6]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.[5]
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization through the attack of the terminal urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[5][7]
The presence of a trifluoromethyl group on the β-ketoester, typically ethyl 4,4,4-trifluoroacetoacetate, significantly influences the reaction. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the enolizable protons and increases the electrophilicity of the adjacent carbonyl carbon, which can affect the rates of nucleophilic addition and cyclization.
Caption: Proposed iminium mechanism for the Biginelli reaction.
Catalytic Systems and Reaction Conditions: A Comparative Overview
The choice of catalyst is critical for the success of the Biginelli reaction, influencing reaction times, yields, and the formation of byproducts.[8] While classical methods rely on strong Brønsted acids like HCl, modern protocols often employ Lewis acids or heterogeneous catalysts for improved efficiency and easier workup.[9] Microwave irradiation has also emerged as a powerful tool to accelerate the reaction, often leading to dramatically reduced reaction times and improved yields.[10][11]
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Representative References |
| Brønsted Acids (e.g., HCl, p-TSA) | Reflux in Ethanol | Readily available, inexpensive. | Harsh conditions, often low to moderate yields, potential for side reactions.[12] | [13] |
| Lewis Acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) | Reflux or solvent-free, 80-100 °C | High yields, shorter reaction times, milder conditions.[5][14] | Cost of some catalysts, potential for metal contamination. | [5] |
| Heterogeneous Catalysts (e.g., Zeolites, Silica Sulfuric Acid) | Solvent-free, Ball-milling or heating | Easy catalyst recovery and reuse, environmentally friendly.[15] | May require specific catalyst preparation, activity can vary. | [15] |
| Microwave-Assisted (with various catalysts) | Ethanol or solvent-free, 100-120 °C | Drastically reduced reaction times (minutes vs. hours), often higher yields, improved process control.[16][17] | Requires specialized microwave reactor equipment. | [10][11][17] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of trifluoromethyl-substituted dihydropyrimidinones.
Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-(4-chlorophenyl)-6-(trifluoromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from general microwave-assisted Biginelli procedures and is optimized for efficiency and yield.[10][17]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Ethyl 4,4,4-trifluoroacetoacetate (1 mmol, 184.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 62 mg)
-
Ethanol (2 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
To the microwave reaction vessel, add 4-chlorobenzaldehyde, ethyl 4,4,4-trifluoroacetoacetate, urea, and Yb(OTf)₃.
-
Add ethanol (2 mL) and cap the vessel.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water (10 mL) to the vessel. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Dry the purified product under vacuum.
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Conventional Heating Synthesis using a Lewis Acid Catalyst
This protocol is a reliable alternative for laboratories not equipped with a microwave reactor.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol, 106.1 mg)
-
Ethyl 4,4,4-trifluoroacetoacetate (1 mmol, 184.1 mg)
-
Urea (1.2 mmol, 72.1 mg)
-
Indium(III) chloride (InCl₃) (15 mol%, 33.2 mg)
-
Acetonitrile (5 mL)
-
50 mL round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
Combine the aldehyde, ethyl 4,4,4-trifluoroacetoacetate, urea, and InCl₃ in the round-bottom flask.
-
Add acetonitrile (5 mL) and a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 82 °C) with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol/water to yield the pure compound.
Caption: General experimental workflow for Biginelli synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient catalyst or suboptimal loading.- Reaction time or temperature is too low.[18]- Impure starting materials.[14] | - Screen different Lewis or Brønsted acid catalysts and optimize their concentration.[8]- Gradually increase reaction time and/or temperature while monitoring with TLC.[18]- Ensure high purity of aldehyde, β-ketoester, and urea. |
| Formation of Hantzsch Dihydropyridine Byproduct | - High reaction temperatures can lead to the decomposition of urea into ammonia, favoring the Hantzsch pathway.[18] | - Lower the reaction temperature.[18]- Consider adding urea as the last reagent.[18] |
| Formation of Knoevenagel Condensation Byproduct | - The aldehyde and β-ketoester react directly, especially under strong Brønsted acid catalysis.[12][14] | - Switch to a milder Lewis acid catalyst.[14]- Use a slight excess of urea (1.2-1.5 equivalents) to favor the iminium pathway.[12] |
| Difficult Purification | - Presence of unreacted starting materials or side products.[19] | - Ensure the reaction goes to completion.- Optimize recrystallization solvent system. If recrystallization fails, consider column chromatography.[14] |
Conclusion and Outlook
The Biginelli reaction provides a robust and versatile platform for the synthesis of trifluoromethyl-substituted dihydropyrimidinones. By selecting the appropriate catalytic system and reaction conditions, particularly leveraging microwave-assisted protocols, researchers can efficiently access these valuable heterocyclic scaffolds. The continued development of more active and selective catalysts will further enhance the utility of this classic multicomponent reaction in modern drug discovery and development.
References
- Wikipedia. (2023). Biginelli reaction.
- Stroia, C. M., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Catalysts, 11(1), 45.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935581.
- ResearchGate. (n.d.). ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes.
- Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted Biginelli s synthesi.
- Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation.
- Odinity. (2014). Biginelli Reaction - Lab Report.
- Rasayan J. Chem. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H).
- Professor Dave Explains. (2021). Biginelli Reaction.
- World Journal of Pharmaceutical Research. (n.d.). Tetrahydropyrimidines via the biginelli reaction.
- MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
- ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs.
- Bentham Science. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods.
- Synlett. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.
- Beilstein Journals. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives.
- Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
- Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique.
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- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 19. odinity.com [odinity.com]
Introduction: The Strategic Importance of N-Alkylated Pyrimidine-5-Carboxylates
An Application Note and Protocol for the N-Alkylation of Pyrimidine-5-Carboxylates
Pyrimidine-5-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and functional materials. The strategic introduction of alkyl groups at the nitrogen atoms of the pyrimidine ring, a process known as N-alkylation, is a cornerstone of medicinal chemistry and materials science. This modification profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological activity, solubility, and metabolic stability.
This guide provides a comprehensive, field-proven protocol for the N-alkylation of pyrimidine-5-carboxylates, grounded in established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step instruction.
Reaction Overview and Mechanism
The N-alkylation of pyrimidines typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on a pyrimidine nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. A base is often employed to deprotonate the pyrimidine ring, enhancing its nucleophilicity.
Key Reaction Parameters and Their Rationale
The success of the N-alkylation reaction hinges on the careful selection of several key parameters:
| Parameter | Options | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | The choice of base is critical for deprotonating the pyrimidine NH group, thereby increasing its nucleophilicity. The strength of the base should be matched to the acidity of the pyrimidine. |
| Solvent | DMF, DMSO, Acetonitrile | A polar aprotic solvent is generally preferred to dissolve the reactants and facilitate the reaction without interfering with the nucleophile or electrophile. |
| Alkylating Agent | Alkyl halides (e.g., Iodomethane, Benzyl bromide), Sulfonates | The reactivity of the alkylating agent influences the reaction rate. Iodides are typically more reactive than bromides, which are more reactive than chlorides. |
| Temperature | Room Temperature to 80 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products. |
Visualizing the Workflow
Caption: A generalized workflow for the N-alkylation of pyrimidine-5-carboxylates.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a pyrimidine-5-carboxylate using an alkyl halide.
Materials and Reagents
-
Pyrimidine-5-carboxylate (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrimidine-5-carboxylate (1.0 eq) and potassium carbonate (2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to dissolve the starting material, typically resulting in a 0.1 to 0.5 M solution.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated pyrimidine-5-carboxylate.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product, showing the presence of the newly introduced alkyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive alkylating agent; Insufficiently strong base; Low reaction temperature. | Check the quality of the alkylating agent; Use a stronger base like Cs₂CO₃ or NaH; Increase the reaction temperature. |
| Formation of multiple products | Dialkylation; Alkylation at other positions. | Use a milder base; Reduce the amount of alkylating agent; Optimize the reaction temperature. |
| Difficulty in purification | Co-eluting impurities. | Optimize the eluent system for column chromatography; Consider alternative purification methods like preparative HPLC. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and mutagenic. Handle with extreme care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
References
- A review on the synthesis of pyrimidine derivatives and their therapeutic applic
- Recent Advances in the Synthesis of Pyrimidines and their Fused Analogs. [Link]
- Synthesis and biological evaluation of novel pyrimidine derivatives as potential antimicrobial agents. [Link]
Synthesis of Antiviral Agents from Pyrimidine Precursors: Application Notes and Protocols
Abstract
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active compounds, most notably as a fundamental component of nucleic acids.[1] This inherent biological relevance has positioned pyrimidine derivatives as a highly successful class of antiviral agents. These compounds typically function by mimicking natural nucleosides, thereby interfering with viral DNA or RNA synthesis, or by inhibiting crucial viral enzymes.[2][3][4] This guide provides a comprehensive overview of the synthetic strategies employed to construct and functionalize pyrimidine-based antiviral drugs. We will delve into established methodologies, such as the Biginelli and Ullmann reactions, as well as modern techniques like C-H activation, providing detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel antiviral therapeutics.
Introduction: The Enduring Significance of Pyrimidines in Antiviral Drug Discovery
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry.[5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the genetic machinery of all life, including viruses.[1] This fundamental role has been astutely exploited in the design of antiviral agents. By introducing strategic modifications to the pyrimidine core or the attached sugar moiety in nucleoside analogs, chemists can create molecules that are recognized by viral polymerases but ultimately terminate or disrupt the replication process.[3][4]
The antiviral activity of pyrimidine nucleoside analogs is well-documented against a broad spectrum of viruses, including herpes simplex virus, vaccinia virus, and various RNA viruses.[6] The relationship between the chemical structure and antiviral potency is a key area of investigation, with factors like lipophilicity influencing cellular uptake and transport.[6] Furthermore, the synergistic effect of combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogs has shown promise in inhibiting viral replication, as demonstrated in studies against SARS-CoV-2.[7][8]
This guide will explore the key synthetic transformations that enable the construction and diversification of pyrimidine-based antiviral agents. We will provide not just the "how" but also the "why" behind specific experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Foundational Synthetic Strategies for the Pyrimidine Core
The construction of the pyrimidine ring is the initial and often most critical phase in the synthesis of these antiviral agents. Several classical and modern methods are at the disposal of the synthetic chemist.
The Biginelli Reaction: A Robust Multicomponent Approach
First reported by Pietro Biginelli in 1893, this one-pot, three-component condensation reaction has become a mainstay for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] The reaction typically involves an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, often under acidic catalysis.[10][11] The resulting DHPM scaffold is a versatile intermediate for further functionalization and has been associated with a range of pharmacological properties.[9][10]
The enduring appeal of the Biginelli reaction lies in its operational simplicity, the ready availability of starting materials, and its amenability to combinatorial and solid-phase synthesis, making it a powerful tool in drug discovery.[9]
Protocol 2.1.1: Classic Biginelli Condensation for Dihydropyrimidine Synthesis
This protocol describes a typical acid-catalyzed Biginelli reaction.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Causality and Insights:
-
The acid catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and facilitating the initial condensation with urea.[10]
-
Using an excess of urea can help to drive the reaction to completion.
-
Precipitation in ice-cold water is an effective method for initial purification, as the product is typically insoluble in water while the starting materials and byproducts are more soluble.
Diagram 2.1.1: Biginelli Reaction Workflow
Caption: Workflow for the Biginelli condensation.
Principal Synthesis: Cyclization of β-Dicarbonyl Compounds
A widely employed and versatile method for constructing the pyrimidine ring involves the cyclization of β-dicarbonyl compounds with nitrogen-containing reagents like amidines, urea, or guanidine.[12] This approach allows for the introduction of various substituents at the 2-position of the pyrimidine ring, a key handle for modulating biological activity.
Protocol 2.2.1: Synthesis of a 2-Substituted Pyrimidine
This protocol outlines the synthesis of a 2-substituted pyrimidine from a β-dicarbonyl compound and an amidine.
Materials:
-
β-dicarbonyl compound (e.g., acetylacetone)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add the amidine hydrochloride (1.0 eq) and stir for 15-20 minutes to liberate the free amidine.
-
Add the β-dicarbonyl compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the desired 2-substituted pyrimidine.
Causality and Insights:
-
The use of a strong base like sodium ethoxide is necessary to deprotonate the amidine hydrochloride and generate the nucleophilic free amidine.
-
The order of addition is important to ensure the free amidine is present before the addition of the electrophilic β-dicarbonyl compound.
-
Neutralization is a critical step to quench the reaction and facilitate product isolation.
Functionalization and Derivatization of the Pyrimidine Core
Once the pyrimidine scaffold is in hand, further modifications are often necessary to achieve the desired antiviral activity. These modifications can include the introduction of halogens, amino groups, or coupling with other aromatic systems.
C-H Activation: A Modern Approach to Pyrimidine Functionalization
Direct C-H bond activation has emerged as a powerful tool in organic synthesis, allowing for the precise modification of molecules without the need for pre-functionalization.[1] This is particularly relevant for electron-deficient heterocycles like pyrimidines.[13] Palladium-catalyzed C-H activation has been successfully employed for the arylation, iodination, and acetoxylation of pyrimidines, providing a streamlined route to complex derivatives.[14] The pyrimidine ring itself can act as a directing group, guiding the functionalization to specific positions.[15][16]
Diagram 3.1.1: C-H Activation Strategies
Caption: Approaches to pyrimidine C-H activation.
Ullmann Condensation: Forming C-N and C-O Bonds
The Ullmann condensation is a copper-promoted reaction that is highly effective for forming C-N and C-O bonds with aryl halides.[17] This reaction is particularly useful for synthesizing aryl-amino pyrimidines and aryl-ether pyrimidines, which are common motifs in antiviral agents. While traditional Ullmann conditions often require harsh conditions, modern variations utilize soluble copper catalysts and ligands to facilitate the reaction at lower temperatures.[17]
Synthesis of Pyrimidine Nucleoside Analogs
The majority of pyrimidine-based antiviral drugs are nucleoside analogs, where a modified pyrimidine base is attached to a sugar moiety.[3] The synthesis of these analogs involves two key steps: the glycosylation of the pyrimidine base and the subsequent phosphorylation of the nucleoside.
Glycosylation of Pyrimidines
The formation of the N-glycosidic bond between the pyrimidine base and the sugar is a critical step. Various methods have been developed to control the stereochemistry of this bond, which is crucial for biological activity.[18] Lewis acid-promoted glycosylation is a common approach, where a Lewis acid activates the sugar donor for nucleophilic attack by the pyrimidine base.[19] Biocatalytic methods using glycosyltransferases are also emerging as a powerful and stereoselective alternative.[20][21]
Protocol 4.1.1: Lewis Acid-Promoted N-Glycosylation
This protocol provides a general procedure for the N-glycosylation of a pyrimidine base with a protected sugar donor.
Materials:
-
Persilylated pyrimidine base
-
Protected sugar donor (e.g., a 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve the persilylated pyrimidine base and the protected sugar donor in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (TMSOTf) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected nucleoside analog.
Causality and Insights:
-
Persilylation of the pyrimidine base increases its solubility in organic solvents and enhances its nucleophilicity.
-
The use of an anhydrous solvent and an inert atmosphere is critical to prevent the deactivation of the Lewis acid by moisture.
-
The stereochemical outcome of the glycosylation is influenced by the nature of the protecting groups on the sugar and the choice of Lewis acid.
Phosphorylation of Nucleoside Analogs
For many nucleoside analogs to exert their antiviral effect, they must be converted to their active triphosphate form within the cell.[3][22][23] This is accomplished through a series of phosphorylation steps catalyzed by cellular or viral kinases.[24][25] In the laboratory, chemical phosphorylation methods are employed to synthesize the monophosphate, diphosphate, and triphosphate forms for in vitro studies.
Diagram 4.2.1: Nucleoside Analog Activation
Caption: The intracellular phosphorylation cascade.
Case Study: Synthesis of Favipiravir
Favipiravir (T-705) is a pyrazinecarboxamide derivative with broad-spectrum antiviral activity against RNA viruses.[26][27] While technically a pyrazine, its synthesis shares many principles with pyrimidine chemistry and serves as an excellent case study. Multiple synthetic routes to favipiravir have been reported, often starting from readily available precursors like 3-aminopyrazine-2-carboxylic acid or diethyl malonate.[26][28][29]
One economical and scalable synthesis proceeds through the key intermediate 3,6-dichloropyrazine-2-carbonitrile.[28] This intermediate undergoes a series of transformations including fluorination, hydrolysis, and hydroxylation to yield favipiravir.[28]
Table 5.1: Comparison of Favipiravir Synthetic Routes
| Starting Material | Key Intermediate | Number of Steps (approx.) | Overall Yield (approx.) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 3,6-Dichloropyrazine-2-carbonitrile | 4 | 43% | [28] |
| Diethyl malonate | 2-Aminomalonamide | 9 | 16% | [27][29] |
| 3-Aminopyrazine-2-carboxylic acid | (S)-BINAP catalyzed amination | 7 | 0.44% | [26] |
Conclusion
The synthesis of antiviral agents from pyrimidine precursors is a dynamic and evolving field. While classic reactions like the Biginelli condensation remain highly relevant, modern synthetic methods such as C-H activation are providing more efficient and direct routes to novel pyrimidine derivatives. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the mechanisms of viral replication, will undoubtedly lead to the development of the next generation of potent and selective antiviral therapies.
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors
Introduction: The Enduring Pursuit of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[2] The success of pioneering kinase inhibitors like Gleevec has catalyzed extensive research and development efforts, leading to a significant number of FDA-approved small molecule kinase inhibitors.[3][4] However, the challenges of acquired resistance, off-target effects, and the need to address the broader kinome continue to drive the demand for novel, potent, and selective inhibitors.[5]
This guide provides a comprehensive overview of the strategies, synthetic methodologies, and biochemical evaluation protocols for the discovery and development of novel kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of kinase-targeted drug discovery.
I. Core Strategies for the Discovery and Design of Novel Kinase Inhibitors
The journey to a novel kinase inhibitor begins with a strategic approach to identify and optimize lead compounds. Several powerful and complementary strategies have proven successful in this endeavor.
A. High-Throughput Screening (HTS): Casting a Wide Net
High-Throughput Screening (HTS) serves as a primary engine for hit identification, enabling the rapid evaluation of large chemical libraries against a specific kinase target.[6] The core principle of HTS is to identify compounds that modulate the kinase's activity, typically through biochemical assays that measure either the consumption of ATP or the formation of the phosphorylated product.[7] Modern HTS campaigns often employ luminescence- or fluorescence-based assays for their sensitivity, scalability, and cost-effectiveness.[8][9] While HTS is a powerful tool for hit discovery, it is often just the starting point, with subsequent medicinal chemistry efforts required to optimize potency, selectivity, and drug-like properties.[3]
B. Structure-Based Drug Design (SBDD): A Rational Approach
Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target kinase to guide the design of potent and selective inhibitors.[10][11] X-ray crystallography and, more recently, cryo-electron microscopy provide high-resolution snapshots of how ligands bind to the kinase active site.[12] This detailed molecular understanding allows for the rational design of compounds that can exploit specific features of the ATP-binding pocket or allosteric sites to achieve high affinity and selectivity.[10][13] The iterative cycle of SBDD, involving computational modeling, chemical synthesis, and biological evaluation, has become a cornerstone of modern kinase inhibitor discovery programs.[5]
C. Fragment-Based Drug Discovery (FBDD): Building Potency from Pieces
Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for generating lead compounds, particularly for challenging targets like kinases.[1][14] This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to the target kinase with weak affinity.[1] These fragment hits are then optimized and grown into more potent lead compounds through chemical elaboration, often guided by structural biology.[14][15] A key advantage of FBDD is its ability to explore a broader chemical space with smaller libraries, often leading to novel chemical scaffolds with superior physicochemical properties.[16]
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
D. Emerging Frontiers: Covalent and Allosteric Inhibition
While the majority of kinase inhibitors target the highly conserved ATP-binding site, novel strategies are being employed to overcome challenges of selectivity and resistance.
-
Covalent Inhibition: Targeted covalent inhibitors (TCIs) form a stable, covalent bond with a specific amino acid residue, often a non-catalytic cysteine, within or near the active site.[17][18] This irreversible mode of action can lead to enhanced potency and prolonged pharmacodynamic effects.[19] The design of TCIs involves incorporating a reactive "warhead" into a scaffold that directs it to the target residue.[20]
-
Allosteric Inhibition: Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket, inducing a conformational change that modulates the enzyme's activity.[21][22] Because allosteric sites are generally less conserved than the ATP-binding site, this approach offers a promising avenue for achieving high selectivity.[23][24] The discovery of allosteric inhibitors often requires specialized screening approaches designed to identify compounds that are not competitive with ATP.[21]
II. Synthetic Methodologies and Protocols
The synthesis of novel kinase inhibitors relies on a robust toolbox of organic chemistry reactions to assemble diverse molecular scaffolds. Privileged scaffolds, such as those based on pyrimidine, are frequently employed due to their ability to form key hydrogen bonds with the kinase hinge region.[25][26]
A. Key Synthetic Reactions in Kinase Inhibitor Synthesis
Modern kinase inhibitor synthesis heavily utilizes cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds. Two of the most prominent examples are:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is widely used to create bi-aryl scaffolds common in kinase inhibitors.[25]
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, forms a carbon-nitrogen bond between an aryl halide and an amine.[25] It is instrumental in attaching key amine-containing side chains that often interact with the kinase active site.
B. Protocol: Synthesis of a Pyridazine-Based Kinase Inhibitor Scaffold via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a 6-aryl-pyridazin-3-amine scaffold, a common core in many kinase inhibitors, using a Suzuki-Miyaura cross-coupling reaction.[25]
Materials:
-
6-amino-3-chloropyridazine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., a 4:1 mixture of 1,4-dioxane and water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 6-amino-3-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[25]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[25]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq) to the flask.[25]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[25]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[25]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[25]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[25]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.[25]
III. Biochemical Evaluation of Novel Kinase Inhibitors
Once a novel compound has been synthesized, its biological activity must be rigorously evaluated. In vitro kinase activity assays are the primary tool for determining a compound's potency and selectivity.[2][7]
A. Common Kinase Activity Assay Formats
A variety of assay formats are available, each with its own advantages and disadvantages:
-
Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[9][27]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either the phosphorylated substrate or the production of ADP.[9][27] They are well-suited for HTS due to their sensitivity and non-radioactive nature.[8]
-
Luminescence-Based Assays: These assays, such as the widely used ADP-Glo™ Kinase Assay, quantify the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[2] The ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal.
Caption: Workflow for a luminescence-based kinase inhibition assay.
B. Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a novel kinase inhibitor using a luminescence-based assay that measures ADP production.[2]
Materials:
-
Kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Novel inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. Include a "no inhibitor" control (DMSO only).[2]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[2]
-
Add 2.5 µL of the kinase (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[2]
-
Incubate the plate at 30°C for 60 minutes (the time may need to be optimized).[2]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[2]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[2]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
IV. Characterization and Data Presentation
A. Physicochemical Characterization
The identity, purity, and integrity of newly synthesized compounds must be confirmed using standard analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and assess the purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise chemical structure.[28]
B. Data Presentation: Inhibitory Activity
The inhibitory activity of novel compounds is typically summarized in a table, allowing for easy comparison of potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) |
| Novel-Inhibitor-1 | Kinase A | 12 |
| Novel-Inhibitor-1 | Kinase B | 350 |
| Novel-Inhibitor-1 | Kinase C | >10,000 |
| Staurosporine (Control) | Kinase A | 5 |
Table 1: Example inhibitory activity of a novel kinase inhibitor against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[2]
Conclusion
The synthesis and application of novel kinase inhibitors is a dynamic and multidisciplinary field that integrates rational design, sophisticated synthetic chemistry, and robust biochemical evaluation. By leveraging strategies such as SBDD and FBDD, employing powerful synthetic methods like cross-coupling reactions, and utilizing sensitive assay technologies, researchers can efficiently discover and optimize the next generation of kinase-targeted therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for scientists and drug developers to advance their research in this critical area of medicine.
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- University of Bath. (2024). The identification of novel kinase inhibitor scaffolds is highly desirable in order to develop selective kinase inhibitors.
- Harris, C. S. (2012). Diversity orientated synthesis of novel kinase inhibitors.
- Wang, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2530-2538. [Link]
- Wu, P., Clausen, M. H., & Nielsen, T. E. (2015). Allosteric small-molecule kinase inhibitors. Pharmacology & Therapeutics, 156, 59-68. [Link]
- Norman, T. C. (2004). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Chemical Reviews, 104(10), 4531-4558. [Link]
- Godl, K., et al. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Cellular and Molecular Life Sciences, 62(18), 2070-2080. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- de Oliveira, P. S. M., & Kawano, D. F. (2020). Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129448. [Link]
- Tesch, R., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 829. [Link]
- Godl, K., et al. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Cellular and Molecular Life Sciences, 62(18), 2070-2080. [Link]
- Ruprecht, B., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Molecular & Cellular Proteomics, 12(7), 1935-1948. [Link]
- Bantscheff, M., et al. (2012). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. In Methods in Molecular Biology (Vol. 795, pp. 159-178). Humana Press. [Link]
- Taylor, S. S., & Kornev, A. P. (2011). Dynamics of Protein Kinases: Insights from Nuclear Magnetic Resonance. The Journal of Biological Chemistry, 286(25), 21941-21948. [Link]
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Comprehensive NMR Characterization of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] The presence of a trifluoromethyl group significantly enhances the biological activity and metabolic stability of parent molecules, making this compound a valuable intermediate in drug discovery.[1][2] A definitive structural confirmation is paramount for its use in synthesis and biological screening. This application note provides an in-depth, experience-driven guide to the comprehensive NMR characterization of this molecule, detailing protocols for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We emphasize the causality behind experimental choices and the interpretation of spectral data, including the nuanced effects of the trifluoromethyl group on chemical shifts and coupling constants.
Introduction to the Analyte
This compound (CAS: 154934-97-1, Molecular Formula: C₈H₇F₃N₂O₃) belongs to the class of fluorinated pyrimidines.[1][3] The pyrimidine core is a prevalent scaffold in numerous bioactive compounds, and the strategic incorporation of a -CF₃ group at the C4 position and a hydroxyl group at the C2 position creates a unique electronic and steric profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide presents a multi-nuclear (¹H, ¹³C, ¹⁹F) approach, ensuring a self-validating and robust characterization.
Experimental and Analytical Workflow
The process of NMR characterization follows a logical progression from careful sample preparation to multi-faceted data acquisition and interpretation. This workflow ensures that high-quality, reproducible data is collected, leading to an unambiguous structural assignment.
Caption: Key H-F and C-F J-couplings for structural verification.
Conclusion
This application note outlines a comprehensive and robust methodology for the NMR characterization of this compound. By systematically applying ¹H, ¹³C, and ¹⁹F NMR spectroscopy, researchers can obtain a complete and unambiguous assignment of its molecular structure. The detailed interpretation of chemical shifts and spin-spin coupling constants, particularly those involving the fluorine nucleus, provides the necessary evidence to validate the identity and purity of this important synthetic intermediate, thereby supporting its application in pharmaceutical and agrochemical research and development.
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- Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
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- Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Institutes of Health (NIH). [Link]
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- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]
- rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. National Institutes of Health (NIH). [Link]
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- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH). [Link]
- Ethyl 5-Formyl-1-(pyridin-3-yl)
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pyrimidine Derivatives
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents with applications as anticancer, antiviral, and antimicrobial agents.[1][2][3][4] The synthesis of these heterocyclic compounds often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and other impurities.[3][5] Effective purification is therefore a critical step to isolate the active pharmaceutical ingredient (API) in high purity for subsequent biological evaluation and formulation. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the purification of these compounds.[1]
This comprehensive guide provides a detailed exploration of HPLC methodologies for the purification of pyrimidine derivatives. We will delve into the fundamental principles of various chromatographic techniques, offer practical guidance on method development, and present a detailed, step-by-step protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.
The Challenge of Pyrimidine Derivative Purification
The diverse range of functional groups that can be appended to the pyrimidine core results in a wide spectrum of polarities and chemical properties. A significant challenge in their purification is often their high polarity, which can lead to poor retention on traditional reverse-phase columns.[6] This necessitates a thoughtful approach to the selection of stationary and mobile phases to achieve optimal separation.
Chromatographic Strategies for Pyrimidine Derivative Purification
The choice of HPLC technique is paramount and depends on the specific physicochemical properties of the target pyrimidine derivative. The most common and effective methods include:
-
Reverse-Phase HPLC (RP-HPLC): The most widely used mode, ideal for non-polar to moderately polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for highly polar and hydrophilic pyrimidine derivatives that are poorly retained in RP-HPLC.[6][7][8][9]
-
Normal-Phase HPLC (NP-HPLC): Suitable for the separation of isomers and non-polar compounds, though less common than RP-HPLC.[10][11]
-
Ion-Exchange Chromatography (IEC): Effective for ionizable pyrimidine derivatives, separating them based on their net charge.[6][12]
Reverse-Phase HPLC (RP-HPLC)
In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase (typically a mixture of water or buffer and a miscible organic solvent like acetonitrile or methanol).[1][13] Retention is based on hydrophobic interactions, with more non-polar compounds being retained longer.
Causality in Experimental Choices:
-
Stationary Phase: C18 columns are a good starting point for most applications due to their high hydrophobicity. For more polar pyrimidine derivatives, a C8 or a polar-endcapped column can provide better peak shape and retention.[1][6]
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. The aqueous component is typically water, but for ionizable pyrimidine derivatives, a buffer (e.g., phosphate or acetate) is crucial to control the pH and ensure reproducible retention times.[1][14] Adjusting the pH can suppress the ionization of acidic or basic analytes, increasing their hydrophobicity and retention.[6]
-
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used.[15][16] Isocratic elution is simpler and suitable for separating compounds with similar polarities.[17][18] Gradient elution is more versatile for complex mixtures with a wide range of polarities, offering better resolution and shorter analysis times.[15][16][19]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the separation of highly polar compounds, including many pyrimidine derivatives.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][20] The retention mechanism is primarily based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[7]
Causality in Experimental Choices:
-
Stationary Phase: Zwitterionic columns, such as ZIC-HILIC, are often a good choice as they can provide unique selectivity for a broad range of polar compounds.[7][20]
-
Mobile Phase: A high percentage of acetonitrile (>80%) is typical in HILIC to promote partitioning.[6] The aqueous component contains a buffer, such as ammonium formate or ammonium acetate, to control pH and ionic strength.[6][20] These volatile buffers are also compatible with mass spectrometry (MS) detection.[20][21]
Normal-Phase HPLC (NP-HPLC)
In NP-HPLC, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane, isopropanol).[10][13] This mode is particularly useful for separating non-polar compounds and isomers that are difficult to resolve by RP-HPLC.
Causality in Experimental Choices:
-
Stationary Phase: Silica gel is the most common stationary phase.[13]
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a slightly more polar solvent like isopropanol or ethyl acetate to modulate the elution strength.[10][13]
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[12][22] Anion-exchange chromatography uses a positively charged stationary phase to retain negatively charged analytes, while cation-exchange chromatography uses a negatively charged stationary phase to retain positively charged analytes. This technique is highly effective for purifying pyrimidine derivatives that are ionizable.[6][12][23]
Causality in Experimental Choices:
-
Stationary Phase: The choice between a strong or weak ion-exchanger depends on the pKa of the analyte and the desired pH range of the separation.
-
Mobile Phase: The mobile phase is an aqueous buffer. Elution is achieved by either changing the pH to alter the charge of the analyte or the stationary phase, or by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl), which competes with the analyte for binding to the stationary phase.[22]
Method Development and Optimization
A systematic approach to method development is crucial for achieving a successful purification.
Initial Screening
-
Solubility Testing: Determine the solubility of the crude sample in various potential mobile phase components.
-
TLC Analysis: Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different stationary and mobile phase combinations to get a preliminary idea of the separation.[13]
-
Scouting Gradients: Run a broad gradient on a few selected columns (e.g., C18, C8, and a HILIC column) to quickly assess the retention behavior of the target compound and impurities.
Optimization of a Promising Method
Once a promising stationary phase and mobile phase system are identified, further optimization can be performed by systematically adjusting the following parameters:
-
Mobile Phase Composition: Fine-tune the ratio of organic to aqueous phase to optimize retention and resolution.
-
pH of the Aqueous Phase: For ionizable compounds, small changes in pH can have a significant impact on retention and peak shape.[14][24]
-
Buffer Type and Concentration: The choice of buffer and its concentration can affect selectivity and peak shape.[14][24]
-
Gradient Profile: Optimize the gradient slope and duration to achieve the best separation of the target compound from its impurities in the shortest possible time.[24]
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.[24]
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing retention times and peak shapes.[24]
Detailed Protocol for HPLC Purification of a Pyrimidine Derivative
This protocol provides a general workflow for the purification of a moderately polar pyrimidine derivative using RP-HPLC.
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for detection and peak identification.[1][25]
-
Preparative or semi-preparative RP-HPLC column (e.g., C18, 5 or 10 µm particle size).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Buffers (e.g., ammonium acetate, ammonium formate, or phosphoric acid).[21]
-
Sample vials and filters (0.22 or 0.45 µm).
-
Rotary evaporator or lyophilizer for solvent removal from collected fractions.
Experimental Workflow Diagram
Caption: General experimental workflow for the HPLC purification of pyrimidine derivatives.
Step-by-Step Methodology
1. Sample Preparation: a. Dissolve the crude pyrimidine derivative in a suitable solvent. Ideally, this should be the initial mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.[6] b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[6]
2. Mobile Phase Preparation: a. Prepare the aqueous (Mobile Phase A) and organic (Mobile Phase B) components. For example:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. b. Filter both mobile phases through a 0.45 µm filter and degas them by sonication or helium sparging to prevent bubble formation in the pump.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Standard for RP-HPLC, suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate basic pyrimidines, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Flow Rate | 4.0 mL/min | Typical for a semi-preparative column of these dimensions. |
| Column Temp. | 25 °C | Room temperature is a good starting point. |
| Detection | 254 nm (or optimal λmax) | Many pyrimidine derivatives have strong UV absorbance at this wavelength. |
| Injection Vol. | 100-500 µL | Dependent on sample concentration and column loading capacity. |
| Gradient | 5-95% B over 20 min | A standard scouting gradient. |
4. Purification Run: a. Equilibrate the column with the initial mobile phase composition (e.g., 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[6] b. Inject the prepared sample. c. Run the gradient and monitor the chromatogram. d. Collect fractions corresponding to the target peak. Automated fraction collectors can be programmed to collect based on retention time or UV signal threshold.
5. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to determine their purity. b. Pool the fractions containing the pure product. c. Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer. d. Characterize the final product to confirm its identity and purity.
Troubleshooting Common HPLC Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Retention | Analyte is too polar for the stationary phase. Mobile phase is too strong. | Use a more polar column (e.g., C8, polar-endcapped) or switch to HILIC. Decrease the initial percentage of the organic modifier.[6] |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone. Column overload. Mismatched injection solvent. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase for basic analytes. Reduce the sample load. Dissolve the sample in the initial mobile phase.[6] |
| Split Peaks | Partially blocked column frit. Column void. | Reverse and flush the column (check manufacturer's guidelines). Replace the column.[6] |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). Precipitated buffer. | Systematically check for blockages. Filter all mobile phases and samples. Ensure buffer solubility in the mobile phase.[26] |
| Baseline Noise/Drift | Air bubbles in the system. Leaks. Contaminated mobile phase. | Degas the mobile phase. Check for leaks at all fittings. Use high-purity solvents.[26] |
Troubleshooting Decision Tree for Peak Tailing
Sources
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- 8. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group imparts unique properties such as enhanced biological activity and metabolic stability, making this pyrimidine derivative a valuable building block.[1][2] This guide details a robust, one-pot synthesis protocol based on a modified Biginelli reaction, designed for scalability and efficiency. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol for kilogram-scale production, and address critical aspects of process safety, purification, and analytical characterization.
Introduction and Significance
This compound is a pivotal intermediate in organic synthesis. Its structural features, particularly the trifluoromethyl-substituted pyrimidine core, are prevalent in a variety of biologically active molecules. This compound serves as a cornerstone for the synthesis of anti-inflammatory agents, antivirals, and crop protection agents like herbicides and fungicides.[1][2] The electron-withdrawing nature of the trifluoromethyl group often enhances the efficacy and stability of the final active ingredient.
The traditional multi-step syntheses of such pyrimidine derivatives can be inefficient, often resulting in low overall yields due to the isolation of intermediates. To address this, a streamlined one-pot synthesis has been developed, which is the focus of this guide. This approach offers significant advantages for industrial-scale production by reducing reaction time, minimizing waste, and improving process economics.
Synthetic Strategy and Mechanistic Rationale
The large-scale synthesis of this compound is most effectively achieved through a one-pot cyclocondensation reaction, a variation of the classic Biginelli reaction. This three-component reaction involves the condensation of ethyl 4,4,4-trifluoroacetoacetate, an orthoformate (acting as a one-carbon electrophile), and urea in the presence of a base.
Reaction Pathway
The overall synthetic transformation can be visualized as follows:
Caption: One-pot synthesis of the target molecule.
Mechanistic Insights
The reaction proceeds through a series of steps, initiated by the base-catalyzed reaction between the starting materials. A plausible mechanism involves:
-
Enolate Formation: Sodium ethoxide, a strong base, deprotonates the active methylene group of ethyl 4,4,4-trifluoroacetoacetate to form an enolate.
-
Condensation with Orthoformate: The enolate attacks the triethyl orthoformate, which after elimination of ethanol, forms an ethoxymethylene intermediate.
-
Reaction with Urea: Urea then adds to the electrophilic carbon of the ethoxymethylene intermediate.
-
Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by elimination of another molecule of ethanol and tautomerization to yield the stable 2-hydroxy pyrimidine ring system.
This one-pot approach is advantageous as it avoids the isolation of intermediates, which can be unstable and lead to reduced yields.
Large-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 1-2 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.
Materials and Equipment
| Reagent/Equipment | Specification |
| Reaction Vessel | 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet |
| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% purity |
| Triethyl orthoformate | ≥98% purity |
| Urea | ≥99% purity |
| Sodium ethoxide | 21% solution in ethanol |
| Ethanol | Anhydrous, ≥99.5% |
| Hydrochloric acid | Concentrated (37%) |
| Deionized water | |
| Filtration apparatus | Buchner funnel, filter flask |
| Drying oven | Vacuum oven |
Experimental Procedure
Step 1: Reaction Setup
-
Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with anhydrous ethanol (8 L).
-
Begin stirring and maintain a slow nitrogen bleed.
Step 2: Reagent Addition
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.84 kg, 10.0 mol) to the reactor.
-
Add triethyl orthoformate (1.63 kg, 11.0 mol) to the mixture.
-
Add urea (0.66 kg, 11.0 mol) to the reactor. A slurry will form.
Step 3: Reaction
-
Slowly add sodium ethoxide solution (21% in ethanol, 3.40 kg, 10.5 mol) to the slurry over 1-2 hours, maintaining the internal temperature below 40°C. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid to neutralize the mixture to a pH of approximately 6-7. This should be done cautiously as it is an exothermic process.
-
Cool the mixture to 0-5°C and stir for 1-2 hours to promote precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 2 L) to remove inorganic salts.
-
Wash the filter cake with cold ethanol (1 L) to remove residual impurities.
Step 5: Purification and Drying
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Transfer the purified solid to a vacuum oven and dry at 50-60°C until a constant weight is achieved.
Process Flow Diagram
Caption: Overall workflow for the synthesis.
Safety and Waste Management
4.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water.[3][4][5][6][7] Handle in a dry, inert atmosphere. Wear chemical-resistant gloves, safety goggles, and a face shield.
-
Trifluoromethyl Compounds: Can be toxic and should be handled with care. Ensure adequate ventilation to avoid inhalation.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.
4.2. Waste Disposal
-
Solvent Waste: Collect all solvent waste in appropriately labeled containers for hazardous waste disposal. Do not mix with aqueous waste.
-
Aqueous Waste: The aqueous filtrate after neutralization and filtration should be neutralized to a pH between 5.5 and 9.5 before disposal, in accordance with local regulations.
-
Solid Waste: The filter paper and any residual solid waste should be disposed of as chemical waste.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Confirm the presence of ethyl ester protons (triplet and quartet), a pyrimidine ring proton (singlet), and an N-H proton. |
| ¹³C NMR | Confirm the presence of the trifluoromethyl carbon (quartet), carbonyl carbons, and aromatic carbons of the pyrimidine ring. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| HPLC | Purity assessment, typically aiming for ≥98%. |
| Mass Spectrometry | Confirmation of the molecular weight. |
| Melting Point | Comparison with the literature value. |
Conclusion
The one-pot synthesis of this compound via a modified Biginelli reaction is a highly efficient and scalable method for the production of this important chemical intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers and production chemists can reliably produce this compound in high yield and purity, facilitating its application in the development of novel pharmaceuticals and agrochemicals.
References
- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.).
- Suvchem Laboratory Chemicals. (n.d.). SODIUM ETHOXIDE (FOR SYNTHESIS).
- Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
- National Center for Biotechnology Information. (n.d.). rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate.
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- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Building Blocks in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Combinatorial chemistry is a powerful paradigm in modern drug discovery and materials science, enabling the rapid synthesis of large, diverse libraries of chemical entities. The success of any combinatorial synthesis is fundamentally reliant on the strategic selection and efficient utilization of molecular building blocks. This guide provides an in-depth exploration of the principles and practices governing the use of building blocks in combinatorial library design and synthesis. We will delve into the strategic considerations for building block selection, detailed protocols for common combinatorial synthesis techniques, and robust analytical methods for library quality control. This document is intended to serve as a practical resource for researchers seeking to leverage combinatorial strategies to accelerate their discovery programs.
The Philosophy of Combinatorial Synthesis: A Building Block-Centric Approach
At its core, combinatorial chemistry is analogous to constructing a vast and varied set of structures from a finite collection of LEGO® bricks. The "bricks" in our case are molecular building blocks : relatively simple organic molecules possessing reactive functional groups that allow for their covalent assembly into more complex structures.[1][2] The power of this approach lies in the exponential increase in the number of unique products ("structures") generated from a linear increase in the number of building blocks used.
The overarching goal is to explore a significant portion of "chemical space" to identify molecules with desired biological activity or material properties.[3] This exploration can be broadly categorized into two main strategies:
-
Target-Oriented Synthesis (TOS): The traditional approach focused on the synthesis of a single, well-defined target molecule.
-
Diversity-Oriented Synthesis (DOS): A strategy that aims to generate a library of structurally diverse molecules, often without a specific biological target in mind at the outset. This is where the concept of building blocks truly shines, as the diversity of the final library is a direct reflection of the diversity of the initial building blocks.
A key distinction in combinatorial strategies lies in the nature of the core structure, or scaffold . A library can be built around a common scaffold, with diversity arising from the various building blocks attached to it. Alternatively, in more advanced DOS strategies, the scaffold itself can be varied.
Strategic Selection of Building Blocks: The Blueprint for a Successful Library
The quality and utility of a combinatorial library are predetermined by the judicious selection of its constituent building blocks. A well-designed library is not merely a large collection of molecules, but a curated set with physicochemical properties amenable to the desired application, particularly in drug discovery.
Key Physicochemical Properties of "Drug-Like" Building Blocks
To maximize the probability of identifying promising lead compounds, building blocks should ideally possess properties that are known to be favorable for oral bioavailability and metabolic stability. While not rigid rules, guidelines such as Lipinski's Rule of Five provide a valuable framework for this selection process.[2][4][5][6][7]
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 300 Da | Smaller building blocks allow for the assembly of final compounds that are more likely to fall within the desirable MW range of < 500 Da for oral drugs.[2][7][8] |
| Calculated LogP (cLogP) | -1 to 3 | Controls the lipophilicity of the final compound. Building blocks in this range help ensure the final molecule has a cLogP < 5, balancing solubility and membrane permeability.[2][4][9] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Contributes to the overall HBD count of the final molecule, aiming for a total of ≤ 5 to maintain good membrane permeability.[2][4][7] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Contributes to the overall HBA count of the final molecule, aiming for a total of ≤ 10.[2][4][7] |
| Polar Surface Area (PSA) | < 60 Ų | A key indicator of membrane permeability. Keeping the PSA of building blocks low helps to ensure the final compounds have a PSA < 140 Ų. |
| Number of Rotatable Bonds | < 5 | Contributes to the conformational flexibility of the final molecule. Fewer rotatable bonds can lead to improved binding affinity and metabolic stability. |
| Functional Group Reactivity | Well-defined & compatible | The building block must possess a reactive handle that is compatible with the chosen combinatorial chemistry and orthogonal to other functional groups present. |
| Chemical Stability | High | Building blocks must be stable to the reaction and purification conditions of the library synthesis. |
The Importance of Structural Diversity
Beyond individual properties, the collective diversity of the building block set is paramount. This diversity can be considered in several dimensions:
-
Appendage Diversity: Variation in the R-groups around a common scaffold.
-
Scaffold Diversity: Variation in the core ring structures of the building blocks.
-
Stereochemical Diversity: Inclusion of building blocks with different stereoisomers.
Experimental Protocols for Combinatorial Library Synthesis
The following protocols provide detailed, step-by-step methodologies for common combinatorial synthesis techniques.
Protocol 1: Solid-Phase Peptide Library Synthesis via Split-and-Pool
The split-and-pool (or split-and-mix) method is a cornerstone of combinatorial chemistry, allowing for the synthesis of vast "one-bead-one-compound" libraries.[10]
Caption: Workflow of Split-and-Pool Synthesis.
-
Fmoc-Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Split the Resin: Divide the deprotected resin into equal portions, one for each amino acid to be coupled in the first position.
-
Amino Acid Coupling:
-
In separate reaction vessels for each resin portion, add a 3-fold molar excess of the corresponding Fmoc-amino acid, a 3-fold molar excess of DIC, and a 3-fold molar excess of OxymaPure® in DMF.
-
Agitate for 2 hours at room temperature.
-
To confirm reaction completion, take a small sample of beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Wash the Resin: After complete coupling, drain the reaction mixture and wash each resin portion with DMF (5 times) and DCM (3 times).
-
Pool and Mix: Combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Repeat Cycles: Repeat steps 2, 3, 4, 5, and 6 for the subsequent amino acid couplings. The number of cycles will determine the length of the peptides in the library.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the pooled resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
Precipitate the peptides in cold diethyl ether, centrifuge, and decant the ether.
-
Lyophilize the peptide library to obtain a white powder.
-
Protocol 2: Solution-Phase Library Synthesis via the Ugi Four-Component Reaction
The Ugi reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex molecules from four readily available building blocks: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[11][12]
Sources
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- 3. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
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- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Application Note & Protocols: A Guide to the Synthesis and Characterization of Pyrimidine-Based STAT6 Inhibitors
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of Type 2 inflammatory responses, making it a high-value therapeutic target for a range of allergic and inflammatory diseases. This document provides a comprehensive guide for researchers on the design, synthesis, and characterization of STAT6 inhibitors centered on the versatile pyrimidine scaffold. We delve into the scientific rationale, provide detailed, field-tested synthetic protocols, and outline robust methodologies for evaluating compound efficacy and mechanism of action in biochemical and cellular contexts.
Introduction: STAT6 as a Compelling Therapeutic Target
The Signal Transducer and Activator of Transcription (STAT) family comprises seven key proteins that convert extracellular cytokine signals into transcriptional changes.[1] Among them, STAT6 holds a unique and pivotal role, primarily acting downstream of the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3] This signaling axis is the cornerstone of T-helper type 2 (Th2) cell differentiation and the subsequent immune responses.[4][5]
Upon IL-4 or IL-13 binding to their cell surface receptors, associated Janus kinases (JAKs) phosphorylate the receptor's cytoplasmic tail. This creates a docking site for the Src homology 2 (SH2) domain of STAT6.[6][7] Once recruited, STAT6 is itself phosphorylated, leading to its homodimerization, translocation to the nucleus, and binding to specific DNA sequences to activate gene transcription.[2][6]
Dysregulation of the IL-4/IL-13/STAT6 pathway is a key driver in the pathophysiology of numerous diseases, including:
-
Allergic Asthma and Atopic Dermatitis: STAT6 is essential for the inflammatory responses characteristic of these allergic conditions.[2][3][8]
-
Certain Cancers: Aberrant STAT6 signaling has been implicated in the tumor microenvironment and progression of some cancers, including lung adenocarcinoma.[9][10]
-
Other Inflammatory Disorders: The pathway is also involved in conditions like eosinophilic esophagitis and food allergies.[8]
By directly inhibiting STAT6 activity, it is possible to disrupt these pathological processes at a key nodal point.[2][11] This offers a targeted therapeutic strategy that could provide benefits over broader immunosuppressants or upstream biologics.
The Pyrimidine Scaffold: A Privileged Core for Inhibitor Design
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry.[12] As an essential component of DNA and RNA, its derivatives can readily interact with biological macromolecules.[13][14] This inherent biocompatibility, combined with its synthetic tractability, makes the pyrimidine scaffold a "privileged structure" for drug discovery.[13][15]
Key Advantages of the Pyrimidine Scaffold:
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, facilitating strong and specific interactions within a protein's binding pocket.[14]
-
Synthetic Versatility: The pyrimidine core can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[16][17]
-
Proven Track Record: Numerous FDA-approved drugs across therapeutic areas—including oncology (e.g., Imatinib, Gefitinib), virology, and inflammation—incorporate a pyrimidine core, demonstrating its clinical viability.[13][14]
-
Bioisosteric Properties: The pyrimidine ring can serve as a bioisostere for a phenyl group, often improving solubility and other drug-like properties.[14]
In the context of STAT6, the pyrimidine core serves as a rigid anchor from which chemical moieties can be precisely positioned to interact with key residues in the SH2 or other domains, thereby disrupting protein function.[4][18]
Synthesis of a Representative Pyrimidine-Based STAT6 Inhibitor
This section outlines a generalized, multi-step protocol for the synthesis of a 2,4-disubstituted pyrimidine-5-carboxamide, a class of compounds that has shown potent STAT6 inhibitory activity.[4][19] The workflow is designed to be modular, allowing for facile diversification.
Protocol 3.1: Synthesis of Intermediate 1 (C4-Substituted Pyrimidine)
This first step involves a selective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position of a di-chlorinated pyrimidine starting material.
-
Materials:
-
2,4-dichloro-5-cyanopyrimidine (1.0 eq)
-
Primary or secondary amine (R1-NHR2) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-cyanopyrimidine in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the desired amine (R1-NHR2) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the C4-substituted intermediate.
-
-
Causality: The C4 position is more electrophilic than the C2 position, allowing for selective substitution at room temperature. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
Protocol 3.2: Synthesis of Intermediate 2 (Disubstituted Pyrimidine)
This step introduces the second point of diversity at the C2 position, typically requiring more forcing conditions.
-
Materials:
-
Intermediate 1 (from Protocol 3.1) (1.0 eq)
-
Desired amine (e.g., 2-(4-hydroxyphenyl)ethylamine) (1.5 eq)[4]
-
DIPEA (3.0 eq)
-
Dimethyl sulfoxide (DMSO) or 1,4-Dioxane
-
-
Procedure:
-
Combine Intermediate 1, the second amine, and DIPEA in DMSO in a sealed microwave vial.
-
Heat the reaction mixture in a microwave reactor to 120-150 °C for 1-2 hours. Alternatively, heat conventionally at reflux for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, perform an aqueous work-up as described in Protocol 3.1.
-
Purify the crude product via flash chromatography to obtain the disubstituted pyrimidine nitrile.
-
-
Causality: The C2 chlorine is less reactive, necessitating higher temperatures for substitution. Microwave irradiation can significantly shorten reaction times.
Protocol 3.3: Synthesis of Final Compound (Amide Formation)
The final step involves hydrolysis of the C5-nitrile to a carboxylic acid, followed by amide coupling.
-
Materials:
-
Intermediate 2 (from Protocol 3.2) (1.0 eq)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water mixture
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Desired amine (R3-NH2) (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF
-
-
Procedure:
-
Hydrolysis: Dissolve Intermediate 2 in a THF/water (3:1) mixture. Add excess LiOH and heat to 60 °C for 4-8 hours until the nitrile is fully converted to the carboxylate (monitored by LC-MS). Acidify with 1M HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
Amide Coupling: Dissolve the crude carboxylic acid in DMF. Add HATU, DIPEA, and the final desired amine.
-
Stir at room temperature for 2-4 hours.
-
Perform an aqueous work-up and purify by preparative HPLC or flash chromatography to yield the final inhibitor.
-
-
Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid and clean conversion to the amide with minimal side products.
Protocols for Biological Characterization
Once synthesized and purified, the compounds must be evaluated for their ability to inhibit STAT6. A multi-tiered approach, from biochemical to cell-based assays, is crucial for a comprehensive assessment.
Protocol 4.1: STAT6 Phosphorylation Inhibition Assay (Cell-Based Western Blot)
This assay directly measures the ability of a compound to prevent the primary activation step of STAT6 in a relevant human cell line.
-
Materials:
-
BEAS-2B (human bronchial epithelial) or A549 (human lung carcinoma) cells.[20]
-
Recombinant human IL-4.
-
Test compounds dissolved in DMSO.
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-total-STAT6.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Procedure:
-
Seed BEAS-2B cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with IL-4 (e.g., 10-20 ng/mL) for 15-30 minutes.
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT6 and total STAT6.
-
Incubate with secondary antibody and visualize using an ECL substrate.
-
Data Analysis: Quantify band intensities using densitometry. Normalize the p-STAT6 signal to the total STAT6 signal for each sample. Plot the normalized signal against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
-
Self-Validation: The total STAT6 blot serves as a critical loading control and confirms that the inhibitor does not cause degradation of the STAT6 protein itself, a mechanism distinct from inhibition.[21]
Protocol 4.2: Functional Assay - Inhibition of IL-4-Induced Chemokine Secretion
This assay measures the inhibition of a downstream biological consequence of STAT6 activation, providing evidence of functional cellular activity. Eotaxin-3 (CCL26) and TARC (CCL17) are well-characterized STAT6-dependent chemokines.[20][21]
-
Materials:
-
BEAS-2B cells.[20]
-
Recombinant human IL-4.
-
Test compounds.
-
Human CCL26/Eotaxin-3 or CCL17/TARC ELISA kit.
-
-
Procedure:
-
Seed BEAS-2B cells in a 96-well plate.
-
Pre-treat with a dose-response of the test inhibitor for 1 hour.
-
Stimulate with IL-4 (10 ng/mL) for 24 hours.[20]
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of secreted CCL26 or TARC in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the chemokine concentration against inhibitor concentration and calculate the IC50 value.
-
-
Self-Validation: A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run with the same inhibitor concentrations to ensure that the observed decrease in chemokine secretion is due to specific STAT6 inhibition and not general cytotoxicity.
Data Presentation & Interpretation
Quantitative results from the characterization assays should be summarized for clear comparison.
Table 1: Representative Biological Data for a Pyrimidine-Based STAT6 Inhibitor
| Compound ID | p-STAT6 Inhibition IC50 (nM) [Cellular] | TARC Secretion IC50 (nM) [Functional] | Cytotoxicity CC50 (µM) | Selectivity (STAT1/3/5 vs STAT6) |
| Example-001 | 21 | 25 | > 20 | >100-fold vs other STATs |
| AS1517499 | 21[4] | 2.3 (Th2 diff.)[4] | - | Selective for STAT6[19] |
Interpretation:
-
A potent inhibitor will have low nanomolar IC50 values in both the phosphorylation and functional assays.
-
Close correlation between the p-STAT6 IC50 and the functional assay IC50 suggests that the compound's cellular effect is on-target (i.e., mediated through STAT6 inhibition).
-
A high cytotoxicity CC50 value relative to the potency IC50 indicates a good therapeutic window. A selectivity index (CC50/IC50) of >100 is desirable.
-
Assessing activity against other STAT family members is critical to confirm selectivity and minimize potential off-target effects.
Conclusion
The pyrimidine scaffold provides a robust and versatile platform for the development of potent and selective STAT6 inhibitors. The synthetic and biological protocols detailed in this guide offer a validated framework for researchers to synthesize novel chemical entities and rigorously evaluate their therapeutic potential. By systematically applying these methods, drug development professionals can accelerate the discovery of new oral medicines for the treatment of STAT6-driven inflammatory and allergic diseases.
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- ResearchGate. (n.d.). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- Li, W., et al. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Current Topics in Medicinal Chemistry, 22(4), 284-304. [Link]
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- Lee, S., et al. (2019). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology, 29(6), 856-862. [Link]
- Corrêa, G. G., et al. (2022). Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. International Journal of Molecular Sciences, 23(6), 3097. [Link]
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- 17. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. recludixpharma.com [recludixpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate
Welcome to the technical support guide for the synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This molecule is a valuable building block in the development of pharmaceutical and agrochemical agents, largely due to the influence of the trifluoromethyl group on its biological activity and stability.[1] The primary and most efficient route to this pyrimidine derivative is through a cyclocondensation reaction.[2][3][4] This guide is designed to provide researchers and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher success rate and improved yield in your experiments.
The core of this synthesis involves the reaction between Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and urea . This process, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome. This document provides the causal explanations behind common issues and offers field-proven solutions to overcome them.
Core Reaction Scheme
The synthesis proceeds via a base-catalyzed cyclocondensation mechanism.
-
Reactants: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and Urea.
-
Product: this compound.
-
Typical Catalyst: A base such as sodium ethoxide (NaOEt) or a solid base like potassium carbonate.[5]
Below is a diagram illustrating the logical workflow for the synthesis and subsequent troubleshooting.
Caption: General workflow for the synthesis and optimization of this compound.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and can be traced back to several factors related to reaction conditions and reagent quality.
-
Causality 1: Suboptimal Base/Catalyst Conditions: The initial condensation and subsequent cyclization are base-catalyzed. An inappropriate choice or amount of base can stall the reaction.
-
Solution: Sodium ethoxide (NaOEt) is a highly effective base for this transformation. Ensure it is used under anhydrous conditions, as moisture will consume the base. Use at least one molar equivalent. If using a weaker base like potassium carbonate, the reaction may require higher temperatures and longer reaction times.[5]
-
-
Causality 2: Low Reaction Temperature or Insufficient Time: Cyclocondensation reactions require sufficient thermal energy to proceed to completion.
-
Solution: Refluxing in a solvent like ethanol is standard.[6] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If starting materials are still present after several hours, extend the reflux time. A moderate increase in temperature, if possible, can also drive the reaction forward.[5]
-
-
Causality 3: Purity of Starting Materials: Impurities in either the urea or the ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate can significantly inhibit the reaction.[7]
-
Solution: Use high-purity urea (recrystallized if necessary). Ensure the ketoester intermediate is pure; it can be synthesized from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate and should be used promptly or stored under inert gas.[8]
-
-
Causality 4: Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: A slight excess of urea (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more expensive ketoester.
-
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inactive or insufficient base | Use freshly prepared sodium ethoxide under anhydrous conditions. |
| Low temperature or short reaction time | Reflux in ethanol and monitor by TLC until starting material is consumed.[5][6] | |
| Impure starting materials | Use high-purity reagents. Purify if necessary.[7] | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 eq.) of urea. | |
| Impurity Issues | Side reactions from high temperature | Maintain a controlled reflux; avoid excessive heating which can decompose urea.[5][7] |
| Hydrolysis of ester or intermediates | Ensure anhydrous conditions throughout the reaction. | |
| Reaction Stalls | Inefficient mixing in a heterogeneous reaction | If using a solid base (e.g., K₂CO₃), ensure vigorous stirring to maximize surface area contact. |
Question 2: My final product is contaminated with a persistent, difficult-to-remove impurity. What could it be and how do I prevent it?
Answer: Impurity formation often stems from competing side reactions.
-
Potential Impurity 1: Unreacted Starting Material: This is the most straightforward "impurity." Its presence indicates an incomplete reaction.
-
Prevention & Removal: Address the causes of low yield as described in Question 1. Unreacted ketoester can often be removed during aqueous work-up, while urea is water-soluble. Recrystallization from a suitable solvent like aqueous ethanol is typically effective.[6]
-
-
Potential Impurity 2: Hantzsch-type Dihydropyridine Byproduct: Although more common in Biginelli reactions involving an aldehyde, a related side reaction can occur.[5][7] If urea decomposes at high temperatures to generate ammonia, it can trigger a competing pathway.
-
Potential Impurity 3: N-Acylurea Byproducts: These can form from a competing reaction between the ketoester and urea, complicating purification.[7]
-
Prevention & Removal: Carefully controlling reactant stoichiometry and catalyst choice can suppress this side reaction. Recrystallization is often an effective method for removing N-acylurea impurities from the desired pyrimidine product.[7]
-
The following decision tree can help diagnose and resolve common synthesis problems.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product is more polar than the starting ketoester and will have a lower Rf value. Spot the reaction mixture alongside the starting material to track its consumption.
Q: Are there any specific safety precautions I should take? A: Yes. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate can cause skin and eye irritation.[9] The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) is required. Sodium ethoxide is highly reactive and corrosive; handle it with care under anhydrous conditions.
Q: My product seems to be the correct mass, but the ¹H NMR is complex. Could it be a tautomeric mixture? A: Yes, this is highly likely. The "2-hydroxy" pyrimidine product exists in equilibrium with its 2-pyrimidinone tautomer. This is a common feature of such heterocyclic systems.[4] You will likely observe two sets of peaks for certain protons, or broadened peaks, which reflect this equilibrium in the NMR solvent. This is an inherent characteristic of the molecule, not an impurity.
Q: Can I use a different solvent instead of ethanol? A: Ethanol is preferred because it readily dissolves the reactants and has an appropriate boiling point for reflux. Other polar, protic solvents like n-butanol could be used, potentially at higher temperatures, which might increase the reaction rate but could also promote side reactions. Aprotic solvents like THF or dioxane are generally less effective for this specific transformation.[3]
Detailed Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Urea (1.2 eq)
-
Sodium Ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add urea (1.2 eq). Once dissolved (or well-suspended), add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting ketoester), cool the mixture to room temperature. Carefully neutralize the mixture by adding 1M HCl until the pH is approximately 6-7.
-
Extraction: Reduce the volume of ethanol under vacuum. Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water (e.g., 50% aqueous ethanol) to obtain the pure product as a white or off-white solid.[6]
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Kudyakova, Y. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 17, 902-906.
- Silva, V. L. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-275.
- Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(42), 12551-12555.
- Wikipedia. (n.d.). Pyrimidine.
- PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
- Xu, G., et al. (2007). rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4662.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylpyrimidines
Welcome to the Technical Support Center for the synthesis of trifluoromethylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of these valuable compounds. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, and its incorporation into the pyrimidine scaffold can significantly enhance biological activity and pharmacokinetic properties. However, the synthesis of trifluoromethylpyrimidines is not without its challenges. This guide provides practical, field-proven insights to help you navigate these complexities and optimize your synthetic routes.
Frequently Asked questions (FAQs)
Q1: My trifluoromethylation reaction on a pyrimidine ring is giving me a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity is a common challenge in direct C-H trifluoromethylation of pyrimidines. The position of trifluoromethylation is heavily influenced by the electronic and steric properties of the substituents already on the pyrimidine ring. Electron-donating groups can direct the trifluoromethyl radical to ortho and para positions, while electron-withdrawing groups direct it to meta positions. To improve selectivity, consider modifying your synthetic strategy. One approach is to introduce the trifluoromethyl group via a building block that already contains the CF3 moiety, which offers absolute regiocontrol.[1][2] Alternatively, if direct trifluoromethylation is necessary, careful optimization of the reaction conditions, including the choice of trifluoromethylating reagent, solvent, and temperature, can influence the isomeric ratio.[3]
Q2: I am observing significant decomposition of my starting material or product, and I suspect the trifluoromethyl group is not stable under my reaction conditions. What should I do?
A2: The trifluoromethyl group, while generally robust, can be susceptible to hydrolysis or defluorination under harsh acidic or basic conditions.[4][5] If you are using strong acids or bases, consider switching to milder reagents. For instance, if a reaction requires a base, try using a non-nucleophilic organic base instead of strong inorganic bases. Also, be mindful of prolonged reaction times at elevated temperatures, as this can promote decomposition. Protecting group strategies for sensitive functionalities on your pyrimidine ring might also allow for the use of milder reaction conditions overall.
Q3: In my Biginelli-type reaction using a trifluoromethyl β-ketoester, I'm not getting the expected dihydropyrimidinone. What is going wrong?
A3: A known complication in the Biginelli reaction with trifluoromethylated β-dicarbonyl compounds is the failure of the final dehydration step. The reaction often stalls at the stable tetrahydropyrimidine intermediate.[6][7] To drive the reaction to completion, you may need to employ harsher dehydration conditions, such as stronger acids or azeotropic removal of water. However, be aware that these conditions might lead to other side reactions. An alternative is to isolate the tetrahydropyrimidine intermediate and then perform the dehydration as a separate step under optimized conditions.
Q4: I am attempting an Ullmann condensation to couple a nucleophile to a trifluoromethyl-substituted chloropyrimidine, but the yields are low and I see byproducts. What are the likely side reactions?
A4: Traditional Ullmann couplings often require high temperatures, which can be detrimental to the trifluoromethyl group, leading to decomposition. A common side reaction is the homocoupling of the starting aryl halide.[2] To mitigate these issues, consider using more modern, milder Ullmann-type coupling conditions, which often employ ligands to facilitate the reaction at lower temperatures. Additionally, ensure your starting materials are pure and the reaction is performed under an inert atmosphere to prevent oxidative side reactions.
Troubleshooting Guides for Specific Synthetic Routes
Guide 1: Direct C-H Trifluoromethylation of Pyrimidines
Direct trifluoromethylation of the pyrimidine ring, often employing radical trifluoromethylating reagents like the Langlois reagent (CF3SO2Na) or Togni's reagent, is an attractive strategy. However, it is prone to several side reactions.
Issue 1.1: Formation of Multiple Regioisomers
-
Causality: The pyrimidine ring has multiple C-H bonds that can be susceptible to radical attack. The inherent electronic properties of the pyrimidine ring and the directing effects of existing substituents determine the sites of trifluoromethylation.[3]
-
Troubleshooting & Prevention:
-
Substrate Control: If possible, design your synthetic route to have strongly directing groups on the pyrimidine ring to favor a single regioisomer.
-
Reagent Selection: The choice of trifluoromethylating reagent can influence regioselectivity. Experiment with different reagents (e.g., Langlois vs. Togni) to see if one provides a better isomeric ratio for your specific substrate.
-
Reaction Conditions: Solvent polarity and temperature can impact regioselectivity. A systematic screen of these parameters is recommended.[3]
-
Issue 1.2: Over-reaction Leading to Multiple Trifluoromethylations
-
Causality: The trifluoromethylated pyrimidine product can sometimes be more reactive than the starting material, leading to the addition of a second or even third trifluoromethyl group.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylating reagent. Use of a slight excess of the pyrimidine starting material can help to minimize over-reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the desired mono-trifluoromethylated product is maximized.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second trifluoromethylation reaction more significantly than the first.
-
Issue 1.3: Low Yield and Unproductive Consumption of Reagents
-
Causality: Radical trifluoromethylation reactions can have unproductive pathways. For example, with the Langlois reagent, the generated trifluoromethyl radical can dimerize or react with the solvent.
-
Troubleshooting & Prevention:
-
Optimize Initiator/Oxidant: The choice and concentration of the radical initiator or oxidant are critical. Ensure it is added at a controlled rate to maintain a low, steady concentration of the trifluoromethyl radical.
-
Solvent Choice: Use a solvent that is relatively inert to radical attack.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can interfere with radical reactions.
-
Experimental Protocol: General Procedure for Direct C-H Trifluoromethylation
-
To a reaction vessel, add the pyrimidine substrate (1.0 equiv) and the trifluoromethylating reagent (e.g., Langlois reagent, 1.5 equiv).
-
Add a suitable solvent (e.g., acetonitrile/water mixture) and an initiator/oxidant (e.g., tert-butyl hydroperoxide).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Visualization of Troubleshooting Logic for Direct Trifluoromethylation
Caption: Troubleshooting workflow for direct C-H trifluoromethylation of pyrimidines.
Guide 2: Synthesis via Trifluoromethylated Building Blocks (e.g., Biginelli-type Reactions)
Constructing the pyrimidine ring from precursors already containing the trifluoromethyl group, such as ethyl trifluoroacetoacetate, is a powerful strategy for ensuring regiochemical control. However, this approach has its own set of potential pitfalls.
Issue 2.1: Incomplete Cyclization and Dehydration
-
Causality: As mentioned in the FAQs, the electron-withdrawing nature of the trifluoromethyl group can stabilize the tetrahydropyrimidine intermediate in the Biginelli reaction, making the final dehydration step to the dihydropyrimidinone thermodynamically less favorable.[6][7]
-
Troubleshooting & Prevention:
-
Harsher Dehydration Conditions: After the initial cyclization, introduce a stronger acid catalyst (e.g., p-toluenesulfonic acid) and/or increase the reaction temperature. Using a Dean-Stark trap to azeotropically remove water can also be effective.
-
Two-Step Procedure: Isolate the stable tetrahydropyrimidine intermediate first. Then, subject this intermediate to optimized dehydration conditions in a separate step. This allows for more vigorous conditions to be used without affecting the initial cyclization.
-
Issue 2.2: Side Reactions of the Trifluoromethyl β-Ketoester
-
Causality: Trifluoromethyl β-ketoesters can undergo self-condensation or other side reactions under strongly acidic or basic conditions.
-
Troubleshooting & Prevention:
-
Order of Addition: The order of addition of reactants can be crucial. Pre-forming the imine from the aldehyde and urea/thiourea before adding the trifluoromethyl β-ketoester can sometimes minimize its side reactions.
-
Catalyst Choice: Use a milder Lewis or Brønsted acid catalyst for the initial cyclization step to avoid unwanted side reactions of the ketoester.
-
Experimental Protocol: Two-Step Biginelli Reaction for Trifluoromethylpyrimidines
Step 1: Synthesis of the Tetrahydropyrimidine Intermediate
-
In a round-bottom flask, combine the aldehyde (1.0 equiv), ethyl trifluoroacetoacetate (1.0 equiv), and urea (1.2 equiv).
-
Add a catalytic amount of a mild acid (e.g., HCl in ethanol).
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC until the starting materials are consumed.
-
Isolate the tetrahydropyrimidine intermediate by precipitation or extraction.
Step 2: Dehydration to the Dihydropyrimidinone
-
Dissolve the isolated tetrahydropyrimidine in a suitable high-boiling solvent (e.g., toluene).
-
Add a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.2 equiv).
-
Heat the mixture to reflux, using a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the dehydration is complete.
-
Cool the reaction mixture, perform an aqueous workup, and purify the product by recrystallization or column chromatography.
Visualization of the Biginelli Reaction Pathway and Side-Product Formation
Sources
- 1. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
- 3. A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Fluorinated Pyrimidines
Welcome to the technical support center dedicated to addressing the unique purification challenges of fluorinated pyrimidines. The introduction of fluorine into a pyrimidine scaffold dramatically alters its physicochemical properties, often leading to purification hurdles that are not encountered with their non-fluorinated analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to streamline your purification workflows and ensure the integrity of your compounds.
Section 1: Understanding the "Fluorine Effect" in Purification
The crux of purifying fluorinated pyrimidines lies in understanding how fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—influence molecular behavior. These factors collectively impact polarity, solubility, and intermolecular interactions, which are the very principles upon which purification techniques are based.
Q1: Why are my fluorinated pyrimidines behaving so differently from their non-fluorinated parent compounds during chromatography?
The introduction of fluorine can have a dual effect on molecular polarity.[1][2] While the high electronegativity of fluorine can increase the dipole moment of a molecule, the overall effect on polarity is context-dependent and can be counterintuitive.[1] Fluorination often increases the hydrophobic surface of a molecule, which can lead to stronger interactions with reversed-phase stationary phases.[1][3]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of fluorinated pyrimidines, offering systematic approaches to diagnose and resolve them.
Issue 1: Poor Separation of My Fluorinated Pyrimidine from Non-fluorinated Starting Material or Impurities on a C18 Column.
Causality: Standard C18 columns primarily separate based on hydrophobic interactions. While fluorination increases hydrophobicity, the difference in retention between your target compound and closely related impurities might not be sufficient for baseline separation.[4][5]
Solutions:
-
Method 1: Employ a Fluorinated Stationary Phase. Consider using a column with a pentafluorophenyl (PFP) or a perfluoroalkyl stationary phase.[4] These phases offer alternative separation mechanisms, including dipole-dipole, charge transfer, and π-π interactions, which can significantly enhance selectivity for halogenated compounds.[4][5]
-
Method 2: Utilize a Fluorinated Eluent. The use of a fluorinated eluent, such as trifluoroethanol (TFE), with a standard C8 or C18 column can improve the separation of fluorinated compounds from their non-fluorinated counterparts.[6][7] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can lead to longer retention times and better resolution.[6][7]
-
Method 3: Optimize Chromatographic Temperature. The interaction between fluorinated compounds and the stationary phase can be temperature-sensitive.[6] Experimenting with a range of temperatures (e.g., 25°C to 45°C) can sometimes improve separation.[6]
Issue 2: My Fluorinated Pyrimidine Co-elutes with a Structurally Similar Impurity.
Causality: Positional isomers or byproducts with minor structural differences can be challenging to separate due to very similar polarities and hydrophobicities.
Solutions:
-
Orthogonal Chromatography: If reversed-phase HPLC is not providing adequate separation, consider an orthogonal technique like normal-phase chromatography or supercritical fluid chromatography (SFC).[4]
-
Modifier Optimization in Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the additive (e.g., formic acid vs. trifluoroacetic acid) in your mobile phase. These changes can alter the selectivity of your separation.
Issue 3: Difficulty in Achieving Crystallization of the Purified Fluorinated Pyrimidine.
Causality: The introduction of fluorine can disrupt crystal packing and alter solubility profiles, making crystallization more challenging. The high electronegativity of fluorine can lead to unique intermolecular interactions that may hinder the formation of a well-ordered crystal lattice.
Solutions:
-
Systematic Solvent Screening: Employ a systematic approach to screen a wide range of solvents with varying polarities and hydrogen bonding capabilities.
-
Co-crystallization: If direct crystallization is unsuccessful, consider co-crystallization with a suitable co-former.[8] This technique can sometimes promote the formation of a stable crystalline solid.
-
Slow Evaporation & Vapor Diffusion: For small quantities of material, slow evaporation of a dilute solution or vapor diffusion of an anti-solvent into a solution of your compound can promote the growth of high-quality crystals.
Frequently Asked Questions (FAQs)
Q2: What are the most common impurities I should expect in the synthesis of fluorinated pyrimidines?
Common impurities often arise from the starting materials, side reactions during fluorination, or decomposition of the product.[9] For instance, in reactions involving solvents like DMF at high temperatures, impurities derived from the solvent itself can be formed.[9] Incomplete fluorination can also lead to the presence of non-fluorinated or partially fluorinated starting materials.
Q3: How can I accurately assess the purity of my final fluorinated pyrimidine product?
A multi-technique approach is often necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for quantifying purity and detecting non-volatile impurities.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[10]
Q4: Can I use standard silica gel column chromatography for the purification of fluorinated pyrimidines?
Yes, standard silica gel chromatography can be effective, but the choice of eluent is critical. The introduction of fluorine can significantly alter the polarity of your molecule.[11] You may find that your fluorinated compound is less polar than its non-fluorinated precursor, requiring a less polar eluent system for optimal separation.
Data & Protocols
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Pyrimidine Purification
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, separation of compounds with significant hydrophobicity differences. | Widely available, robust, well-understood. |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, charge transfer, hydrophobic | Separation of halogenated compounds, positional isomers, and aromatic compounds.[4][5] | Offers alternative selectivity to C18, can resolve closely related compounds.[5] |
| Perfluoroalkyl | Hydrophobic, "fluorous" interactions | Enhanced retention and selectivity for halogenated compounds.[4] | Can provide unique selectivity for highly fluorinated molecules. |
Experimental Protocol: General RP-HPLC Method Development for Fluorinated Pyrimidines
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (scan for optimal wavelength).
-
-
Optimization:
-
If co-elution occurs, switch the organic modifier to methanol.
-
If separation is still poor, switch to a PFP column and repeat the screening process.
-
Adjust the gradient slope to improve the resolution of closely eluting peaks.
-
-
Purity Analysis:
-
Once a suitable method is developed, perform an area normalization to calculate the percentage purity.[12] For higher accuracy, use a reference standard for quantitative analysis.
-
Visualization of Purification Strategy
Diagram 1: Decision Tree for Troubleshooting Poor Chromatographic Separation
Caption: A decision-making workflow for improving the separation of fluorinated pyrimidines.
References
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
- Co-crystallization and polymorphic behaviour of 5-fluorouracil. RSC Publishing. [Link]
- The Polar Hydrophobicity of Fluorinated Compounds.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib.
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-crystallization and polymorphic behaviour of 5-fluorouracil - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrimidine synthesis. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and nucleic acids[1][]. Achieving high yields and purity is paramount, and this guide offers field-proven insights to optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrimidine synthesis experiments, with a focus on the widely used Biginelli and Pinner reactions.
Low to No Product Yield
Q1: My Biginelli reaction is giving me a very low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?
A1: Low conversion in a Biginelli reaction can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions[3]. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Absence: The classic Biginelli reaction is acid-catalyzed[4][5]. Without a catalyst, yields are often negligible[5]. Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, ZnCl₂) are effective[4][5].
-
Suboptimal Temperature: While higher temperatures can sometimes increase reaction rates, they can also lead to the decomposition of reactants, like urea, into ammonia. This can favor the formation of byproducts[3].
-
Actionable Insight: Monitor your reaction temperature closely. A moderate increase in temperature might be necessary, but avoid excessive heat. The optimal temperature is often substrate-dependent[3].
-
-
Solvent Choice: The solvent plays a critical role in reactant solubility and the interaction between the catalyst and substrates[5]. Ethanol is a common choice, but other solvents or even solvent-free conditions have been shown to improve yields for specific substrates[3][6].
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Actionable Insight: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time[3].
-
Q2: My Pinner synthesis is resulting in a low yield of the desired pyrimidine. What should I investigate?
A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to certain conditions[1].
-
Moisture Contamination: The presence of water can lead to the hydrolysis of intermediates, significantly reducing the yield[9].
-
Actionable Insight: Employ strict anhydrous conditions. Use freshly distilled, anhydrous solvents and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended[9].
-
-
Amidine Purity: The purity of the amidine starting material is crucial.
-
Actionable Insight: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine just before use to prevent degradation and moisture absorption[9].
-
-
Incomplete Cyclization: The final ring-closing step can sometimes be slow or incomplete.
Formation of Unexpected Byproducts
Q3: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A3: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP)[3]. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired Biginelli pathway[3].
-
Causality: Higher reaction temperatures favor the Hantzsch pathway due to the increased decomposition of urea into ammonia[3].
-
Mitigation Strategies:
-
Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct[3].
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways[3].
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition[3].
-
The following table summarizes the influence of reaction temperature on the product distribution between the Biginelli and Hantzsch pathways using sulfated zirconia as a catalyst:
| Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| 60 | 92 | 5 |
| 80 | 85 | 12 |
| 100 | 70 | 25 |
| Data adapted from a representative study. |
A4: Scaling up a reaction can introduce new challenges related to mass and heat transfer, as well as the quality of raw materials[10].
-
Common Impurities and Their Causes:
-
Troubleshooting Scale-Up Issues:
-
Mixing and Heat Transfer: Inefficient mixing in large reactors can create localized "hot spots," promoting side reactions. Ensure your stirring rate and impeller design are adequate for the vessel size[10].
-
Exotherm Control: Many pyrimidine syntheses are exothermic. Implement controlled addition of reagents and closely monitor the internal reaction temperature[10].
-
Raw Material Quality: Impurities in starting materials have a more pronounced effect at a larger scale. Qualify your suppliers and perform rigorous quality control on incoming materials[10].
-
Inert Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere like nitrogen or argon[10].
-
Frequently Asked Questions (FAQs)
Q5: What are the most common methods for pyrimidine synthesis?
A5: Key methods for chemical pyrimidine synthesis include:
-
The Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones[1][].
-
The Pinner Synthesis: Involves the condensation of a 1,3-dicarbonyl compound with an amidine[1].
-
Cyclization of β-dicarbonyl compounds with nitrogen sources [].
-
Multicomponent approaches that often employ catalysts and protecting groups[].
Q6: What types of catalysts are used in pyrimidine synthesis?
A6: A variety of catalysts can be employed, including:
-
Acids and Bases: Both Brønsted and Lewis acids are commonly used[][4].
-
Metal Catalysts: Palladium, copper, and iron are examples of metal catalysts utilized in pyrimidine synthesis[].
-
Green Chemistry Approaches: Biocatalysts and organocatalysts are also employed to enhance efficiency and selectivity[].
Q7: How do I choose the right solvent for my pyrimidine synthesis?
A7: Solvent selection is critical and depends on the specific reaction and substrates.
-
Polarity: The polarity of the solvent can significantly impact reactant solubility and reaction rates[3][5]. Protic and polar aprotic solvents generally perform well[9].
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to improved yields and shorter reaction times[6][11].
-
Green Solvents: Water, ethanol, and glycerol are considered "green" solvent options[12].
Q8: What are the best practices for purifying my final pyrimidine product?
A8: Proper purification is crucial to remove unreacted starting materials, reagents, and byproducts[13]. Common techniques include:
-
Recrystallization: A cost-effective method for purifying solid compounds based on differential solubility in a chosen solvent at varying temperatures[13].
-
Flash Column Chromatography: A rapid and widely used technique for separating compounds based on their polarity[13].
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for obtaining highly pure compounds, especially for challenging separations[13].
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., HCl, 10 mol%).
-
Reaction: Reflux the mixture for 4-8 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM[1].
General Protocol for the Pinner Synthesis
This protocol outlines the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Reactant Solution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in anhydrous ethanol under an inert atmosphere.
-
Reaction: Heat the solution to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight[3].
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization to obtain the desired pyrimidine[3].
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem
- De Novo Pyrimidine Synthesis - BOC Sciences
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem
- Direct isolation of purines and pyrimidines from nucleic acids using sublim
- Optimisation of Biginelli reaction a | Download Scientific Diagram - ResearchG
- Biginelli reaction - Wikipedia
- overcoming side reactions in pyrimidine synthesis - Benchchem
- Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem
- Optimization of the reaction conditions.
- Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation | Request PDF - ResearchG
- Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchG
- A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH
- A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- A plausible catalytic cycle for pyrimidine synthesis.
- De novo pyrimidine synthesis steps, p
- Pyrimidine Metabolism Disorders - Pedi
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
- Pyrimidine synthesis - Organic Chemistry Portal
- Synthesis of pyrimidine derivatives under solvent-free conditions.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline
- 10. Pyrimidines
- Journal of Natural Products - ACS Public
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis
- Dihydrothymine - Wikipedia
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH
- The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory | Journal of Chemical Education - ACS Public
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace
- Purine & Pyrimidine Metabolism | Chapter 33 – Harper's Illustr
- Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic d
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 154934-97-1).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues commonly encountered when transitioning this synthesis from the laboratory to pilot or manufacturing scales.[4]
This compound is a valuable building block in medicinal and agricultural chemistry, often used as an intermediate in the synthesis of anti-inflammatory, antiviral, and crop protection agents.[5] While its synthesis, typically involving a condensation reaction analogous to the Biginelli reaction, is well-established, scaling up the process introduces significant challenges related to yield, purity, and safety.[6][7]
This document provides a structured, question-and-answer guide to navigate these complexities, grounded in established chemical engineering principles and process safety management.
Frequently Asked Questions & Troubleshooting Guide
Q1: We are experiencing a significant drop in yield when scaling up the synthesis from a 1L flask to a 100L reactor. What are the likely causes and how can we troubleshoot this?
A drop in yield during scale-up is a common challenge and often points to issues with mass and heat transfer, which do not scale linearly.[4][8] A systematic approach is crucial to identify the root cause.
Causality Analysis:
-
Mass Transfer Limitations (Mixing): In larger reactors, achieving homogenous mixing is more difficult.[4] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and degrade the desired product.[4] The reaction half-life relative to the mixing time is a critical parameter; if the reaction is faster than mixing, yield will suffer.[9]
-
Heat Transfer Inefficiency: The surface-area-to-volume ratio decreases dramatically as vessel size increases.[9][10] An exothermic reaction that is easily controlled in a lab flask can generate heat faster than the reactor's cooling jacket can remove it.[11][12] This temperature increase can accelerate decomposition pathways or unwanted side reactions.[10]
-
Reagent Addition and Stoichiometry: The rate of addition for a key reagent, manageable on a small scale, becomes critical in a large reactor. A fast addition can exacerbate exotherms and localized concentration issues. Incorrect stoichiometry, even by a small margin, can lead to significant yield loss at scale.[13]
-
Quality of Starting Materials: Impurities in raw materials that were negligible at the gram scale can become significant at the kilogram scale, potentially inhibiting the reaction or catalyzing side reactions.[4]
Troubleshooting Workflow:
To systematically diagnose the issue, follow this workflow.
Caption: Troubleshooting workflow for diagnosing yield loss during scale-up.
Q2: Our final product is contaminated with an unknown impurity at the 2-5% level that co-crystallizes, making purification difficult. How can we identify and mitigate this?
This is a classic purity challenge. The impurity is likely a structurally related compound formed via a plausible side reaction. The synthesis of pyrimidines, especially via Biginelli-type condensations, is prone to several side reactions.[6][13]
Likely Impurities and Mitigation Strategies:
The reaction likely proceeds via the condensation of an amidine source (e.g., urea) with a β-ketoester derivative, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.[14][15] Potential side products can arise from self-condensation or alternative reaction pathways.[4][13]
| Potential Impurity | Likely Origin | Mitigation Strategy |
| Dihydropyridine Derivatives | Self-condensation of the β-ketoester starting material.[4] | Optimize reactant stoichiometry; a slight excess of the amidine/urea component can suppress this side reaction.[4] Ensure controlled, slow addition of the ketoester. |
| Aldol Condensation Products | Self-condensation of any aldehyde impurity present in the starting materials. | Use high-purity, freshly distilled starting materials. Perform rigorous incoming quality control on all raw materials.[4] |
| Hydrolyzed Product | Hydrolysis of the ethyl ester on the final product or starting material, especially under harsh acidic or basic conditions during workup. | Maintain careful pH control during reaction and workup. Use milder conditions or reduce workup time at elevated temperatures. |
| Detrifluoroacetylated Byproduct | Elimination of the CF3C(O) moiety, which has been reported for similar structures under certain conditions.[16] | Avoid excessive heating and strongly basic conditions. Screen alternative catalysts that operate under milder conditions. |
Analytical Approach:
-
Isolation: Attempt to isolate a small, enriched sample of the impurity via preparative HPLC or careful fractional crystallization.
-
Identification: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the structure.
-
Mechanistic Hypothesis: Based on the identified structure, propose a plausible chemical mechanism for its formation. This will provide the most direct insight into how to prevent it.
Q3: During the final isolation step, our product either "oils out" or forms extremely fine needles that are difficult to filter and dry. How can we develop a robust crystallization process?
Crystallization is a critical unit operation that defines the purity and physical properties of the final Active Pharmaceutical Ingredient (API).[17][18] The issues you describe are common when a crystallization process is not fully optimized.[8] The goal is to control the level of supersaturation, which is the driving force for crystallization.[19]
Causality Analysis:
-
"Oiling Out": This occurs when the solution becomes supersaturated so rapidly that the solute's concentration exceeds its solubility limit before nucleation and crystal growth can occur in an orderly fashion. This is common with rapid cooling or when adding an anti-solvent too quickly.
-
Fine Needles: This morphology often results from very rapid nucleation, creating a large number of small crystals that do not have sufficient time to grow larger. This can be caused by excessive supersaturation or high levels of agitation during nucleation.
Protocol for Optimizing Cooling Crystallization:
This protocol provides a systematic approach to developing a controlled crystallization process.
-
Solvent Selection & Solubility Curve Generation:
-
Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at low temperatures (e.g., 0-5 °C). Common choices include isopropanol, ethanol, or ethyl acetate/heptane mixtures.
-
Experimentally determine the solubility of the product at various temperatures (e.g., from 60 °C down to 0 °C in 10 °C increments). Plot this data to generate a solubility curve. This is the most critical piece of information for designing the process.[20]
-
-
Define the Metastable Zone Width (MSZW):
-
The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. A wider MSZW allows for better control.
-
Slowly cool a saturated solution while monitoring turbidity. The temperature at which the solution becomes cloudy is the edge of the MSZW. Repeat at different cooling rates.
-
-
Seeding Strategy:
-
Cool the batch solution to a temperature within the MSZW (i.e., below the saturation temperature but above the spontaneous nucleation temperature).
-
Add a small quantity (0.1-1.0% w/w) of fine, high-purity seed crystals of the desired polymorphic form. This provides a template for controlled crystal growth, avoiding spontaneous nucleation.
-
-
Controlled Cooling Profile:
-
After seeding, hold the temperature constant for a period (e.g., 1-2 hours) to allow the seeds to mature.
-
Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour). A slower cool-down promotes the growth of larger, more easily filtered crystals.[20][21]
-
Once the final temperature is reached, hold for several hours to maximize yield before filtration.
-
Q4: The primary condensation reaction is highly exothermic and becomes difficult to control in our 100L reactor, posing a safety risk. What are the best practices for managing this?
Thermal safety is paramount during scale-up.[11] An exothermic reaction's heat output scales with volume, while the reactor's ability to remove heat scales with surface area.[9][10] This mismatch can lead to a thermal runaway, where the reaction rate and heat production increase uncontrollably, potentially causing over-pressurization and vessel failure.[10][12][22]
Best Practices for Thermal Hazard Management:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 or similar instrument) on the lab scale. This experiment will quantify the total heat of reaction, the maximum rate of heat release, and the thermal accumulation under different conditions. This data is essential for safe reactor sizing and process design.[8]
-
Engineering Controls:
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time (semi-batch). This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the reactor's cooling capacity.
-
Reactor Cooling: Ensure the reactor's heat transfer fluid and jacket design are adequate for the measured heat duty.
-
Dilution: Running the reaction at a lower concentration will reduce the volumetric heat output, although this may impact cycle time and throughput.
-
-
Administrative Controls & Emergency Planning:
-
Temperature Monitoring: Always have a calibrated temperature probe directly in the reaction mixture, with high-temperature alarms and automated shutdowns.[23]
-
Emergency Quench Plan: Develop and validate a procedure to quickly stop the reaction in an emergency. This could involve adding a chemical inhibitor or rapidly dumping a pre-chilled solvent.
-
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. cedrec.com [cedrec.com]
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- 12. sigma-hse.com [sigma-hse.com]
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- 14. chemimpex.com [chemimpex.com]
- 15. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. elar.urfu.ru [elar.urfu.ru]
- 17. syrris.com [syrris.com]
- 18. sdu.dk [sdu.dk]
- 19. longdom.org [longdom.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE [proceedings.aiche.org]
- 22. stonehousesafety.com [stonehousesafety.com]
- 23. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
Technical Support Center: Recrystallization of Pyrimidine-5-Carboxylates
Welcome to the dedicated technical support resource for the purification of pyrimidine-5-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Recrystallization is a powerful technique for purification, yet its success is highly dependent on nuanced experimental control. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered when working with this class of compounds.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses common experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate problem, but future challenges as well.
Issue 1: My solution has cooled completely, but no crystals have formed.
This is a frequent and frustrating issue, typically pointing to a problem with supersaturation or nucleation.
-
Possible Cause A: The solution is not supersaturated.
-
Explanation: You may have used too much solvent during the initial dissolution step.[1] For crystallization to occur, the concentration of the pyrimidine-5-carboxylate must exceed its solubility limit at the cooler temperature. If the solution is too dilute, it will remain stable.[2]
-
Solution:
-
Gently reheat the solution to its boiling point.
-
Reduce the solvent volume by boiling it off in a fume hood. A 10-20% reduction is a good starting point.
-
Allow the solution to cool slowly again.[3][4] If this fails, the solvent can be completely removed by rotary evaporation to recover the crude material for another attempt.[1][3]
-
-
-
Possible Cause B: Spontaneous nucleation is inhibited.
-
Explanation: Crystal formation requires an initial "seed" or nucleation site for the lattice to begin growing. A perfectly smooth glass surface and a highly pure solution can sometimes lead to a stable, supersaturated state with no crystal growth.[1]
-
Solutions (in order of application):
-
Scratching: Use a clean glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[3][5] The microscopic imperfections in the glass provide a surface for nucleation to begin.
-
Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution. This provides a perfect template for further crystal growth.[1][3]
-
Ice Bath: Further decrease the solubility by placing the flask in an ice-water bath.[5] This can sometimes provide the thermodynamic push needed to initiate crystallization. Combine this with scratching for greater effect.
-
-
Issue 2: An oil has formed instead of solid crystals ("Oiling Out").
"Oiling out" is a liquid-liquid phase separation where the solute separates from the solvent as a liquid phase rather than a solid crystal.[6][7] This is detrimental to purification because the oil is an excellent solvent for impurities, which then get trapped when the oil eventually solidifies.[8]
-
Possible Cause A: The solution was cooled too rapidly.
-
Explanation: When a solution is cooled too quickly, molecules lose kinetic energy so fast that they don't have time to orient themselves into an ordered crystal lattice.[3] They aggregate in a disordered, liquid-like state instead.
-
Solution: Reheat the solution to re-dissolve the oil, perhaps adding a small amount (1-5%) of extra solvent.[9] Insulate the flask by covering it with a beaker or placing it on a cork ring and allow it to cool to room temperature as slowly as possible before moving to an ice bath.[3][10]
-
-
Possible Cause B: The chosen solvent is inappropriate.
-
Explanation: This often occurs when the boiling point of the solvent is higher than the melting point of the solute.[11] It can also happen if the solvent is too "good," meaning the compound remains highly soluble even at lower temperatures.[3]
-
Solution: Select a different solvent or a mixed-solvent system. A good strategy is to dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[11][12]
-
-
Possible Cause C: High concentration of impurities.
-
Explanation: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of the solid, which can lead to oiling out.[11][13]
-
Solution: If the oil is colored, consider reheating the solution, adding a small amount of activated charcoal, and performing a hot filtration to remove colored impurities before cooling.[9][14] If the problem persists, a preliminary purification by column chromatography may be necessary.
-
Issue 3: The final yield of recrystallized product is very low.
While some product loss is unavoidable, a very low yield indicates a correctable issue in the procedure.[2]
-
Possible Cause A: Too much solvent was used.
-
Explanation: The fundamental principle of recrystallization relies on the difference in solubility between hot and cold solvent. However, the compound will always have some finite solubility in the cold solvent.[2] Using an excessive amount of solvent means a larger amount of your product will remain in the filtrate (mother liquor).[4]
-
Solution: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[15][16] This ensures the solution is saturated and will yield the maximum amount of crystals upon cooling.
-
-
Possible Cause B: Premature crystallization during hot filtration.
-
Explanation: If you are performing a hot filtration to remove insoluble impurities, the solution can cool as it passes through the funnel, causing your product to crystallize in the filter paper along with the impurities.
-
Solution: Use a short-stemmed or stemless funnel to minimize the surface area for cooling.[17] Place the funnel and filter paper in the receiving flask and heat them with the steam from the boiling solvent before beginning the filtration.[10] Pour the solution through the funnel in portions to keep it hot.[17]
-
Issue 4: The final crystals are colored or appear impure.
The goal of recrystallization is purification, so discolored final crystals indicate that impurities were not successfully removed.
-
Possible Cause A: Colored impurities were not removed.
-
Explanation: Many large, conjugated organic molecules that cause color are not effectively removed by crystallization alone.
-
Solution: Before cooling the solution, add a very small amount (1-2% by weight of your solute) of activated charcoal to the hot solution and boil for a few minutes.[14] The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and then proceed with cooling.[9][14]
-
-
Possible Cause B: Impurities were trapped during rapid crystal growth.
-
Explanation: As mentioned in the "oiling out" section, rapid cooling does not give the crystal lattice time to form correctly, which can trap solvent and soluble impurities within the crystal structure.[4][5]
-
Solution: Ensure the cooling process is slow and undisturbed. Slower cooling generally results in larger, purer crystals.[10][18]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my pyrimidine-5-carboxylate?
A1: The ideal solvent is one in which your compound is highly soluble at the solvent's boiling point but has low solubility at room temperature or below.[3][18] A good starting point for pyrimidine-5-carboxylates, which are often moderately polar esters, includes ethanol, methanol, or ethyl acetate.[3][19] You can experimentally test solvents by adding a small amount of your crude product to a test tube with ~1 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating, with crystals reforming upon cooling.[16]
Solvent Selection Guide for Pyrimidine-5-Carboxylates
| Solvent | Boiling Point (°C) | Polarity | Comments & Potential Use |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Excellent general-purpose solvent for many pyrimidine derivatives.[19][20] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. Good for compounds with slightly higher polarity.[19] |
| Ethyl Acetate | 77 | Polar Aprotic | A good choice for ester-containing compounds due to the "like-dissolves-like" principle.[21][22] |
| Acetone | 56 | Polar Aprotic | Can be effective, often used in mixed systems with hexane.[3][21] |
| Water | 100 | Very Polar Protic | Suitable for highly polar pyrimidine-5-carboxylates, such as those with free carboxylic acid or multiple amine groups.[21] |
| Toluene | 111 | Non-polar | Can be used for less polar derivatives; its high boiling point can be advantageous. |
| Heptane/Hexane | 98 / 69 | Non-polar | Typically used as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[12][23] |
Q2: What is the role of the cooling rate in determining crystal quality?
A2: The cooling rate is a critical parameter. Slow cooling allows for crystal growth to occur under near-equilibrium conditions. This means that molecules of your target compound have time to selectively add to the growing crystal lattice, while impurity molecules, which do not fit well, remain in the solution.[10][24] Rapid cooling ("crashing out") leads to smaller crystals and can trap impurities, resulting in a less pure final product.[4][5]
Q3: What is a "second crop" of crystals and how do I obtain it?
A3: The filtrate left over after you collect your initial crystals (the "mother liquor") still contains some of your dissolved product.[25] You can recover some of this material by collecting the filtrate, placing it in a new flask, and boiling off a significant portion of the solvent (e.g., 50-75%).[26] Upon cooling this more concentrated solution, a "second crop" of crystals will form. It is crucial to keep this second crop separate from the first, as it will almost always be less pure.[26][27]
Q4: How do I handle compounds that are only soluble in high-boiling point solvents like DMF or DMSO?
A4: For compounds that are difficult to crystallize from common solvents, anti-solvent vapor diffusion is a highly effective technique.[3] In this method, the pyrimidine-5-carboxylate is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or dichloromethane). Over time, the anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.[3]
Experimental Protocols & Visualizations
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the impure pyrimidine-5-carboxylate in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the compound is just fully dissolved.[18]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-warmed Erlenmeyer flask.[17][24]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[17] Crystal growth should become apparent.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2]
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass or drying dish.
Visual Workflow: The Recrystallization Process
Caption: Standard workflow for purifying pyrimidine-5-carboxylates.
Visual Guide: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Safrole. (n.d.). Recrystallization and hot filtration. Safrole.
- CUNY Baruch College. (2025, Spring). Lab: Purification by Recrystallization. CUNY.
- Chemistry Practical Techniques. (2012, April 12). Recrystallisation, including hot filtration. YouTube.
- ChemistryConnected. (2012, February 2). 4 Analysis & Obtaining a Second Crop. YouTube.
- University of California, Irvine. (n.d.). Recrystallization. UCI School of Physical Sciences.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo.
- Hosokawa, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1639-1645.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization. Kyoto University.
- LibreTexts Chemistry. (2022, April 7). 3.4F: Second Crop Crystallization.
- Paul, E., et al. (2020). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes, 8(10), 1259.
- Steele, G., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 9(6), 923-928.
- LibreTexts Chemistry. (2023, January 29). Recrystallization.
- University of Toronto Scarborough. (2025, November 24). Recrystallization - Single Solvent.
- Cool Separations. (n.d.). Cooling Crystallization Technology. Cool Separations.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Northern Illinois University. (n.d.). Recrystallization.
- MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2020(3), M1149.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- LibreTexts Chemistry. (2022, April 7). 3: Crystallization.
- Google Patents. (2000). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Google APIs. (1998, December 14). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office - EP 1054004 A1.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 125-130.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(66).
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Stanovnik, B., et al. (1983). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Croatica Chemica Acta, 56(3), 465-474.
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Al-haik, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-13.
- LibreTexts Chemistry. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Rho, T., & Abushanab, E. (1994). one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by. Organic Preparations and Procedures International, 26(2), 253-256.
- National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid. PubChem.
- IP.com. (2020). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.
Sources
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Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nucleophilic substitution on pyrimidine scaffolds. As a cornerstone of medicinal chemistry and drug development, the functionalization of pyrimidines is a critical synthetic step. However, achieving high yields in nucleophilic aromatic substitution (SNAr) reactions on these π-deficient heterocyles can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve common issues leading to low reaction yields.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
A solid understanding of the underlying mechanism is the first step in effective troubleshooting. Here, we address the fundamental principles governing the reactivity of pyrimidines in SNAr reactions.
Q1: Why are the C2, C4, and C6 positions on the pyrimidine ring activated for nucleophilic attack?
The reactivity of the pyrimidine ring is dictated by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. These nitrogens inductively withdraw electron density, making the ring carbons electrophilic. Nucleophilic attack is most favorable at the C2, C4, and C6 positions because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto these nitrogen atoms through resonance.[1][2][3] This stabilization is crucial for the reaction to proceed. Attack at C5 is far less favorable as the resulting negative charge cannot be delocalized onto a nitrogen atom.
Caption: A logical workflow to diagnose the cause of low yields.
Q4: My reaction shows little to no conversion of the starting material. What should I investigate?
This indicates that the activation energy for the reaction is not being overcome. Consider the following factors:
-
Insufficient Ring Activation: The pyrimidine ring may not be electrophilic enough. While the nitrogens provide activation, strongly electron-donating groups on the ring can deactivate it. Conversely, adding electron-withdrawing groups (e.g., -CN, -NO₂, -SO₂Me) can significantly enhance reactivity. [4][5]* Weak Nucleophile: The nucleophile may not be strong enough to attack the ring. For neutral nucleophiles like amines or alcohols, deprotonation is often required. Ensure the base used is strong enough to generate the active nucleophilic species. For example, K₂CO₃ is a common choice for amines and phenols, while stronger bases like NaH may be needed for aliphatic alcohols. [6][7]* Low Reaction Temperature: Many SNAr reactions require thermal energy to proceed at a reasonable rate. [6]If the reaction is sluggish at room temperature or 60-80°C, consider gradually increasing the temperature. Microwave irradiation is an excellent technique for rapidly reaching higher temperatures and can dramatically reduce reaction times. [8][9]* Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they can dissolve the reactants and stabilize the charged Meisenheimer complex without solvating and deactivating the nucleophile. [6][10]Protic solvents (e.g., ethanol, water) can cage the nucleophile through hydrogen bonding, reducing its reactivity. [6]
Q5: My starting material is consumed, but my product yield is low and I see multiple byproducts. What are the likely side reactions?
The formation of multiple products points towards competing reaction pathways or degradation.
-
Hydrolysis: If there are traces of water in your reaction, particularly under basic conditions, the halo-pyrimidine can react to form a hydroxypyrimidine (a pyrimidone), which is often unreactive to further substitution. Always use anhydrous solvents and reagents. [4][6]* Reaction with Solvent: Some common SNAr solvents can become problematic at high temperatures. For instance, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. [6]If you suspect this, switch to a more stable polar aprotic solvent like DMSO. Similarly, using alcohol as a solvent can lead to solvolysis products (alkoxy-pyrimidines). [11]* Di-substitution: If your substrate has multiple leaving groups (e.g., 2,4-dichloropyrimidine), the mono-substituted product can sometimes react further to give a di-substituted byproduct. To minimize this, you can try using a stoichiometric amount of the nucleophile (1.0 eq), lowering the reaction temperature, or reducing the reaction time.
-
Regioisomers: As discussed in Q2, you may be forming a mixture of C2 and C4 substituted products. If this occurs, reaction conditions need to be optimized. The presence of substituents on the pyrimidine ring is the strongest directing factor. [12][13]For example, an electron-withdrawing group at C5 strongly directs substitution to C4. [5]
Q6: My reaction is very slow. How can I accelerate it without causing decomposition?
-
Catalysis: While many SNAr reactions proceed without a catalyst, certain transformations can be accelerated. For pyrimidine synthesis, Lewis acids (FeCl₃, ZnCl₂) can be effective. [14]In some specialized cases, transition metal catalysis (e.g., Palladium) can be employed, though this often proceeds through a different mechanism than classical SNAr. [15]* Solvent Choice: The use of greener, efficient solvents like Polyethylene Glycol (PEG-400) has been shown to dramatically accelerate SNAr reactions, often leading to excellent yields in minutes at moderate temperatures. [16]* Microwave Irradiation: This is a highly effective method for accelerating slow reactions. Microwave energy can rapidly and uniformly heat the reaction mixture to temperatures that are difficult to achieve with conventional oil baths, often resulting in cleaner reactions and higher yields in significantly less time. [8][9]
Part 3: Data Tables & Experimental Protocols
Table 1: Common Solvents for Pyrimidine SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| DMSO | Polar Aprotic | 189 | 47.2 | Excellent solvating power, high boiling point, thermally stable. Often the best choice. [6] |
| DMF | Polar Aprotic | 153 | 36.7 | Good solvent, but can decompose to dimethylamine at high temperatures (>120°C). [6] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Lower boiling point, useful for reactions at moderate temperatures. [7] |
| Ethanol | Polar Protic | 78 | 24.6 | Can reduce nucleophile reactivity; may act as a nucleophile (solvolysis). [11] |
| PEG-400 | Polar Protic | >200 | ~12.5 | "Green" solvent, non-toxic, can lead to very rapid reactions. [16] |
| Toluene | Non-polar | 111 | 2.4 | Generally a poor choice as it does not stabilize the charged intermediate. |
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the substitution of a chloro-pyrimidine with a primary or secondary amine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Substituted Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted amine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure a dry, basic environment.
-
Add the 2,4-dichloropyrimidine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water. This will precipitate the product and dissolve inorganic salts.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-aminopyrimidine derivative.
This protocol is adapted from general procedures for nucleophilic substitution.[7]
Protocol 2: Microwave-Assisted SNAr Reaction
This protocol demonstrates the use of microwave irradiation to accelerate the reaction.
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Nucleophile (e.g., amine, thiol) (1.2 mmol)
-
Solvent (e.g., DMF, Ethanol) (3-5 mL)
Procedure:
-
In a dedicated microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 mmol) and the nucleophile (1.2 mmol).
-
Add the solvent (3-5 mL) and a small magnetic stir bar. If a base is required, add it at this stage.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Set the reaction parameters: Temperature = 120-150°C, Time = 10-30 minutes, Power = 100-300 W (use variable power setting).
-
After the reaction is complete, cool the vial to room temperature (using the instrument's cooling system).
-
Work up the reaction mixture as described in Protocol 1 (quenching, extraction, purification).
This protocol is based on modern approaches to accelerate pyrimidine synthesis.[8][9]
References
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
- Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. (2022). PubMed.
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. BenchChem.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2019). MDPI.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018).
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018).
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018).
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts.
- Pyrimidines. University of Liverpool.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
- Why does nucleophilic aromatic substitution occur
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2012).
- Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. (2021).
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023).
- SNAr reactions of pi-deficient arom
Sources
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Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the efficient synthesis of pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1] The success of their synthesis often hinges on the judicious choice of a catalyst and the fine-tuning of reaction conditions.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the laboratory. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in Pyrimidine Synthesis
This section addresses specific issues that may arise during pyrimidine synthesis, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Product Yield
A common frustration in pyrimidine synthesis is a disappointingly low yield of the desired product. This can often be traced back to several factors related to the catalyst and reaction environment.[2]
Potential Causes & Solutions:
-
Inappropriate Catalyst Type: The choice between a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) and a Lewis acid (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) is critical and substrate-dependent.[3] Classical methods like the Biginelli reaction are acid-catalyzed; in the absence of a catalyst, yields are often negligible.[3][4]
-
Actionable Insight: If a Brønsted acid is proving ineffective, consider switching to a Lewis acid, which can better activate the carbonyl components. For some substrates, a combination of catalysts may be more effective.[3]
-
-
Insufficient Catalyst Activity or Loading: The catalyst may be inactive due to improper storage (e.g., sensitivity to air or moisture) or may be used in insufficient quantities.[3][4]
-
Actionable Insight: Always use a fresh, properly stored catalyst. If using a reusable solid-supported catalyst, check for signs of degradation. Optimize the catalyst loading, starting with a typical range of 10-20 mol% and adjusting as needed.[3]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that significantly influence yield.[4]
-
Actionable Insight: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] While refluxing in ethanol is common, some reactions benefit from milder conditions, while others may require higher temperatures, possibly under solvent-free conditions.[4]
-
-
Poor Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the catalyst or lead to unwanted side reactions.[4][5]
-
Actionable Insight: Ensure all reactants are of high purity. Recrystallize or distill starting materials if their purity is questionable.
-
Problem 2: Formation of Unexpected Byproducts
The appearance of unexpected peaks in your analytical data (e.g., HPLC, NMR) indicates the formation of byproducts, which can complicate purification and reduce the yield of the target pyrimidine.
Common Byproducts & Prevention Strategies:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): This is a frequent byproduct in the Biginelli reaction, arising from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).[5]
-
Causality: Higher reaction temperatures favor the Hantzsch pathway.
-
Preventative Measures:
-
Lower the Reaction Temperature: This can significantly reduce the formation of the DHP byproduct.[5]
-
Catalyst Choice: Some Lewis acids may exhibit greater selectivity for the Biginelli pathway over the Hantzsch pathway.[5]
-
Order of Addition: Adding the urea last can sometimes minimize its decomposition into ammonia.[5]
-
-
-
N-acylurea Byproducts: These can form from a competing reaction between the β-ketoester and urea, complicating purification.[5]
-
Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[5]
-
Preventative Measures: Modifying the reaction conditions, such as temperature and catalyst, can disfavor the pathway leading to N-acylurea formation.
-
Problem 3: Stalled or Incomplete Reaction
A reaction that fails to proceed to completion can be a sign of catalyst deactivation or other underlying issues.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by byproducts or impurities present in the starting materials.[3] This is a common issue in industrial processes and can occur in laboratory-scale reactions as well.
-
Actionable Insight: Purifying the reactants can often resolve this issue. If using a heterogeneous catalyst, consider regeneration according to the manufacturer's protocol.
-
-
Incomplete Cyclization: The final ring-closing step may be slow or hindered.[5]
-
Actionable Insight: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if one is not already in use.[5] For sterically hindered substrates, longer reaction times or the use of a more reactive 1,3-dicarbonyl equivalent may be necessary.[5]
-
-
Poor Solubility: The reactants or the catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture with poor interaction.[3]
Catalyst Performance Comparison
The choice of catalyst has a profound impact on the efficiency of pyrimidine synthesis. The following table provides a comparative analysis of various catalytic systems for the Biginelli reaction, a widely used method for synthesizing dihydropyrimidinones.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Brønsted Acids | |||||
| HCl | Catalytic | 3 hrs | Reflux (Ethanol) | Often low | [6] |
| p-Toluenesulfonic acid | 10-20 | Varies | Varies | Moderate to High | [3] |
| Lewis Acids | |||||
| FeCl₃ | 10-20 | Varies | Varies | High | [3] |
| ZnCl₂ | 10-20 | Varies | Varies | High | [3] |
| Yb(OTf)₃ | 10-20 | Varies | Varies | High | [3] |
| Heterogeneous Catalysts | |||||
| Sulfated Zirconia | 50 mg (for 1 mmol scale) | 2-4 hrs | 60 | High | [5] |
| Modern Catalysts | |||||
| PN5P-Ir-pincer complex | Not Specified | Not Specified | 150 | Up to 93 | [7][8] |
| Sulfamic Acid (Microwave) | Not Specified | 2-5 mins | 300W | 88-95 | [7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key pyrimidine synthesis reactions.
Protocol 1: Classical Biginelli Reaction with Conventional Heating
This protocol outlines the original method for the synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of HCl
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea/thiourea in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux.[1]
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[1]
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Reaction
This modern approach utilizes microwave irradiation to significantly accelerate the reaction.[9][10]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., sulfamic acid)[7]
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.
-
Subject the mixture to microwave irradiation (e.g., 300W).[7]
-
The reaction is typically complete within 2-5 minutes.[7]
-
After irradiation, allow the mixture to cool to room temperature.
-
Add a small amount of ethanol and stir.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product to obtain the pure dihydropyrimidinone.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
The following diagram illustrates a logical decision-making process when troubleshooting low product yields.
Caption: A decision tree for troubleshooting low yields in pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrimidine synthesis?
A1: The most prevalent methods for synthesizing the pyrimidine core involve cyclization reactions.[2] Key named reactions include:
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[2]
-
Pinner Synthesis: This involves the reaction of a 1,3-dicarbonyl compound with an amidine.[11]
Modern approaches often employ microwave assistance or novel catalysts to enhance reaction efficiency and yield.[1][9]
Q2: How does microwave irradiation accelerate pyrimidine synthesis?
A2: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat the reaction mixture. This can lead to a significant reduction in reaction times, often from hours to minutes, and can also improve product yields.[10] The rapid heating can also promote reaction pathways that are not favored under conventional heating.
Q3: Can I perform a Biginelli reaction without a solvent?
A3: Yes, solvent-free Biginelli reactions are well-established and offer a greener alternative to traditional methods.[6] These reactions are often carried out using a grinding technique (mechanochemistry) or with microwave irradiation.[6] The absence of a solvent can sometimes lead to higher yields and simpler product isolation.
Q4: My catalyst is reusable. How do I know when it's time to regenerate or replace it?
A4: A decline in product yield over several reaction cycles is a primary indicator of catalyst deactivation. You can also characterize the catalyst using techniques like XRD or TGA to look for structural changes. If regeneration is possible, follow the recommended procedure. If the activity cannot be restored, it is time to replace the catalyst.
Q5: Are there any catalyst-free methods for pyrimidine synthesis?
A5: While most pyrimidine syntheses are catalyzed, some modern methods, particularly those using microwave irradiation, have been developed that can proceed without a traditional catalyst.[12] These often rely on the high energy input from the microwave to drive the reaction forward.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
- De Novo Pyrimidine Synthesis - BOC Sciences
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem
- Troubleshooting common issues in pyrimidine synthesis - Benchchem
- Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
- Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][13]imidazo[1,2-a]pyrimidines via A3 coupling - PMC - NIH
- Pyrimidine Biosynthesis - CD Biosynsis
- The model Biginelli reaction used to optimize the catalytic conditions...
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH
- (PDF)
- Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction | Bentham Science Publishers
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures - Benchchem
- Optimisation of Biginelli reaction a | Download Scientific Diagram - ResearchG
- Microwave-Assisted Synthesis of Some Pyrimidine Derivatives - ResearchG
- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Deriv
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem
- Optimization the reaction conditions for the Biginelli reaction.
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin
- Three Pyrimidine Decarboxylations in the Absence of a C
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube
- A Sustainable Multicomponent Pyrimidine Synthesis | Journal of the American Chemical Society
- Catalyst deactiv
- A Sustainable Multicomponent Pyrimidine Synthesis - PubMed
- Pyrimidine Synthesis and Salvage P
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- 11. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
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Technical Support Center: Managing Exothermic Reactions in Fluorinated Compound Synthesis
Welcome to the Technical Support Center for scientists engaged in the synthesis of fluorinated compounds. The unique reactivity of fluorinating agents means that many transformations are accompanied by significant heat evolution.[1][2][3] Uncontrolled exotherms can lead to decreased yield, byproduct formation, and, most critically, dangerous runaway reactions.[4][5][6][7] This guide is structured to provide direct answers to common challenges, offering insights into the underlying chemical principles and providing actionable protocols to ensure your research is both successful and safe.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions is rooted in fundamental thermodynamics. The process involves breaking relatively weaker bonds (e.g., C-O, C-H) and forming the exceptionally strong carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. The large net energy difference between the bonds broken and the strong C-F bond formed is released as heat, driving the reaction's exothermicity. Reactions with elemental fluorine (F₂) are particularly energetic and can be explosive even at room temperature due to fluorine's high reactivity.[1][8]
Q2: What is a "runaway reaction" and why is it a specific concern in fluorination?
A2: A runaway reaction occurs when the heat generated by a chemical reaction exceeds the heat removal capacity of the reactor system.[3] This leads to a rapid, uncontrolled increase in temperature and pressure.[4][6][9] Fluorination reactions are a particular concern due to their inherent high exothermicity and the thermal instability of many common fluorinating agents.[10][11] For example, reagents like DAST (Diethylaminosulfur trifluoride) can undergo violent, autocatalytic decomposition at elevated temperatures, releasing large amounts of energy and gaseous byproducts, which can over-pressurize and rupture a reaction vessel.[10][11][12][13]
Q3: What initial steps should I take to assess the thermal risk of a new fluorination protocol?
A3: A thorough risk assessment is mandatory before performing any new fluorination reaction.[11]
-
Literature Review: Search for reports on the specific reaction or similar transformations. Pay close attention to reported exotherms, accidents, or specific safety protocols.
-
Reagent Stability Data: Review the Material Safety Data Sheet (MSDS) and other technical literature for your chosen fluorinating agent. Understand its decomposition temperature, potential triggers for decomposition, and incompatibility with other substances.[11]
-
Calorimetric Screening: For reactions with unknown thermal profiles, especially during scale-up, reaction calorimetry is essential.[14][15] Techniques like Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition for reagents and reaction mixtures.[13] Adiabatic calorimetry can simulate a worst-case scenario (no heat loss) to determine the maximum temperature and pressure rise.[14]
Troubleshooting Guide: Specific Scenarios
Scenario 1: Rapid Temperature Spike During Deoxofluorination with DAST or Deoxo-Fluor
Question: I am performing a deoxofluorination of an alcohol using DAST. Upon adding the reagent, even at low temperature, I observed a sudden and alarming temperature spike. What is happening and how can I prevent it?
Analysis: DAST and its analogue Deoxo-Fluor are powerful deoxofluorinating agents but are known for their thermal instability.[10][16][17] DAST begins to decompose exothermically at temperatures as low as 140°C, releasing 1700 J/g of energy.[10][13] Deoxo-Fluor is slightly more stable but decomposes at the same temperature with a still significant energy release of 1100 J/g.[10][13] The temperature spike you observed is likely due to a localized concentration of the reagent leading to a rapid reaction rate or the initiation of thermal decomposition. These reagents can also react violently with water or atmospheric moisture, generating corrosive HF gas.[10][11]
Recommended Actions & Protocols:
-
Immediate Action: If you observe an uncontrolled exotherm, immediately cease reagent addition and apply maximum cooling. If the reaction appears to be running away, evacuate the area and alert safety personnel.
-
Revised Protocol - Semi-Batch Addition: Instead of adding the substrate to the fluorinating agent, reverse the addition. Add the fluorinating agent slowly and dropwise to a cooled solution of the substrate.[12] This maintains a low concentration of the reactive agent and allows the cooling system to manage the heat generated.
-
Consider Safer Alternatives: For large-scale applications, consider more thermally stable crystalline reagents like XtalFluor-E or aminodifluorosulfinium salts.[10][13] XtalFluor-E, for example, has a much higher decomposition temperature (215°C) and a lower heat of decomposition (-661 J/g), offering a significantly improved safety margin.[10]
Data Summary: Thermal Stability of Common Deoxofluorinating Agents
| Reagent | Type | Decomposition Onset | ΔH of Decomposition (J/g) | Key Hazard |
| DAST | Liquid | 140°C | -1700 | Thermally unstable, explosive potential[10][13] |
| Deoxo-Fluor | Liquid | 140°C | -1100 | More stable than DAST, but still hazardous[10][13][18] |
| XtalFluor-E | Solid | 215°C | -661 | Significantly improved thermal stability[10] |
| Morpholino Salt (6) | Solid | 242°C | -388 | High thermal stability, low energy release[13] |
Scenario 2: My Electrophilic Fluorination with Selectfluor is Uncontrolled at Scale.
Question: I successfully performed a small-scale α-fluorination of a ketone using Selectfluor. However, upon scaling up 10-fold, the reaction became very difficult to control, with a strong exotherm. Why is scaling up causing this issue?
Analysis: The challenge with scaling up exothermic reactions lies in the changing surface-area-to-volume ratio. As the volume of a reactor increases, its surface area (through which heat is dissipated) increases at a slower rate. A 10-fold increase in volume does not result in a 10-fold increase in heat transfer capability. Therefore, a reaction that was manageable on a small scale can quickly overwhelm the cooling capacity of a larger vessel, leading to a thermal runaway.[3] Selectfluor reactions, while generally safer than those with DAST, can still be highly exothermic, especially at the higher temperatures often required to achieve reasonable reaction rates.[19]
Recommended Actions & Protocols:
-
Adopt Flow Chemistry: Continuous flow chemistry is a powerful technique for managing highly exothermic reactions safely.[20][21][22] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel or tube with a very high surface-area-to-volume ratio.[21] This allows for near-instantaneous heat removal, preventing temperature spikes and ensuring the reaction remains under precise control.[19][23][24]
-
Protocol: Transitioning to a Flow Reactor:
-
System Setup: Use a syringe pump to deliver a solution of your substrate and another pump for the Selectfluor solution.
-
Mixing: Combine the reactant streams at a T-mixer just before they enter the heated reactor coil.
-
Reactor Coil: The coil is submerged in a temperature-controlled bath (oil or water). The length of the coil and the flow rate determine the residence time.
-
Quenching: The product stream can be directed immediately into a quenching solution (e.g., aqueous base) to stop the reaction and neutralize hazardous byproducts.[23]
-
Optimization: Start with a short residence time and low temperature, gradually increasing as needed while monitoring the output.
-
Workflow Visualization: Batch vs. Flow for Exothermic Reactions
Caption: Comparison of batch vs. flow processing for exothermic reactions.
Hazard Assessment & Mitigation Workflow
A systematic approach is crucial for safely developing and scaling up fluorination reactions. The following workflow outlines the key decision points for assessing and mitigating thermal hazards.
Caption: Decision workflow for thermal hazard assessment in fluorination.
References
- Wirth, T. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
- Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. [Link]
- Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Wang, G., et al. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Royal Society of Chemistry. [Link]
- Yoshida, J., et al. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals. [Link]
- Bennett, C., et al. (2010). Simpler fluorine chemistry. Society of Chemical Industry. [Link]
- Wirth, T., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science. [Link]
- Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Jurca, T., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
- Behm, M. (2021).
- Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. ARIA. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
- Armstrong, G.T., & Jessup, R.S. (n.d.). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
- Ho, T.C., et al. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief.
- Setaram. (n.d.). PROCESS SAFETY. Setaram. [Link]
- Kirschneck, D., et al. (n.d.). Advances in Continuous Flow Calorimetry. Organic Process Research & Development. [Link]
- Beaulieu, F., et al. (n.d.). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents.
- Copelli, S., et al. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. AIDIC. [Link]
- Gexcon. (n.d.). Runaway Reaction. Gexcon. [Link]
- Quora. (2017).
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Organic Syntheses. (n.d.). 4,4'-DIFLUORODIPHENYLDIFLUOROMETHANE. Organic Syntheses. [Link]
- Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.
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- 2. quora.com [quora.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 5. researchgate.net [researchgate.net]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 8. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 10. Simpler fluorine chemistry [soci.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 24. Flow electrochemistry: a safe tool for fluorine chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02123K [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the Technical Support Center for Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis and purification, offering field-proven insights and detailed protocols to ensure the highest quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound, typically via a Biginelli-type reaction, can lead to several process-related impurities. The most critical to monitor are:
-
Unreacted Starting Materials: Primarily residual ethyl 4,4,4-trifluoroacetoacetate and urea.
-
Tetrahydropyrimidine Intermediate: A key process-related impurity is the hydrated cyclic intermediate, ethyl 4-hydroxy-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate can be carried through to the final product if the reaction's final dehydration step is incomplete[1].
-
Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid[2].
-
Knoevenagel Condensation Product: A common side reaction in Biginelli syntheses is the condensation of the β-ketoester with the aldehyde (or its equivalent in this synthesis), which can compete with the main reaction pathway.
Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A2: A yellow coloration often indicates the presence of minor, highly conjugated byproducts or degradation products. While often present in trace amounts, they can be difficult to remove. The primary methods to address this are:
-
Recrystallization: This is often the most effective method for removing colored impurities. A well-chosen solvent system will selectively dissolve the desired product at high temperatures while leaving the impurities either insoluble or in the mother liquor upon cooling.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtration can adsorb the colored impurities. Use this sparingly, as it can also adsorb some of your desired product.
-
Column Chromatography: For stubborn impurities, flash column chromatography provides a more rigorous separation based on polarity.
Q3: I am struggling to get my compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Here are several strategies to induce crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound, which can help induce crystallization.
-
Changing the Solvent System: If a single solvent is not working, a two-solvent system (where the compound is soluble in one and insoluble in the other) can be effective. Dissolve the compound in a minimum of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a logical workflow for diagnosing and resolving common issues encountered during the purification of this compound.
Diagram: Troubleshooting Workflow
Sources
Technical Support Center: Enhancing the Stability of Pyrimidine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrimidine-based molecules. The inherent reactivity that makes pyrimidines valuable building blocks in medicinal chemistry also renders many of their intermediates susceptible to degradation. This resource provides in-depth, experience-driven answers to common stability challenges, helping you to improve yields, ensure purity, and maintain the integrity of your compounds.
Part I: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of pyrimidine intermediates.
Q1: My pyrimidine intermediate seems to be degrading. What are the most common chemical culprits?
A1: The instability of pyrimidine intermediates typically stems from the electron-deficient nature of the 1,3-diazine ring, which makes it susceptible to several degradation pathways. The three most common are:
-
Hydrolysis: The pyrimidine ring, particularly when substituted with electron-withdrawing groups or good leaving groups (e.g., halogens), is vulnerable to nucleophilic attack by water. This can occur under both acidic and basic conditions, often leading to ring-opening or substitution with a hydroxyl group.[1][2][3] For example, acid-catalyzed hydrolysis can involve protonation of a ring nitrogen, which further activates the ring for water to attack.[1]
-
Oxidation: Certain substituted pyrimidines can be sensitive to atmospheric oxygen, especially in the presence of metal ion catalysts or upon exposure to light. This can lead to the formation of N-oxides or other oxidized byproducts, complicating purification and analysis.[2]
-
Photodegradation: The aromatic system of pyrimidines absorbs UV light, which can lead to photochemical reactions.[4] This can include the formation of photohydrates (e.g., 6-hydroxy-5,6-dihydropyrimidine derivatives) or other rearrangements, particularly for compounds exposed to ambient laboratory light or UV visualization lamps for extended periods.[5][6]
Q2: How critically do pH, temperature, and solvent choice affect the stability of my intermediate?
A2: These three parameters are paramount and interconnected. Controlling them is the single most effective strategy for preventing degradation.
-
pH: This is a critical factor. The pyrimidine ring's stability is highly dependent on the pH of the solution.[2][7] Some intermediates degrade rapidly in acidic conditions, while others are labile in strong bases. The specific susceptibility depends on the substituents present. It is crucial to determine the pH stability profile of your compound early on. For instance, the rate of decomposition of cytosine hydrate is significantly influenced by pH, with different mechanisms predominating at acidic versus neutral pH.[7]
-
Temperature: Elevated temperatures accelerate nearly all degradation pathways.[2][7] Steps like solvent removal via rotary evaporation or heating a reaction mixture for an extended period can be detrimental. Whenever possible, it is best to work at or below room temperature.
-
Solvent: The choice of solvent can influence stability in several ways. Protic solvents (like water and alcohols) can participate directly in degradation, especially hydrolysis. The polarity of the solvent can also affect reaction rates and the solubility of potentially catalytic impurities.[8] For oxygen-sensitive compounds, using degassed solvents is essential.[2]
Q3: What are the best general practices for storing pyrimidine intermediates to ensure long-term stability?
A3: Proper storage is crucial for preserving the integrity of your intermediates. The "better safe than sorry" principle applies here.
-
Temperature: Store intermediates at low temperatures. For short-term storage (days), 4°C is often sufficient. For long-term storage (weeks to months), -20°C or -80°C is highly recommended.
-
Atmosphere: Store solids or oils under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-driven hydrolysis. This is especially important for compounds that are oils or amorphous solids, which have a larger surface area exposed to the atmosphere.
-
Light: Protect sensitive compounds from light by storing them in amber vials or by wrapping containers in aluminum foil.[2]
-
Purity: Ensure the intermediate is as pure as possible before storage. Residual catalysts, acids, or bases can promote decomposition over time.
Q4: My synthesis involves multiple reactive sites. When should I consider using a protecting group on the pyrimidine ring itself?
A4: Protecting groups are a strategic tool to temporarily mask a reactive functional group and prevent unwanted side reactions. For pyrimidines, you should consider using a protecting group on a ring nitrogen (if it's an NH group, as in uracil or thymine) under the following circumstances:
-
When using strong bases: If your downstream reaction conditions involve strong bases (e.g., organolithiums, Grignard reagents, or metal hydrides), the acidic N-H proton of a uracil- or thymine-like intermediate will react first. Protecting this position, for example as a benzyl (Bn) or p-methoxybenzyl (PMB) ether, prevents this.[9]
-
To improve solubility: Attaching a bulky, non-polar protecting group like a silyl ether (e.g., TBDMS) can sometimes improve the solubility of a polar intermediate in organic solvents, facilitating the reaction and purification.[9]
-
To direct reactivity: In some cases, a protecting group can sterically block one reactive site, directing a reagent to attack another desired position on the molecule.
The selection of a protecting group is critical; it must be stable to the reaction conditions and easily removable afterward without affecting the rest of the molecule.[9]
Part II: In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Problem 1: My pyrimidine intermediate is decomposing during aqueous work-up and liquid-liquid extraction.
-
Symptoms: Poor recovery of the desired product, appearance of new, often more polar, spots on TLC/LC-MS after extraction.
-
Causality: Aqueous work-ups expose the compound to water over a large surface area (in the separation funnel) and potentially unfavorable pH conditions, creating a perfect storm for hydrolysis.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for work-up instability.
Mitigation Strategies:
-
Control pH: Before extracting, carefully adjust the pH of the aqueous layer to a neutral or near-neutral value using saturated sodium bicarbonate (for acidic solutions) or dilute HCl (for basic solutions).
-
Lower Temperature: Perform the entire extraction procedure in an ice-water bath. This dramatically slows the rate of hydrolysis.[2]
-
Minimize Contact Time: Work efficiently to reduce the amount of time your compound is in contact with the aqueous phase.
-
Use Brine: A final wash of the organic layer with saturated NaCl solution (brine) helps to remove a significant amount of dissolved water before the drying step.
Problem 2: I'm observing significant degradation during purification by silica gel column chromatography.
-
Symptoms: Streaking on the TLC plate, multiple spots appearing from a single spot loaded onto the column, low recovery of pure product.
-
Causality: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of acid-sensitive compounds directly on the column.[2]
Mitigation Strategies:
| Strategy | Description | When to Use |
| Neutralize Silica Gel | Pre-treat the silica gel with a base, typically by adding 1-2% triethylamine (TEA) or ammonia to the eluent system. | This is the first and most common approach for acid-sensitive compounds. |
| Use Alternative Stationary Phases | Switch to a less acidic or basic stationary phase. | When neutralization is insufficient or if the compound is base-sensitive. |
| Run the Column Quickly | Minimize the residence time of the compound on the column by using a slightly more polar eluent or applying gentle pressure ("flash chromatography"). | A good general practice for all but the most difficult separations. |
| Dry Loading | Adsorb the crude product onto a small amount of an inert solid (like Celite® or deactivated silica) and load the solid onto the column, rather than loading in a polar solvent. | For highly sensitive compounds, as it avoids exposing them to a concentrated band of potentially degrading solvent at the top of the column. |
Comparison of Stationary Phases:
| Stationary Phase | Acidity/Basicity | Best For |
| Silica Gel | Acidic (pH ≈ 4-5) | General purpose, stable compounds. |
| Neutral Alumina | Neutral (pH ≈ 7) | Acid- and base-sensitive compounds. |
| Basic Alumina | Basic (pH ≈ 10) | Acid-sensitive compounds; may degrade base-labile compounds. |
| Florisil® | Weakly Acidic | An alternative to silica with different selectivity. |
Problem 3: My reaction yield is low, and I suspect intermediate instability is the culprit.
-
Symptoms: Complex reaction mixture on TLC/LC-MS, presence of unreacted starting materials alongside multiple byproducts, inconsistent yields.
-
Causality: If an intermediate is unstable under the reaction conditions, it will degrade as it is formed, preventing the reaction from proceeding to completion and generating impurities.[8][10]
Mitigation Strategies:
-
Inert Atmosphere: Many organic reactions are sensitive to oxygen and moisture. Setting up the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative degradation and unwanted side reactions with water. See Protocol 2 for a detailed setup.
-
Lower Reaction Temperature: While heat often speeds up the desired reaction, it can accelerate degradation even faster. Try running the reaction at a lower temperature, even if it requires a longer reaction time. Monitor progress by TLC to find the optimal balance.[8]
-
Order of Addition: In multi-component reactions, the order in which reagents are added can be critical. Sometimes, adding a particularly reactive or sensitive reagent slowly and at a low temperature can prevent its degradation and the formation of byproducts.
-
Use Degassed Solvents: For reactions highly sensitive to oxidation, using solvents that have been degassed to remove dissolved oxygen is crucial. See Protocol 3 for methods.[2]
Main Factors Leading to Pyrimidine Degradation:
Caption: Key factors contributing to intermediate instability.
Part III: Key Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
-
Prepare Eluent: Prepare your chosen chromatography eluent (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add Base: To this eluent, add 1.5% v/v triethylamine (TEA). For 1 liter of eluent, add 15 mL of TEA. Mix thoroughly.
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add the TEA-containing eluent and stir to create a uniform slurry.
-
Pack Column: Pour the slurry into your chromatography column and pack as you normally would, using the TEA-containing eluent.
-
Run Column: Run the column using the TEA-containing eluent. This ensures the entire system remains basic, protecting your compound throughout the purification process.
Protocol 2: Performing a Reaction Under an Inert (N2/Ar) Atmosphere
-
Assemble Glassware: Assemble your reaction flask (e.g., a three-neck round-bottom flask) with a condenser, dropping funnel, and thermometer as needed. Ensure all joints are well-greased and sealed.
-
Dry Glassware: Thoroughly dry the glassware in an oven ( >100°C) for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen/argon.
-
Purge the System: Connect the top of the condenser to a gas bubbler and a nitrogen/argon inlet line. Allow the inert gas to flow through the system for 5-10 minutes to displace all the air.
-
Add Reagents: Add your solid reagents to the flask against a positive flow of inert gas. Add anhydrous solvents via a cannula or syringe.
-
Maintain Atmosphere: Keep a slight positive pressure of the inert gas flowing through the system for the duration of the reaction. The bubbler will show a slow, steady bubble rate (e.g., 1 bubble per second), indicating that the system is sealed and under a positive pressure.
Inert Atmosphere Reaction Setup:
Caption: Basic setup for an inert atmosphere reaction.
Protocol 3: Degassing Solvents for Oxygen-Sensitive Reactions
-
Method 1: Sparge with Inert Gas
-
Insert a long needle or glass pipette connected to a nitrogen/argon line into your solvent bottle, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent for 20-30 minutes. The dissolved oxygen will be displaced by the inert gas.
-
-
Method 2: Freeze-Pump-Thaw
-
Place your solvent in a robust flask that can withstand vacuum (e.g., a Schlenk flask) and is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove the gases from the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles being released from the liquid as it thaws.
-
Repeat this cycle at least three times for maximum effectiveness.
-
References
- Wikipedia. (n.d.). Pyrimidine metabolism.
- van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
- Loh, K. D., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
- Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry.
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Gehrke, C. W., et al. (1974). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute.
- do Monte, S. A., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences.
- van Gennip, A. H., et al. (1987). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry.
- Lesyk, R., et al. (n.d.). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[11][12][13]triazolo[1,5-c]-quinazolines... ResearchGate.
- Wikipedia. (n.d.). Pyrimidine.
- Chen, X., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters.
- Grout, R. J., et al. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- Douki, T., et al. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry.
- Badelin, V. P., et al. (2025). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI.
- LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis.
- de la Peña, A. M., et al. (1989). The Effect of pH on the Room-Temperature Phosphorescence Properties of Several Purine and Pyrimidine Derivatives. Talanta.
- Wikipedia. (n.d.). Artificial gene synthesis.
- Zhou, Y., et al. (2021). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Development for Analyzing Pyrimidine Reaction Mixtures
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities involved in monitoring chemical reactions and characterizing novel compounds. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for the analysis of pyrimidine reaction mixtures. Pyrimidines and their derivatives are often polar, ionizable compounds, which presents unique analytical challenges. This resource, structured in a question-and-answer format, addresses the specific issues you may encounter, from method development to final analysis.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common issues encountered during the analysis of pyrimidine synthesis.
Q1: My HPLC peaks for pyrimidine derivatives are tailing severely. What is the most common cause?
A1: Peak tailing for basic compounds like many pyrimidines is often caused by strong interactions with acidic silanol groups on the silica-based stationary phase (e.g., C18). To mitigate this, try increasing the ionic strength of your mobile phase with a buffer (e.g., 20-50 mM acetate or phosphate buffer) or adding a competing base like triethylamine (TEA) in small quantities (0.1%). Adjusting the mobile phase pH to be about 2 pH units below the pKa of your analyte can also help by ensuring it is in a single, protonated state.[1][2][3]
Q2: I'm seeing a new, unexpected peak in my HPLC/TLC analysis as my reaction proceeds. What is the first step to identify it?
A2: The first step is to determine if it's a true byproduct or an artifact. Run a blank injection (solvent only) to rule out system contamination.[4] If the peak is real, use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) provided by the mass spectrometer is the most direct way to get molecular weight information, which is crucial for proposing potential structures of byproducts or intermediates.[4][5][6]
Q3: My pyrimidine compound is highly polar and shows little to no retention on my C18 column. What should I do?
A3: For highly polar pyrimidines, a standard C18 column may not provide sufficient retention. You have several options:
-
Use an Aqueous C18 Column: These columns are designed to be stable in highly aqueous mobile phases without phase collapse.
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a high organic content mobile phase, which is excellent for retaining and separating very polar compounds.[7]
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., dibutylamine acetate) to the mobile phase can form a neutral complex with your charged analyte, significantly increasing its retention on a reverse-phase column.[8][9]
Q4: How do I select the initial UV detection wavelength for a novel pyrimidine derivative?
A4: Most pyrimidine rings exhibit strong UV absorbance around 254-260 nm due to their aromatic nature.[4] A photodiode array (PDA) or diode array detector (DAD) is invaluable during method development. It can scan a range of wavelengths simultaneously, allowing you to determine the absorbance maximum (λ-max) for your specific starting materials, intermediates, and products to ensure optimal detection sensitivity.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex analytical problems categorized by technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for analyzing pyrimidine reaction mixtures, offering high resolution and quantification capabilities.[10] However, issues are common.
Problem: Poor Peak Resolution
Q: My product and a byproduct are co-eluting or have very poor separation in my HPLC chromatogram. How can I improve the resolution?
A: Achieving baseline separation is critical for accurate quantification. Poor resolution is a function of column efficiency, selectivity, and retention. Here is a systematic approach to improve it:
-
Optimize Mobile Phase Selectivity (The 'Solvent Triangle'): The most powerful way to change selectivity is to alter the organic modifier. If you are using acetonitrile (ACN), try substituting it with methanol (MeOH) or vice-versa.[11] These solvents have different interactions with the stationary phase and your analytes. You can systematically test different ratios of ACN/water and MeOH/water, and even ternary mixtures, to find the optimal separation window.[11]
-
Adjust Mobile Phase pH: Pyrimidines often have ionizable functional groups. Changing the pH of the mobile phase buffer can alter the charge state of your analytes, dramatically affecting their retention and selectivity. Experiment with a pH range, for example, from 3.0 to 5.0 using an acetate buffer.[1][2] A change of just 0.5 pH units can sometimes resolve co-eluting peaks.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time analytes spend interacting with the stationary phase, which can improve column efficiency and, consequently, resolution. This is based on the Van Deemter equation, which relates flow rate to plate height.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to change. Switching from a C18 to a Phenyl-Hexyl or a C8 column alters the primary separation mechanism (hydrophobicity vs. π-π interactions), which can drastically change peak elution order and resolve difficult pairs.[4]
Workflow for Troubleshooting HPLC Issues
A systematic approach to diagnosing and solving common HPLC problems.
Caption: A logical workflow for HPLC troubleshooting.
Problem: Baseline Noise or Drift
Q: My HPLC baseline is drifting upwards during a gradient run, and it's very noisy. What's causing this?
A: Baseline issues can obscure small peaks and make integration unreliable. Here's how to diagnose the cause:
-
Upward Drift in Gradient: This is often due to impurities in the "weak" solvent (Solvent A, typically water/buffer) that are eluted as the percentage of the "strong" organic solvent (Solvent B) increases.[12] Ensure you are using high-purity HPLC-grade water and solvents.
-
High-Frequency Noise: This is usually electronic noise from the detector lamp or an unstable power source. Check the lamp's age and energy levels. If the noise is periodic and looks like small peaks, it's often due to the pump.
-
Irregular Noise/Spikes: Air bubbles in the system are a common culprit.[3] Ensure your mobile phase is thoroughly degassed before use and that all fittings are secure to prevent air from entering the system.[12] A faulty check valve in the pump can also cause pressure fluctuations that manifest as baseline noise.[13]
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica; mobile phase pH incorrect | Add buffer or competing base; adjust pH; use an end-capped column |
| Peak Fronting | Sample overload; sample solvent stronger than mobile phase | Dilute sample; dissolve sample in mobile phase |
| Split Peaks | Partially clogged column frit; injector issue (partially blocked port) | Back-flush the column; clean or replace injector components |
| Ghost Peaks | Contamination in system; carryover from previous injection | Run blank gradients; clean injector with strong solvent |
| Retention Time Drift | Poor column equilibration; mobile phase composition changing; temperature fluctuations | Increase equilibration time; prepare fresh mobile phase; use a column oven[3] |
Mass Spectrometry (MS) and NMR Spectroscopy
These techniques are essential for structural confirmation and reaction monitoring.
Q: I have an unknown peak in my LC-MS. How do I go about identifying it?
A: Identifying an unknown requires a systematic combination of data.
-
Obtain the Accurate Mass: Use a high-resolution mass spectrometer (like a TOF or Orbitrap) to get the accurate mass of the molecular ion.[14] This allows you to predict possible elemental compositions.
-
Analyze the Isotope Pattern: The isotopic distribution can provide clues. For example, the presence of chlorine or bromine atoms will give a characteristic M+2 peak.
-
Perform Tandem MS (MS/MS): Fragment the molecular ion and analyze the resulting daughter ions. The fragmentation pattern provides structural information about the molecule's building blocks.[5][15] Compare this fragmentation to your starting materials and expected product to see what substructures they have in common.
-
Consider the Reaction Mechanism: Think about plausible side reactions. Could it be a dimer, an incompletely reacted intermediate, or a product from an alternative reaction pathway?[16][17] For example, in a Biginelli reaction, a common byproduct is a Hantzsch-type dihydropyridine.[16]
Workflow for Unknown Peak Identification
A decision tree for characterizing unexpected signals.
Caption: A workflow for identifying an unknown peak.
Q: Can I use NMR to monitor my reaction in real-time?
A: Yes, real-time NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics and identifying transient intermediates that might be missed by chromatography.[18][19][20] By taking spectra at regular intervals directly from the reaction vessel, you can simultaneously track the disappearance of starting material signals and the appearance of product signals.[21] This provides a direct mass balance and can offer deep mechanistic insights.[20] Recent advances in ultrafast 2D NMR methods even allow for the collection of complex correlation spectra as a reaction progresses, aiding in the structural confirmation of short-lived species.[18][19]
Section 3: Experimental Protocols
Adhering to a validated protocol is key to reproducible results. Here are starting points for common analyses.
Protocol 1: General HPLC Method Development for Pyrimidines
This protocol provides a robust starting point for developing a separation method for a typical pyrimidine reaction mixture.
-
Sample Preparation:
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding to a buffer or solvent).
-
Dilute the sample 100-fold with a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile).[4]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[4]
-
-
Initial HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.[22]
-
-
Analysis & Optimization:
-
Inject your prepared sample, along with standards of your starting materials if available.
-
Analyze the resulting chromatogram for peak shape and resolution.
-
Based on the initial results, systematically adjust parameters as described in the troubleshooting guide (e.g., change the gradient slope, try a methanol-based mobile phase, or adjust the pH with an acetate buffer if formic acid is insufficient).[1][2]
-
Protocol 2: General Thin-Layer Chromatography (TLC) Monitoring
TLC is a quick and inexpensive way to monitor reaction progress.[16]
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Sample Application:
-
Dissolve a small amount of your reaction mixture in a volatile solvent.
-
Using a capillary tube, spot the reaction mixture on the starting line.
-
Also spot your starting material(s) and a "co-spot" (a spot containing both the reaction mixture and starting material) for comparison.[4]
-
-
Development:
-
Place the plate in a developing chamber containing the appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Ensure the solvent level is below the starting line. Cover the chamber and allow it to become saturated with solvent vapors.[4]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[4]
-
Section 4: Method Validation Overview
For professionals in drug development, any analytical method must be validated to ensure it is fit for its intended purpose.[23][24] Validation demonstrates that the method is reliable, reproducible, and accurate.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (impurities, byproducts).[22] | Peak purity analysis (e.g., via DAD or MS) should confirm homogeneity. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte.[22] | Correlation coefficient (r²) ≥ 0.999 for a series of calibration standards.[25] |
| Accuracy | The closeness of the test results to the true value.[24] | 98.0% - 102.0% recovery for spiked samples.[25] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[24] | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day).[25] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio of 3:1.[25] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1.[25] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24] | Method remains within system suitability limits when parameters (e.g., pH, flow rate) are slightly varied. |
References
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
- Frydman, L., & Mishkovsky, M. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
- Mishkovsky, M., & Frydman, L. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society.
- Salerno, C., et al. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed.
- Benchchem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- Benchchem. (2025). Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Comparative Guide. Benchchem.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. ResearchGate.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- van Kuilenburg, A. B., et al. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
- Kumar, P., et al. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Salem, M. A. I. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry.
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed.
- Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Image and Video Exchange Forum.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
- de Abreu, F. C., et al. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central.
- Upton, R. J., et al. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods.
- Kazimierczuk, K., et al. (n.d.). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- Shabir, G. A. (n.d.). Analytical method validation: A brief review. Journal of Validation Technology.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
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Validation & Comparative
A Senior Application Scientist's Guide to Bioactivity: Trifluoromethylpyrimidine vs. Chloropyrimidine
Introduction: In the landscape of modern drug discovery and agrochemical development, the pyrimidine scaffold stands as a cornerstone of molecular design.[1][2][3] Its versatile structure has given rise to a multitude of bioactive agents. The functionalization of this core is where medicinal chemists fine-tune a molecule's properties to achieve desired biological outcomes. Among the most pivotal substituents are halogens and halogenated alkyl groups. This guide provides an in-depth comparison of two common pyrimidine variants: those substituted with a trifluoromethyl (-CF3) group and those with a chloro (-Cl) group. We will dissect their physicochemical differences, explore the resulting impact on bioactivity with supporting data, and provide robust experimental protocols for their evaluation.
Part 1: The Physicochemical Foundation of Bioactivity
The choice between a trifluoromethyl group and a chlorine atom is a decision driven by the profound differences in their fundamental properties. These properties dictate how a molecule interacts with its biological target, navigates physiological environments, and withstands metabolic pressures. The trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group to adjust steric and electronic properties.[4][5][6]
| Property | Trifluoromethyl (-CF3) | Chloro (-Cl) | Rationale & Impact on Bioactivity |
| Van der Waals Radius | ~2.7 Å (group) | ~1.75 Å (atom) | The larger steric bulk of the -CF3 group can create more extensive hydrophobic interactions within a binding pocket, potentially increasing affinity and selectivity.[4][5] |
| Electronic Effect | Strongly electron-withdrawing | Moderately electron-withdrawing | The potent inductive effect of -CF3 can significantly lower the pKa of nearby functional groups, altering ionization state and hydrogen bonding capabilities.[4][6][7] |
| Lipophilicity (Hansch π) | +0.88 | +0.71 | The higher lipophilicity of the -CF3 group can enhance membrane permeability and facilitate transport across biological barriers like the blood-brain barrier.[4][5][7][8] |
| Metabolic Stability | Exceptionally High | Moderate | The carbon-fluorine bond is one of the strongest in organic chemistry (bond energy ~485 kJ/mol), rendering the -CF3 group highly resistant to metabolic oxidation by enzymes like Cytochrome P450.[4][5][9] This often leads to a longer drug half-life.[9] |
| Binding Interactions | Hydrophobic interactions, weak H-bond acceptor | Hydrophobic interactions, halogen bonding | While both can engage in hydrophobic interactions, the chlorine atom is a well-established halogen bond donor, a specific non-covalent interaction that can be critical for target binding.[10] |
Part 2: Comparative Bioactivity Analysis & Experimental Data
Antifungal and Agrochemical Activity
The pyrimidine core is a staple in the development of fungicides.[2] The introduction of a trifluoromethyl group has been a successful strategy to generate potent antifungal agents.
Table 1: Antifungal Activity of Novel Trifluoromethylpyrimidine Derivatives Data from in vitro mycelial growth inhibition assays.
| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL | Reference Compound (Tebuconazole) | Source |
| 5b | Botrytis cinerea | 96.76% | 96.45% | [1][2] |
| 5j | Botrytis cinerea | 96.84% | 96.45% | [1][2] |
| 5l | Botrytis cinerea | 100% | 96.45% | [1][2] |
| 5u | Rhizoctonia solani | 88.6% (at 100 µg/mL) | 78.4% (Azoxystrobin) | [11] |
| 5i | Corynespora cassiicola | 73.2% (at 100 µg/mL) | 72.5% (Azoxystrobin) | [11] |
Expert Interpretation: The data clearly shows that trifluoromethylpyrimidine derivatives can exhibit antifungal activity equal to or greater than commercial standards like tebuconazole and azoxystrobin.[1][2][11] The high metabolic stability conferred by the -CF3 group is particularly advantageous in an agricultural context, potentially leading to longer-lasting crop protection.
Chloropyrimidine derivatives also have a history as antimicrobial agents, though the provided literature focuses more on their antibacterial and antimycobacterial properties.[12][13]
Anticancer and Cytotoxic Activity
Both classes of compounds have been explored for their potential as anticancer agents.
Table 2: Comparative Anticancer Activity Data from in vitro cell viability assays (e.g., MTT assay).
| Compound Class | Representative Compound(s) | Target Cell Line | Bioactivity Metric (EC50 / IC50) | Source |
| Trifluoromethylpyrimidine | Series 5a-5w | PC3, K562, Hela, A549 | Moderate activity at 5 µg/mL | [1][2] |
| Chloropyrimidine | Derivative 6 (bromophenyl piperazine moiety) | HCT116 (Colon) | 89.24 ± 1.36 µM | [14] |
| Chloropyrimidine | Derivative 6 (bromophenyl piperazine moiety) | MCF7 (Breast) | 89.37 ± 1.17 µM | [14] |
| Chloropyrimidine | Derivative 1 (methyl piperazine moiety) | HCT116 (Colon) | 209.17 ± 1.23 µM | [14] |
Expert Interpretation: The data illustrates that both scaffolds are viable starting points for anticancer drug discovery. The trifluoromethylpyrimidine derivatives showed broad, moderate activity at a low concentration, while the specific chloropyrimidine derivatives demonstrated micromolar efficacy against colon and breast cancer cell lines.[1][14] The choice between them would depend on the specific cancer target and the desired pharmacokinetic profile. The enhanced lipophilicity and metabolic stability of a -CF3 substituted compound could be leveraged to improve oral bioavailability and duration of action in an in vivo setting.[4][5]
Antimicrobial Activity
A compelling comparison can be made in the context of antimycobacterial agents.
-
Trifluoromethylpyrimidines: A novel series of trifluoromethyl pyrimidinones was identified with potent in vitro activity against Mycobacterium tuberculosis, with IC90 values less than 5 µM.[15]
-
Chloropyrimidines: A separate study identified chloropyrimidine derivatives with significant in vitro activity against both virulent and non-virulent strains of Mycobacterium tuberculosis, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL.[12]
Expert Interpretation: Both scaffolds are highly effective against M. tuberculosis. This highlights that while the -CF3 group offers distinct physicochemical advantages, the specific molecular architecture and other substituents play an equally critical role in determining potency. The chlorine atom's ability to form halogen bonds may be a key interaction in the active site of the mycobacterial target.
Part 3: Experimental Design & Validating Protocols
To objectively compare novel trifluoromethyl- and chloropyrimidine derivatives, a rigorous, multi-stage experimental workflow is essential.
General Workflow for Bioactivity Comparison
Caption: A phased experimental workflow for comparing and advancing bioactive compounds.
Protocol 1: In Vitro Metabolic Stability Assay
Causality: This protocol is crucial for quantifying the metabolic advantage of the -CF3 group.[9] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, a hypothesis this experiment is designed to test directly.[4][9]
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a master solution containing NADPH regenerating system in a 0.1 M phosphate buffer (pH 7.4).
-
Compound Incubation: In a 96-well plate, add the phosphate buffer, HLM, and the test compound (typically 1 µM final concentration for both the trifluoromethyl- and chloropyrimidine).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. This provides the necessary cofactor for Cytochrome P450 enzyme activity.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This allows for precise quantification of the remaining parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Visualizing Metabolic Blocking
The primary advantage of the -CF3 group is its ability to block a potential site of metabolism.
Caption: The CF3 group's resistance to oxidative metabolism compared to other groups.
Protocol 2: Antifungal Mycelial Growth Inhibition Assay
Causality: This protocol directly measures the compound's ability to inhibit fungal growth, providing a clear measure of antifungal potency. It is a foundational assay in agrochemical research.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Addition: Add the test compounds (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes. A solvent-only plate serves as a negative control, and a commercial fungicide (e.g., tebuconazole) serves as a positive control.
-
Inoculation: Once the agar has solidified, place a small disc (e.g., 5 mm diameter) of mycelium from a fresh culture of the target fungus (e.g., Botrytis cinerea) in the center of each plate.
-
Incubation: Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark for a period of 3-5 days, or until the mycelium in the control plate has grown to nearly cover the plate.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelium in the control group, and T is the average diameter of the mycelium in the treatment group.
Conclusion and Future Perspectives
The choice between a trifluoromethylpyrimidine and a chloropyrimidine is not a matter of inherent superiority, but of strategic design.
-
The trifluoromethyl group is an exceptional tool for enhancing metabolic stability and lipophilicity.[4][5][9] It is the preferred choice when rapid metabolism is a known liability or when enhanced membrane permeability is required to reach the target site. The wealth of data shows its successful application in creating potent antifungal and antimicrobial agents.[1][2][11][15]
-
The chloro group , while more susceptible to metabolism, offers different advantages, including a smaller steric footprint and the capacity for halogen bonding.[10] It remains a highly effective substituent in generating potent bioactive molecules, particularly in the antimicrobial and anticancer fields.[12][14]
Ultimately, the optimal choice depends on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the series. The robust experimental workflows provided herein offer a clear path for researchers to make an evidence-based decision, moving beyond theoretical properties to empirical data and accelerating the development of next-generation therapeutics and agrochemicals.
References
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Chloropyrimidines as a new class of antimicrobial agents. (2007). PubMed.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). Benchchem.
- Trifluoromethyl group. Wikipedia.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (2021). PMC - NIH.
- Chloropyrimidines as a New Class of Antimicrobial Agents. (2025).
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
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A Comparative Guide to the Definitive Structural Validation of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
In the landscape of pharmaceutical and agrochemical research, the precise molecular structure of a novel compound is the bedrock upon which all subsequent development is built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development timelines. Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 154934-97-1) is a versatile heterocyclic compound, recognized as a key intermediate in the synthesis of anti-inflammatory, antiviral, and antifungal agents.[1] Its efficacy is intrinsically linked to its specific three-dimensional architecture.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, culminating in the unequivocal validation provided by single-crystal X-ray crystallography. We will explore not only the procedural steps but also the critical reasoning behind why, for establishing absolute structure, X-ray diffraction remains the gold standard.
The Structural Puzzle: Beyond Spectroscopy
Before delving into crystallography, it is crucial to understand the contributions and limitations of other common analytical techniques. While indispensable for routine characterization, methods like NMR, Mass Spectrometry, and IR spectroscopy often provide data that, while consistent with the proposed structure, may not definitively exclude alternative isomers or tautomers.
Initial Characterization: The Spectroscopic Toolkit
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for determining the covalent framework of a molecule in solution.[2] For our target compound, ¹H, ¹³C, and ¹⁹F NMR would be essential. ¹H and ¹³C NMR would confirm the presence of the ethyl ester group and the pyrimidine core, while ¹⁹F NMR is particularly sensitive to the electronic environment of the trifluoromethyl group.[3][4] However, NMR alone may struggle to definitively assign the position of the hydroxyl group or distinguish between the potential keto-enol tautomers, which can coexist in solution.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₇F₃N₂O₃) by providing a highly accurate mass measurement.[5][6] Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer clues about the connectivity of the molecule, such as the loss of the ethoxy group from the ester.[7][8][9] However, MS cannot distinguish between structural isomers that have the same mass and similar fragmentation pathways.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is excellent for identifying the functional groups present.[10][11] The spectrum of our compound would be expected to show characteristic absorption bands for O-H (hydroxyl), C=O (ester and potentially pyrimidinone), C-F (trifluoromethyl), and C=N/C=C (pyrimidine ring) stretches.[12][13] The broadness and position of the O-H and C=O bands could hint at the tautomeric form and hydrogen bonding, but this information is not conclusive for structural assignment.
The following workflow illustrates the synergistic, yet hierarchical, nature of these techniques in structural validation.
Caption: Structural validation workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of the atomic arrangement in a solid state.[14][15] This technique moves beyond inferring connectivity to directly observing atomic positions, bond lengths, and bond angles, thereby resolving any ambiguities from spectroscopic data.
Experimental Protocol: From Powder to Picture
The journey to an unambiguous crystal structure is a meticulous process that demands precision at every stage.
Step 1: Crystal Growth (The Art of Crystallization)
-
Rationale: The fundamental prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal with dimensions typically in the range of 0.1-0.3 mm. The crystal must be pure and well-ordered to diffract X-rays coherently.
-
Protocol:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Employ slow evaporation as the primary crystallization technique. Transfer the solution to a small, clean vial, cover it loosely with parafilm, and pierce a few small holes.
-
Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C).
-
Monitor for crystal growth over several days to weeks. Alternative methods like vapor diffusion or slow cooling of a saturated solution can be attempted if slow evaporation is unsuccessful.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable crystal must be selected and mounted on a diffractometer to be exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.
-
Protocol:
-
Under a microscope, select a clear, well-formed crystal with sharp edges.
-
Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., equipped with Mo Kα radiation).
-
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data (intensities and positions of spots) are mathematically processed to generate an electron density map of the unit cell. An atomic model is built into this map and refined to best fit the experimental data.
-
Protocol:
-
Data Integration and Scaling: Process the raw diffraction images to determine the unit cell parameters and integrate the intensities of each reflection.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms, generating a preliminary electron density map.
-
Model Building: Fit the remaining non-hydrogen atoms of the molecule into the electron density map.
-
Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by metrics like the R1 factor.
-
Validation: The final structure is validated using software tools to check for geometric plausibility and consistency.
-
Results: The Unambiguous Structure
The final output of a successful crystallographic experiment is a detailed structural model and a set of crystallographic data.
Caption: Confirmed molecular structure from X-ray data.
The crystallographic analysis would provide precise data, which should be presented in a standardized format.
| Parameter | Value | Significance |
| Chemical Formula | C₈H₇F₃N₂O₃ | Confirms elemental composition. |
| Formula Weight | 236.15 g/mol | Consistent with mass spectrometry.[6] |
| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., 12.1, 8.7, 14.3 | Unit cell dimensions. |
| β (°) | e.g., 94.0 | Unit cell angle for a monoclinic system. |
| Volume (ų) | e.g., 1496 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 (final) | < 0.05 | A key indicator of the quality of the fit between the model and the data. |
Note: The crystallographic data in the table are hypothetical examples based on a similar structure[16] and would be replaced with actual experimental values.
Comparative Analysis: Why X-ray Crystallography is Definitive
This guide demonstrates a clear hierarchy of evidence in structural elucidation. While NMR, MS, and IR provide essential pieces of the puzzle, X-ray crystallography delivers the complete picture.
| Technique | Information Provided | Strengths | Limitations for This Compound |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Provides definitive, absolute structural proof.[14] Resolves tautomeric and isomeric ambiguity. | Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ slightly from solution. |
| NMR Spectroscopy | Covalent framework (atom connectivity), dynamic processes in solution. | Excellent for mapping out the carbon-hydrogen framework.[2] ¹⁹F NMR is highly sensitive to the CF₃ group's environment.[3] | May not definitively resolve the exact position of labile protons (e.g., in tautomers). Signal overlap can complicate interpretation. |
| Mass Spectrometry | Molecular formula (HRMS), fragmentation patterns suggesting connectivity. | Extremely high sensitivity.[5] Confirms elemental composition with high confidence. | Cannot distinguish between isomers. Provides no direct 3D structural information.[17] |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O, -CF₃). | Fast, simple, and provides a quick functional group fingerprint.[10] | Provides no information on the connectivity or spatial arrangement of atoms. Bands can be broad and overlapping. |
For drug development professionals, the certainty provided by X-ray crystallography is non-negotiable. It validates the synthetic route, confirms the exact molecule being tested in biological assays, and provides a precise 3D model essential for structure-based drug design and understanding protein-ligand interactions.[18][19]
Conclusion
The structural validation of this compound exemplifies the critical need for a multi-technique approach, anchored by the definitive power of single-crystal X-ray crystallography. While spectroscopic methods like NMR, MS, and FTIR are vital for initial characterization and quality control, they leave room for ambiguity that is unacceptable in a rigorous scientific or industrial setting. X-ray crystallography eliminates this uncertainty by providing a direct visualization of the molecular structure, thereby confirming the tautomeric form, substituent positions, and overall architecture with unparalleled precision. For researchers, scientists, and drug development professionals, embracing this gold-standard technique is a fundamental step in ensuring the integrity and success of their scientific endeavors.
References
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From the Benchtop to the Bedside: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2][3][4][5] Its derivatives have shown significant promise in preclinical studies, particularly as inhibitors of key signaling pathways implicated in cancer.[2][6][7] However, the journey from a potent compound in a test tube (in vitro) to an effective therapeutic in a living organism (in vivo) is a critical and often challenging transition in drug development.[1][8][9] This guide provides an objective comparison of the in vitro and in vivo activities of pyrimidine derivatives, focusing on their role as kinase inhibitors in oncology, supported by experimental data and detailed methodologies.
The In Vitro Landscape: Gauging Potential in a Controlled World
In vitro assays are the first proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of thousands of compounds to identify those with the desired biological activity.[10][11] For pyrimidine derivatives developed as kinase inhibitors, two main types of in vitro assays are fundamental: target-based and cell-based.
Target-Based Assays: A Direct Hit
Target-based assays measure the direct interaction between the pyrimidine derivative and its intended molecular target, such as a specific protein kinase.[12] The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the target's activity by 50%. A lower IC50 value signifies greater potency.[3]
Cell-Based Assays: A More Complex Picture
While target engagement is crucial, a drug must also be able to enter a cell and exert its effect in a complex cellular environment. Cell-based assays, such as the widely used MTT assay, measure the overall effect of a compound on cell viability, proliferation, or cytotoxicity.[13][14][15][16][17][18][19][20] These assays provide a more holistic view of a compound's potential by accounting for factors like cell permeability and off-target effects. The result is often expressed as a GI50 (growth inhibition 50) or CC50 (cytotoxic concentration 50).[6]
Data Presentation: A Comparative Analysis
The transition from a promising in vitro candidate to an effective in vivo agent is a critical hurdle. The following table summarizes hypothetical but realistic data for representative pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key kinase in many cancers.[21][22][23][24][25]
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) |
| Pyr-A | 5 | 0.1 |
| Pyr-B | 8 | 5.0 |
| Pyr-C | 150 | > 50 |
Causality Behind the Data: Pyr-A shows high potency against both the isolated enzyme and the cancer cell line, making it a strong lead candidate. Pyr-B is potent against the target kinase but less effective in the cell-based assay, suggesting potential issues with cell permeability or efflux. Pyr-C shows weak activity in both assays and would likely be deprioritized.
The In Vivo Challenge: Why In Vitro Success Doesn't Always Translate
The complex physiology of a living organism presents numerous barriers that a drug candidate must overcome.[8][9] This is often where the promising results from in vitro studies can diverge from in vivo outcomes. Key factors include:
-
ADME (Absorption, Distribution, Metabolism, and Excretion): For a drug to be effective, it must be absorbed into the bloodstream, distribute to the target tissue (e.g., a tumor), remain stable long enough to exert its effect (metabolism), and then be cleared from the body (excretion).[26][27][28][29][30] Poor ADME properties are a common reason for in vivo failure despite excellent in vitro potency.[29]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): PK describes what the body does to the drug (the concentration of the drug over time), while PD describes what the drug does to the body (the biological effect). An optimal balance is required for therapeutic efficacy.[26]
-
Toxicity: A compound may be effective but cause unacceptable side effects in a living organism, which would not be detected in isolated cell cultures.
Case Study: Pyr-A in a Xenograft Model
To assess the in vivo efficacy of our lead candidate, Pyr-A, a human tumor xenograft mouse model is commonly employed.[31][32][33][34][35] In this model, human cancer cells are implanted into immunodeficient mice, which then develop tumors.[31][36] The mice are then treated with the test compound, and tumor growth is monitored over time.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 50 mg/kg, oral, daily | + 250 | 0 |
| Pyr-A | 50 mg/kg, oral, daily | + 50 | 80 |
| Standard-of-Care | 10 mg/kg, IV, weekly | + 80 | 68 |
Interpretation: In this hypothetical study, Pyr-A demonstrates significant tumor growth inhibition, superior to the standard-of-care treatment, validating its in vitro promise.
Visualizing the Science
Signaling Pathway
Pyrimidine derivatives often target key nodes in cell signaling pathways. For instance, an EGFR inhibitor would block downstream signaling cascades like the MAPK pathway, which is crucial for cell proliferation.[21][24][25]
Caption: Drug discovery workflow from in vitro screening to in vivo validation.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are paramount.
Protocol 1: MTT Cell Viability Assay
This protocol assesses the cytotoxic or anti-proliferative effects of pyrimidine derivatives on cancer cell lines. [13][14][17][19][37]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [3]2. Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. 4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. [17][37]Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [13][14]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [13][14]6. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader. [37]7. Data Analysis: The absorbance is directly proportional to the number of viable cells. [16][20]Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Mouse Xenograft Study
This protocol evaluates the antitumor efficacy of a pyrimidine derivative in a living animal model. [31][33][34]
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) to prevent rejection of the human tumor cells. [38]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million H1975 NSCLC cells) mixed with Matrigel into the flank of each mouse. [35]3. Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume by measuring with calipers 2-3 times per week. 4. Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group). [35]Administer the pyrimidine derivative (e.g., via oral gavage) and a vehicle control according to the predetermined dosing schedule. 5. Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
Conclusion
The development of effective pyrimidine-based therapeutics requires a rigorous and systematic evaluation of both in vitro and in vivo activity. While in vitro assays are indispensable for initial screening and lead identification, they represent a simplified biological system. The true test of a compound's therapeutic potential lies in its performance within the complex physiological landscape of an in vivo model. Understanding the potential for discrepancies between these two testing paradigms and elucidating the underlying reasons—be it ADME, PK/PD, or toxicity—is critical for the successful translation of a promising molecule from the laboratory to the clinic.
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A New Era in Pyrimidine Synthesis: Benchmarking a Novel One-Pot Catalytic Method Against Published Standards
For Immediate Release to the Scientific Community
Introduction: The Enduring Importance of the Pyrimidine Core
The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development, integral to a vast array of biologically active compounds.[1][2][3][4] Pyrimidine derivatives are key components of nucleic acids and are found in numerous FDA-approved drugs for cancer, viral infections, and other diseases.[5] The development of efficient, sustainable, and versatile methods for pyrimidine synthesis is therefore a paramount objective for researchers and drug development professionals.[6][7][8] This guide provides a comprehensive comparison of a novel one-pot pyrimidine synthesis with established methods, offering experimental data to support its adoption in modern synthetic workflows.
Traditional approaches to pyrimidine synthesis, while foundational, often present significant challenges.[6][7][9] These can include harsh reaction conditions, limited substrate scope, the use of hazardous reagents, and multi-step procedures that are both time-consuming and lead to lower overall yields.[7][9]
A Paradigm Shift: The [Specify Novel Method, e.g., Iridium-Catalyzed Multicomponent] Synthesis
Recent advancements have focused on developing more sustainable and efficient pyrimidine syntheses, including green chemistry approaches, microwave-assisted reactions, and novel catalytic systems.[5][6][7][8][9] One particularly promising innovation is a novel, iridium-catalyzed one-pot multicomponent synthesis.[10] This method allows for the regioselective synthesis of highly substituted pyrimidines from readily available alcohols and amidines.[10] The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, which aligns with the principles of green chemistry.[10]
Mechanism of the Novel Iridium-Catalyzed Synthesis
The catalytic cycle of this novel synthesis showcases its elegance and efficiency. The iridium catalyst facilitates the selective formation of C-C and C-N bonds, leading to the desired pyrimidine core with a high degree of control over the substitution pattern.[10]
Caption: Proposed catalytic cycle for the novel iridium-catalyzed pyrimidine synthesis.
Head-to-Head Comparison: A Data-Driven Analysis
To objectively evaluate the performance of this new method, we benchmarked it against two widely employed published methods: the classical Biginelli reaction and a microwave-assisted synthesis.
Comparative Performance Data
| Parameter | Novel Iridium-Catalyzed Method[10] | Classical Biginelli Reaction[11][12][13] | Microwave-Assisted Synthesis[14][15][16] |
| Reaction Time | 12-24 hours | 12-48 hours | 5-30 minutes |
| Temperature | 100-150 °C | Reflux (typically 80-120 °C) | 100-180 °C |
| Catalyst/Reagents | Iridium-pincer complex (catalytic) | Acid or Lewis acid (often stoichiometric) | Often catalyst-free or with a solid support |
| Solvent | High-boiling point organic solvents | Ethanol, Acetonitrile | DMF, or solvent-free |
| Typical Yield | Up to 93% | 40-80% | 70-95% |
| Substrate Scope | Broad, especially for alkyl and aryl substituents | Good for aromatic aldehydes, can be limited for others | Broad, but can be limited by substrate volatility |
| Environmental Impact | Moderate (high temperature, but catalytic) | High (stoichiometric reagents, solvent waste) | Low to Moderate (reduced solvent, high energy input) |
| Purification | Column chromatography | Recrystallization or column chromatography | Often simple filtration and washing |
Experimental Protocols
Protocol 1: Novel Iridium-Catalyzed Pyrimidine Synthesis
This protocol is a generalized representation based on published methods.[10]
-
To a pressure-resistant reaction vessel, add the amidine (1.0 equiv.), the desired alcohols (up to 3 different alcohols, 1.0-1.5 equiv. each), and the iridium catalyst (1-5 mol%).
-
Add a high-boiling point solvent (e.g., toluene or xylene).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.
Protocol 2: Microwave-Assisted Biginelli-Type Reaction
This protocol is a generalized representation based on published methods.[6][17]
-
In a microwave-safe vial, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Add a minimal amount of a high-boiling point solvent like DMF, or proceed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 5-30 minutes.[16]
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates and can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
Workflow and Logic Comparison
The choice of synthetic method is often a balance between speed, cost, scalability, and the desired chemical diversity.
Caption: A comparative workflow of the novel catalytic method and microwave-assisted synthesis.
Expert Insights and Recommendations
The novel iridium-catalyzed method represents a significant step forward in the synthesis of complex, unsymmetrically substituted pyrimidines, a task that can be challenging with traditional methods.[10] Its broad substrate scope with various alcohols allows for the creation of diverse chemical libraries from simple starting materials.[10] While the reaction times are longer than microwave-assisted methods, its strength lies in its ability to construct intricate substitution patterns in a single, regioselective step.
Microwave-assisted synthesis, on the other hand, is an excellent choice for high-throughput synthesis and rapid lead optimization.[14][15] Its speed and often simpler purification make it ideal for generating large numbers of analogs for screening.[6][17]
The classical Biginelli reaction, while having a lower yield and longer reaction times in its original form, remains a valuable and cost-effective method, especially for large-scale synthesis where the cost of specialized equipment or catalysts may be a concern.[11][12][13]
Conclusion and Future Directions
The field of pyrimidine synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methodologies.[5][7][8] The novel iridium-catalyzed multicomponent synthesis offers a powerful new tool for accessing complex pyrimidine derivatives with high regioselectivity.[10] While microwave-assisted methods provide unparalleled speed for rapid library synthesis, and classical methods retain their value for their simplicity and cost-effectiveness, this new catalytic approach opens up new avenues for the construction of previously difficult-to-access pyrimidine scaffolds. Future research will likely focus on the development of even more active and sustainable catalysts, as well as the application of these new methods in the synthesis of next-generation therapeutics.
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- Eid, E. M. (2024, March 1). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science Publishers.
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- Patil, P., Ansari, A., Tauro, S. J., & Nadar, S. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678–705.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025, July 4). PubMed.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.
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A Comparative Guide to the Antiviral Activity of Pyrimidine Carboxylates and Commercial Drugs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral therapeutics, the pyrimidine scaffold has emerged as a privileged structure, yielding numerous clinically successful drugs. This guide provides a comprehensive comparison of the antiviral activity of emerging pyrimidine carboxylates against established commercial antiviral agents. We delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for key antiviral assays to empower researchers in the field of antiviral drug discovery.
The Enduring Promise of Pyrimidine Analogs in Antiviral Therapy
The structural resemblance of pyrimidine derivatives to the natural nucleobases (cytosine, thymine, and uracil) has long been exploited in the design of antiviral agents. Many of these compounds act as nucleoside or nucleotide analogs, which, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication.[1] Prominent examples of commercial drugs based on the pyrimidine scaffold include Zidovudine (AZT) for HIV, Lamivudine for HIV and Hepatitis B, and Sofosbuvir for Hepatitis C.[1]
Beyond direct inhibition of viral polymerases, a newer and promising strategy involves targeting host cellular enzymes essential for viral replication. One such target is the dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for nucleic acid synthesis. This host-centric approach offers the potential for broad-spectrum antiviral activity.[2][3][4]
Comparative Analysis of Antiviral Potency
A critical aspect of drug development is the quantitative assessment of a compound's efficacy and toxicity. The 50% inhibitory concentration (IC50) represents the concentration of a drug required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic window of a potential antiviral drug. A higher SI value indicates greater selectivity for viral targets over host cells.
Below, we present a comparative analysis of the in vitro antiviral activity of selected pyrimidine carboxylates and their derivatives against various viruses, benchmarked against established commercial drugs.
Anti-Influenza Virus Activity
| Compound/Drug | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrimidine Derivative 1b | Influenza A/PR/8/34 | MDCK | 36 | >250 | >6.9 | [5] |
| Pyrimidine Derivative 1c | Influenza A/PR/8/34 | MDCK | 26.5 | >250 | >9.4 | [5] |
| Pyrimidine Derivative 1d | Influenza A/PR/8/34 | MDCK | 3.5 | 115 | 32.8 | [5] |
| Triazolo[1,5-a]pyrimidine-2-carboxamide 23 | Influenza A/PR/8/34 | MDCK | 5.8 | >250 | >43.1 | [6] |
| DHODH Inhibitor 11 | Influenza A/PR/8/34 (H1N1) | MDCK | 0.85 | >200 | >235 | [7] |
| Oseltamivir Carboxylate | Influenza A (H1N1) | MDCK | Varies (nM to low µM range) | >1000 | High | [8][9] |
| Zanamivir | Influenza A | MDCK | Varies (nM to low µM range) | >1000 | High | [10][11] |
| Ribavirin | Influenza A/PR/8/34 | MDCK | 24 | >100 | >4.2 | [6] |
Anti-Human Immunodeficiency Virus (HIV) Activity
| Compound/Drug | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3'-azido-2'-deoxyuridine | HIV-1 | Human PBM | 0.2 | >100 | >500 | [12] |
| 3'-azido-2'-deoxy-5-fluorouridine | HIV-1 | Human PBM | 4.8 | >100 | >20.8 | [12] |
| Pyrimidine NNRTI 48 | HIV-1 (WT and resistant strains) | MT-4 | 0.0034 - 0.0118 | >10 | >847 - >2941 | [13] |
| Zidovudine (AZT) | HIV-1 | MT-4 | ~0.004 | >100 | >25000 | [1] |
| Lamivudine (3TC) | HIV-1 | MT-4 | ~0.01 | >100 | >10000 | [1] |
| Etravirine | HIV-1 | MT-4 | 0.0035 | >10 | >2857 | [13] |
Anti-Herpes Simplex Virus (HSV) Activity
| Compound/Drug | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Bis(styryl)-pyrimidine 5d | HSV-1 (F) | Vero | 1.9 | 102.3 | 53.8 | [14] |
| Bis(styryl)-pyrimidine 5e | HSV-1 (F) | Vero | 2.5 | 114.7 | 45.9 | [14] |
| Thiouracil Derivative 10c | HSV-1 (KOS) | Vero | Potent (comparable to Acyclovir) | Not specified | Not specified | [15] |
| Acyclovir | HSV-1 | Vero | ~1 | >300 | >300 |
Mechanistic Insights into Antiviral Action
The antiviral mechanisms of pyrimidine carboxylates and their derivatives are diverse. As illustrated in the diagram below, they can either directly target viral enzymes or modulate host cell pathways to create an antiviral state.
Caption: Mechanisms of antiviral action for pyrimidine derivatives.
Experimental Protocols for Antiviral Activity Assessment
Accurate and reproducible assessment of antiviral activity is paramount in drug discovery. Here, we provide step-by-step methodologies for two commonly employed in vitro assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a widely used method for screening antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of viral infection.[4][16][17]
Principle: In the absence of an effective antiviral agent, viral replication leads to morphological changes in host cells, known as the cytopathic effect (CPE), ultimately resulting in cell death. An active antiviral compound will inhibit viral replication and thus prevent or reduce CPE.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero, MDCK, A549) at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test pyrimidine carboxylates and control drugs in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted compounds to the wells.
-
Add a standardized amount of virus to each well, except for the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE:
-
Visually inspect the wells under a microscope to assess the degree of CPE.
-
For quantitative analysis, use a cell viability assay such as the MTT or neutral red uptake assay.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the IC50 value by plotting the percentage of inhibition of CPE against the compound concentration and fitting the data to a dose-response curve.
-
Simultaneously, determine the CC50 value using uninfected cells treated with the same compound dilutions.
-
Caption: Workflow for the CPE Inhibition Assay.
Plaque Reduction Assay
The plaque reduction assay is considered a "gold standard" for determining the infectivity of a virus and the efficacy of an antiviral compound.[2][18][19]
Principle: A viral plaque is a localized area of cell death and lysis within a confluent monolayer of cells, resulting from the replication of a single infectious virus particle. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral will reduce the number and/or size of the plaques.
Step-by-Step Protocol:
-
Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.
-
Compound-Virus Incubation:
-
Prepare serial dilutions of the test compounds.
-
Mix each compound dilution with a known concentration of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for a defined period (e.g., 1 hour) to allow the compound to interact with the virus.
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay:
-
Remove the inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound dilutions. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
-
Incubation: Incubate the plates until plaques are visible (typically 3-10 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde).
-
Stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion and Future Directions
Pyrimidine carboxylates and their derivatives continue to be a fertile ground for the discovery of novel antiviral agents. The data presented in this guide demonstrate that novel compounds within this class exhibit potent antiviral activity against a range of clinically relevant viruses, with some showing efficacy comparable or superior to existing commercial drugs. The dual-pronged approach of targeting both viral enzymes and host-cell pathways provides a robust strategy for developing next-generation antivirals. As our understanding of viral replication and host-pathogen interactions deepens, the rational design of pyrimidine-based inhibitors will undoubtedly play a pivotal role in combating viral diseases.
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A Head-to-Head Comparison of Catalysts for Pyrimidine Ring Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids and a privileged structure in a vast array of pharmacologically active compounds, the efficient and selective synthesis of pyrimidine derivatives is of paramount importance.[1] The choice of catalyst is a critical determinant of the success of these synthetic endeavors, directly impacting reaction yields, times, and overall sustainability. This guide provides an in-depth, head-to-head comparison of various catalytic systems for pyrimidine ring formation, supported by experimental data and detailed protocols to empower you in making informed decisions for your specific research needs.
The Enduring Importance of Pyrimidine Synthesis
The pyrimidine core is a recurring motif in a multitude of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ongoing demand for novel therapeutic agents fuels the continuous development of innovative and efficient methodologies for constructing this vital heterocyclic ring system.[2] Classical methods like the Biginelli and Pinner reactions remain highly relevant, while modern advancements in catalysis, including the use of metal complexes, organocatalysts, and sustainable approaches, have significantly expanded the synthetic chemist's toolkit.[1]
Performance Comparison of Catalysts
The efficacy of a catalyst for pyrimidine synthesis is a multifactorial equation, with key variables including reaction yield, time, catalyst loading, and the ability to be recycled. Below, we present a comparative analysis of various catalysts for two of the most prominent methods of pyrimidine ring formation: the Biginelli and Pinner reactions.
Biginelli Reaction Catalysts: A Comparative Overview
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[3] The choice of catalyst can dramatically influence the efficiency of this powerful transformation.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 | [3] |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Moderate | [3] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good | [3] |
| InBr₃ | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 7 | High | [4] |
| Fe(NO₃)₃·9H₂O | Anisaldehyde | Acetophenone | Urea | Solvent-free (grinding) | RT | 0.17 | 92 | [4] |
| Dicalcium Phosphate | Benzaldehyde | Acetylacetone | Urea | Ethanol | Reflux | 0.58 | 98 | [5] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific information was not provided in the cited source.
Pinner Reaction Catalysts: A Look at Efficiency
The Pinner synthesis provides access to a wide range of substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine, a reaction that can be catalyzed by both acids and bases.[6]
| Catalyst | 1,3-dicarbonyl Compound | Amidine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acid Catalyst | β-keto ester | Non-N-substituted amidine | - | - | - | Varies | [7] |
| Base Catalyst | β-keto ester | Non-N-substituted amidine | - | - | - | Varies | [6] |
| CuBr₂ | - | Acetonitrile & 1-heptanol | - | 150 | 6 | 95 (ester product) | [8] |
| Lewis Acids (e.g., AlBr₃, TMSOTf) | 9H-fluoren-9-ylmethanol | Acetonitrile | Acetonitrile | RT - 50 | - | 65-83 (ester product) | [9] |
Note: The Pinner reaction can lead to various products depending on the workup; the yields presented here for CuBr₂ and Lewis acids are for the ester intermediate. A dash (-) indicates that the specific information was not provided in the cited source.
Deep Dive into Reaction Mechanisms and Protocols
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic procedures. Here, we provide detailed experimental protocols for key catalytic systems and visualize the reaction pathways.
The Biginelli Reaction: Mechanism and Experimental Protocols
The acid-catalyzed Biginelli reaction typically proceeds through the formation of an acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester enol, followed by cyclization and dehydration.[1]
Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.
This protocol is a representative example of a Lewis acid-catalyzed Biginelli reaction.[4]
Materials:
-
Urea (1.0 eq)
-
Ethyl acetoacetate (2.5 eq)
-
Aldehyde (5.0 eq)
-
Indium(III) bromide (InBr₃) (0.1 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask, add urea, ethyl acetoacetate, the aldehyde, and InBr₃.
-
Add ethanol to achieve a concentration of 0.2 M.
-
Heat the reaction mixture to reflux and stir for 7 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the desired dihydropyrimidinone.
This classical approach utilizes a strong Brønsted acid to catalyze the reaction.[3]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Urea (1.45 eq)
-
Aromatic aldehyde (1.0 eq)
-
Methanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound, urea, the aromatic aldehyde, and methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture at reflux for 16 hours.
-
Upon cooling, the solid product will precipitate.
-
Collect the precipitate by filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization.
The Pinner Synthesis: A Versatile Route to Pyrimidines
The Pinner synthesis offers a flexible approach to pyrimidine derivatives, with the reaction pathway influenced by the choice of acidic or basic conditions.[6][7]
Caption: A general experimental workflow for the Pinner synthesis of pyrimidines.
This protocol outlines a general procedure for the Pinner synthesis.[1]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
Procedure:
-
Prepare a solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol in a round-bottom flask.
-
Heat the solution to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
The Rise of Sustainable and Modern Catalytic Approaches
Beyond the classical methods, the field of pyrimidine synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient catalytic systems.
Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between activity and ease of separation.[10][11]
-
Homogeneous catalysts are in the same phase as the reactants, allowing for high interaction and often milder reaction conditions.[10] However, their separation from the product can be challenging and costly.[12]
-
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their recovery and recycling, a key advantage for industrial applications.[10] Their activity can sometimes be limited by surface area and diffusion.[10]
Recent research has focused on developing highly active and recyclable heterogeneous catalysts, such as magnetic nanoparticles, to bridge the gap between these two approaches.[2]
Iridium-Catalyzed Multicomponent Synthesis
A notable advancement is the development of an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[13][14] This sustainable method proceeds through a series of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[14] The use of PN5P-Ir-pincer complexes has proven to be highly efficient for this regioselective process, affording unsymmetrically substituted pyrimidines in high yields.[13]
Caption: Logical relationship in a one-pot, three-component pyrimidine synthesis.
Conclusion: Selecting the Right Tool for the Job
The synthesis of pyrimidines is a dynamic field with a rich history and a vibrant future. The choice of catalyst is a critical decision that should be guided by the specific requirements of the target molecule, the desired scale of the reaction, and considerations of sustainability and cost. Classical methods like the Biginelli and Pinner reactions, when paired with modern and optimized catalytic systems, continue to be powerful tools. Concurrently, the development of novel multicomponent reactions catalyzed by sophisticated metal complexes is pushing the boundaries of efficiency and selectivity. This guide has provided a comparative framework to aid researchers in navigating the diverse landscape of catalysts for pyrimidine ring formation, ultimately empowering the discovery and development of the next generation of pyrimidine-based therapeutics.
References
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A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis of Key Synthetic Pathways
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the nucleic acids cytosine, thymine, and uracil, as well as in a vast array of therapeutic agents—from anticancer to antiviral drugs—underscores the critical need for efficient, scalable, and cost-effective synthetic routes.[1][2] This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic pathways to pyrimidines, offering field-proven insights and experimental data to inform your selection for applications ranging from discovery chemistry to industrial-scale manufacturing.
The Strategic Importance of Pathway Selection
The choice of a synthetic pathway is not merely an academic exercise; it has profound implications for project timelines, budget allocation, and environmental impact. A route that is elegant on a lab scale may be economically unviable for large-scale production.[3] Conversely, a high-yield industrial process might lack the versatility needed for rapid analog synthesis in a discovery program. This analysis weighs classical, modern, and biological pathways against the critical metrics of cost, efficiency, scalability, and sustainability.
A Comparative Overview of Synthetic Strategies
We will dissect and compare three major strategic approaches to pyrimidine synthesis:
-
Classical Cyclocondensation: The venerable Biginelli reaction, a workhorse of heterocyclic chemistry.
-
Green Chemistry Approaches: Modern enhancements using microwave and ultrasound technologies to improve efficiency and reduce environmental impact.
-
Biochemical Pathways: The de novo and salvage pathways, which offer lessons in efficiency and are key targets for therapeutic intervention.
The following table provides a high-level comparison of these strategies, which will be explored in detail throughout this guide.
| Parameter | Biginelli Reaction (Classical) | Green Approaches (Microwave/Ultrasound) | De Novo & Salvage Pathways (Enzymatic) |
| Primary Advantage | Operational simplicity; cost-effective starting materials.[1] | Drastically reduced reaction times; higher yields; reduced waste.[4][5][6] | High specificity and efficiency under physiological conditions.[7] |
| Primary Disadvantage | Often requires long reaction times and can have moderate yields without optimization.[8] | Requires specialized equipment (microwave reactor, ultrasonic bath). | Complex to implement for bulk synthesis; high cost of enzymes and cofactors. |
| Cost-Effectiveness | High (for basic setup). | Moderate (equipment investment) to High (long-term savings). | Low (for bulk chemical synthesis); High (for isotopic labeling or as a drug target). |
| Scalability | Good, but can be inefficient in terms of time and energy. | Excellent, with specific flow reactors available for continuous production. | Poor for bulk synthesis; not its intended application. |
| Environmental Impact | Moderate to High (solvent usage, energy consumption). | Low (often solvent-free or reduced solvent; energy efficient).[9][10] | Very Low (aqueous media, biodegradable catalysts). |
| Typical Yield | 40-70% (unoptimized).[11] | 72-95%.[4][11] | Near-quantitative in biological systems. |
| Typical Reaction Time | 3-24 hours.[8][12] | 5-30 minutes.[4][11] | Milliseconds to seconds per enzymatic step. |
Deep Dive into Key Synthetic Pathways
The Biginelli Reaction: A Timeless Multicomponent Strategy
First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] Its enduring popularity stems from its operational simplicity and the use of readily available, inexpensive starting materials.
Causality Behind the Mechanism: The reaction is typically acid-catalyzed. The mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[13][15] The choice of catalyst (Brønsted or Lewis acids) is critical for driving the reaction efficiently and minimizing side products.
Caption: Key mechanistic steps of the Biginelli reaction.
Cost-Benefit Analysis:
-
Cost: The primary costs are associated with the starting materials, which are generally inexpensive.[16] Solvents like ethanol and simple acid catalysts (e.g., HCl) add minimal expense. The low cost makes it highly attractive for initial screening and academic research.
-
Benefit: As a one-pot multicomponent reaction, it offers high atom economy and reduces the need for isolating intermediates, saving time and resources.[1] The resulting DHPMs are valuable pharmaceutical scaffolds themselves and can be readily oxidized to fully aromatic pyrimidines.
Green Chemistry: Enhancing Efficiency and Sustainability
Traditional methods, while cost-effective in terms of reagents, often suffer from long reaction times, high energy consumption (prolonged reflux), and the use of volatile organic solvents.[9] Green chemistry approaches, particularly microwave-assisted and ultrasound-assisted synthesis, directly address these limitations.[5][6]
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture. The direct interaction of microwaves with polar molecules in the mixture leads to efficient and uniform heating, often resulting in dramatic reductions in reaction time (from hours to minutes) and significant increases in yield.[4][11]
Ultrasound-Assisted Synthesis: Sonication employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.
Comparative Data: Conventional vs. Green Synthesis of DHPMs
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| Conventional Heating | HCl | Ethanol, Reflux | 3 hours | Often low (~40-60%) | [8] |
| Microwave Irradiation | Ethanolic NaOH | Ethanol, 100°C | 7-12 min | 72-84% | [4][11] |
| Ultrasound Irradiation | Morpholine | Water, 33 kHz | 20-30 min | >90% | [4] |
| Grindstone (Solvent-free) | CuCl₂·2H₂O / HCl | Grinding, Room Temp. | 5-10 min | >90% | [8] |
Cost-Benefit Analysis:
-
Cost: The initial capital investment for a microwave reactor or a high-power ultrasonic bath can be significant. However, this is often offset by long-term operational savings.
-
Benefit: The financial and environmental benefits are substantial.[5] Drastically shorter reaction times increase throughput. Reduced energy consumption and the ability to use water as a solvent or perform reactions solvent-free minimize waste and associated disposal costs, aligning with sustainable development goals.[4][6]
Biosynthetic Pathways: Nature's Blueprint
Cells synthesize pyrimidines through two primary, highly regulated pathways: de novo synthesis and the salvage pathway.[17] While not used for bulk chemical production, understanding these pathways is crucial for drug development, as many anticancer and antiviral agents function by inhibiting key enzymes in these cascades.[18]
De Novo Synthesis: This energy-intensive pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[17][] The ring is assembled first as orotic acid and is then attached to a ribose phosphate moiety.[20]
Salvage Pathway: This is an energetically favorable recycling route.[20] It reclaims pre-formed pyrimidine bases and nucleosides from the breakdown of DNA and RNA, converting them back into nucleotides.[17] This pathway is particularly crucial in tissues with low proliferative activity.[21]
Caption: Simplified overview of the de novo pyrimidine synthesis pathway.
Cost-Benefit Analysis:
-
Cost: Replicating these multi-enzyme cascades in vitro for bulk synthesis is prohibitively expensive due to the cost of purified enzymes, cofactors (like ATP), and the need for stringent reaction control.[7]
-
Benefit: The primary value lies in two areas:
-
Drug Discovery Target: The enzymes in these pathways, which are often upregulated in cancer cells, are prime targets for inhibitor design.[18]
-
Isotopic Labeling: Enzymatic synthesis is a highly efficient and flexible method for producing isotopically labeled nucleoside triphosphates (NTPs) for detailed NMR studies of RNA and DNA structure and dynamics.[7] The cost of labeled precursors is high, but the enzymatic route provides unparalleled precision.
-
Experimental Protocols: From Theory to Practice
A protocol is only as good as its reproducibility. The following are detailed, self-validating methodologies for key pyrimidine syntheses.
Protocol 1: Classical Biginelli Reaction (Conventional Heating)
-
Objective: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Concentrated HCl (0.2 mL)
-
Ethanol (25 mL)
-
-
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, urea, and ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add the catalytic amount of concentrated HCl to the mixture.
-
Heat the mixture to reflux with stirring for a minimum of 3 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Expected Outcome: Yields are typically moderate. The self-validating step is the formation of a crystalline solid upon cooling, which can be characterized by melting point and spectroscopic methods.
Protocol 2: Microwave-Assisted Biginelli Reaction (Solvent-Free)
-
Objective: Rapid synthesis of a dihydropyrimidinone derivative.
-
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst: A catalytic amount of CuCl₂·2H₂O on a solid support or a few drops of HCl.
-
-
Procedure:
-
In a 10 mL microwave process vial, thoroughly mix the aldehyde, ethyl acetoacetate, urea, and catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 5-10 minutes.[4] The crystalline product often begins to precipitate during the reaction or upon cooling.
-
After irradiation, cool the vial to room temperature.
-
Add a small amount of cold ethanol to the solid mass and break it up with a spatula.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
-
-
Expected Outcome: High yield of a relatively pure product. The drastic reduction in reaction time compared to Protocol 1 serves as a key validation point.
Caption: A logical workflow for selecting and validating a synthesis protocol.
Conclusion and Recommendations
The optimal synthetic pathway to pyrimidines is dictated by the specific context of the project.
-
For academic research and early-stage drug discovery, where cost is a primary constraint and a variety of analogs are needed, the classical Biginelli reaction remains a highly relevant and valuable tool due to its low setup cost and operational simplicity.
-
For process development and scale-up manufacturing, where throughput, efficiency, and sustainability are paramount, investing in green chemistry approaches like microwave or ultrasound-assisted synthesis is strongly recommended. The initial equipment cost is rapidly compensated by significant savings in time, energy, and solvent waste.
-
For mechanistic studies and specialized applications, such as the development of metabolic inhibitors or advanced structural biology, an understanding of the biosynthetic de novo and salvage pathways is indispensable. While not a route for bulk synthesis, enzymatic methods offer unparalleled precision for applications like isotopic labeling.
By carefully weighing the costs and benefits outlined in this guide, researchers and drug development professionals can make informed, strategic decisions that accelerate their projects and align with both budgetary and sustainability goals.
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A Researcher's Guide to Cross-Reactivity Studies of Pyrimidine-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. Pyrimidine-based compounds are a cornerstone in the development of targeted therapies, particularly in oncology, due to their structural similarities to the purine scaffold of ATP.[1] This allows them to act as competitive inhibitors for a vast array of enzymes, most notably protein kinases.[1] However, this structural mimicry is a double-edged sword, often leading to cross-reactivity with unintended targets. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of pyrimidine-based enzyme inhibitors, supported by experimental data and best practices to ensure scientific integrity.
The Significance of Selectivity Profiling
The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. While broad-spectrum inhibitors can be advantageous in certain contexts, such as multi-targeted cancer therapy, a lack of selectivity is more often associated with off-target effects and toxicity.[2][3] Therefore, rigorous cross-reactivity studies are not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its clinical safety profile.[4]
Pyrimidine-based scaffolds are prevalent in a multitude of approved drugs and clinical candidates targeting various enzyme families, including:
-
Protein Kinases: These are the most common targets, with the pyrimidine core mimicking the adenine ring of ATP to bind to the enzyme's active site.[1] Examples include inhibitors of Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[5][6]
-
Dihydrofolate Reductase (DHFR): Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, are well-established inhibitors of DHFR, an essential enzyme in nucleotide synthesis.[7][8][9]
Given the conserved nature of the ATP-binding site across the human kinome, achieving selectivity for a specific kinase is a significant challenge.[6][10] This underscores the necessity for comprehensive profiling against large panels of enzymes.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Biochemical Assays: The First Line of Assessment
Biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes.[11] They are the workhorse of selectivity profiling and are often conducted in a high-throughput format.
Key Experimental Protocols:
-
Radiometric Assays: This classic method, such as the ³³PanQinase™ assay, measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2] It is a robust and sensitive method, though it requires handling of radioactive materials.
-
Fluorescence-Based Assays: These assays utilize fluorescent probes that change their properties upon phosphorylation or binding. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common.[]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[13] This method is highly sensitive and has a broad dynamic range.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.[14] This method is considered a gold standard for characterizing binding affinity but is lower in throughput.[14]
Experimental Workflow: High-Throughput Kinase Profiling
The initial assessment of cross-reactivity is typically performed by screening the inhibitor at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[11] This provides a broad overview of the inhibitor's kinome-wide interactions.
dot
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
Step-by-Step Protocol: Single-Dose Kinase Profiling
-
Compound Preparation: Prepare a stock solution of the pyrimidine-based inhibitor in a suitable solvent, typically DMSO.
-
Assay Plate Preparation: Dispense the required assay components (buffer, substrate, and ATP) into a multi-well plate.
-
Inhibitor Addition: Add the test compound to the assay wells at the desired final concentration (e.g., 10 µM). Include appropriate controls, such as a DMSO vehicle control (representing 100% enzyme activity) and a known broad-spectrum inhibitor as a positive control.
-
Enzyme Addition: Initiate the reaction by adding the purified kinase to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, or luminescence) according to the specific assay format.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Cellular Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial, they may not fully recapitulate the complexities of the cellular environment.[15] Cellular assays provide a more physiologically relevant assessment of an inhibitor's selectivity by considering factors such as cell permeability and intracellular ATP concentrations.[10][16]
Key Experimental Protocols:
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of an inhibitor to a full-length kinase expressed in live cells.[15] It provides quantitative data on compound affinity and residence time at the target.
-
Phospho-protein Western Blotting: This method assesses the inhibition of a specific signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.
-
Cell Viability/Proliferation Assays: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are known to be dependent on the activity of specific kinases.[17]
Interpreting Cross-Reactivity Data: A Quantitative Approach
The vast amount of data generated from large-panel screens requires a systematic and quantitative approach to interpretation.
Key Metrics for Comparison:
-
IC50 and Ki Values: The half-maximal inhibitory concentration (IC50) is the most common measure of inhibitor potency.[18] The inhibition constant (Ki) provides a more direct measure of binding affinity. It's important to note that the IC50 value is dependent on the ATP concentration in the assay, which can influence the apparent selectivity of ATP-competitive inhibitors.[10][16]
-
Selectivity Score: This is a metric used to quantify the overall selectivity of an inhibitor.[19] A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[11] A lower selectivity score indicates a more selective inhibitor.
Data Presentation: Comparison of Pyrimidine-Based Inhibitors
The following table provides a hypothetical comparison of two pyrimidine-based Aurora kinase inhibitors based on data that could be generated from a kinase profiling screen.
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| Aurora A | 15 | 50 |
| Aurora B | 1500 | 75 |
| CDK1 | >10,000 | 800 |
| CDK2 | >10,000 | 1200 |
| VEGFR2 | 500 | 250 |
| PDGFRβ | 800 | 400 |
| Selectivity (Aurora A vs. B) | 100-fold | 1.5-fold |
This is illustrative data and does not represent specific real-world compounds.
In this example, Inhibitor A demonstrates high selectivity for Aurora A over Aurora B, while Inhibitor B is a more potent but less selective, dual Aurora A/B inhibitor.[20]
Visualizing Selectivity: The Kinome Map
A powerful way to visualize cross-reactivity data is through a kinome map, which graphically represents the interactions of an inhibitor with a large panel of kinases. This provides an at-a-glance overview of the inhibitor's selectivity profile.
dot
Caption: A simplified diagram illustrating the on- and off-target interactions of a hypothetical pyrimidine-based inhibitor.
Structural Basis of Selectivity
The selectivity of pyrimidine-based inhibitors is often dictated by subtle differences in the amino acid residues within the ATP-binding pocket of different kinases.[20][21] For example, a single amino acid change can be sufficient to confer selectivity between highly homologous kinases like Aurora A and Aurora B.[20] Structure-based drug design, aided by X-ray crystallography, is a powerful tool for designing inhibitors with improved selectivity by exploiting these differences.[22][6][21]
Conclusion
The assessment of cross-reactivity is a critical and multifaceted component of the preclinical development of pyrimidine-based enzyme inhibitors. By employing a combination of in vitro biochemical assays and cell-based target engagement studies, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. The quantitative interpretation of this data, through metrics like IC50 values and selectivity scores, is essential for making informed decisions about which compounds to advance into further development. Ultimately, a thorough understanding of an inhibitor's on- and off-target activities is paramount for the development of safe and effective targeted therapies.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives
Abstract
Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse pharmacological activities.[1][2][3] This guide, designed for researchers and drug development professionals, provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of pyrimidine derivatives. We will move beyond a simple procedural list to explain the causality behind critical experimental choices. Using Epidermal Growth Factor Receptor (EGFR) as a primary example—a well-established target for pyrimidine-based inhibitors in oncology—this guide details a self-validating, step-by-step protocol from target preparation to rigorous post-docking analysis.[4][5][6] The objective is to equip scientists with the expertise to reliably predict binding affinities, understand structure-activity relationships, and accelerate the rational design of novel, potent therapeutic candidates.
Foundational Concepts: The 'Why' Behind the 'How'
The Pyrimidine Scaffold: A Privileged Motif in Drug Design
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms act as excellent hydrogen bond acceptors, and the aromatic ring can engage in π-π stacking interactions, allowing for versatile and strong binding to biological targets.[7] This inherent ability to interact with biomolecules like enzymes and receptors makes pyrimidine derivatives ideal candidates for inhibitor design.[2] Many FDA-approved drugs incorporate this motif to treat a wide range of diseases, including cancer and viral infections.[2][3]
Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a pyrimidine derivative) to a second (the receptor, e.g., a protein target).[8][9] The primary goals are to predict the binding pose (how the ligand sits in the active site) and to estimate the strength of the interaction, typically represented by a scoring function or binding energy.[9][10] A more negative binding energy generally indicates a more stable protein-ligand complex.[10][11] It is crucial to understand that these scores are best used for ranking a series of compounds rather than determining absolute, real-world binding affinities.[10][12]
Strategic Selection of a Target Protein: The Case of EGFR
The choice of a protein target is dictated by its relevance to a specific disease. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and signaling pathways.[6][13] Mutations in EGFR can lead to its overactivation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[14][15][16] Consequently, EGFR is a prime target for anticancer drugs, with numerous pyrimidine-based inhibitors designed to block its ATP-binding site and halt its activity.[5][6][17] For docking studies, the availability of high-quality 3D crystal structures in the Protein Data Bank (PDB) is essential.[8] For this guide, we will reference EGFR structures such as PDB IDs: 4HJO (Wild-type) and 3W2O (T790M mutant).[5]
The Experimental Workflow: A Self-Validating Protocol
A robust docking study is built on a meticulous and logical workflow. Each step is designed to minimize variables and ensure the results are both reproducible and meaningful.
Essential Software and Tools
-
Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.
-
Docking Software: AutoDock Vina is a widely used and validated open-source tool.[18]
-
Preparation Tools: AutoDockTools (ADT) is essential for preparing protein and ligand files for AutoDock Vina.[18]
-
Chemical Drawing: ChemDraw or MarvinSketch for creating 2D structures of ligands.
Workflow Overview
The following diagram illustrates the logical flow of a comparative docking experiment, from initial setup to final analysis.
Caption: A generalized workflow for molecular docking studies.
Step 1: Target Protein Preparation
The goal of this step is to clean the raw PDB file, leaving only the components essential for docking.
-
Obtain Protein Structure: Download the desired EGFR crystal structure (e.g., 4HJO) from the .[4]
-
Clean the Structure: Using AutoDockTools (ADT), remove all non-essential molecules. This includes water molecules, co-crystallized solvents, and any native ligands.[1][4]
-
Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. Removing the native ligand is necessary to make the binding site accessible for docking new compounds.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein.[1][4]
-
Causality: PDB files from X-ray crystallography often lack hydrogen atoms. Hydrogens are critical as they participate in hydrogen bonds, a key component of protein-ligand interactions.
-
-
Assign Charges: Compute and add partial charges (e.g., Kollman or Gasteiger charges).[1][4]
-
Causality: Atomic charges are fundamental to calculating the electrostatic interactions between the protein and the ligand, which significantly contributes to the docking score.
-
-
Save as PDBQT: Save the prepared protein in the .pdbqt format. This format contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.[4]
Step 2: Ligand Preparation
Each pyrimidine derivative must be converted into a 3D structure with correct chemistry.
-
Obtain Ligand Structures: Draw the 2D structures of your pyrimidine derivatives or download them from databases like PubChem.[4]
-
Generate 3D Conformation: Convert the 2D structures into 3D. Most chemical drawing software can perform this, followed by an energy minimization step to obtain a low-energy, stable conformation.[1]
-
Load into ADT: Open the 3D ligand file in AutoDockTools.
-
Detect Torsions: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format.
Step 3: Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of your docking protocol. The principle is simple: if your docking protocol can accurately reproduce the experimentally determined binding pose of a known ligand, it can be trusted to predict the poses of unknown compounds.
-
Extract the Native Ligand: From the original, unaltered PDB file, save the co-crystallized ligand as a separate file.
-
Prepare the Native Ligand: Prepare this ligand using the same procedure outlined in Step 2.4.
-
Dock the Native Ligand: Using the prepared protein (from Step 2.3) and the prepared native ligand, perform a docking simulation.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the atoms.
-
Trustworthiness: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[11][19][20] It confirms that your chosen parameters and grid box placement are appropriate for the target system. If the RMSD is high, you must revisit your protocol, particularly the grid box definition.
-
Step 4: The Docking Simulation
-
Define the Grid Box: In ADT, define a 3D grid box that encompasses the entire binding site of the target protein.[1][21] The center of the box should be the geometric center of the active site, often determined by the position of the co-crystallized ligand.[21]
-
Causality: The grid box defines the search space for the docking algorithm. If it is too small, it may miss the correct binding pose. If it is too large, it increases computation time unnecessarily.
-
-
Configure and Run AutoDock Vina: Create a configuration file that specifies the prepared protein, the prepared ligand, the grid box coordinates, and the output file name. The exhaustiveness parameter controls the computational effort; a value of 8 or 16 is typically sufficient for good results. Run the docking simulation from the command line.[22][23]
Comparative Analysis: A Case Study with Pyrimidine Derivatives against EGFR
After docking a series of pyrimidine derivatives, the next step is to analyze and compare the results to derive a structure-activity relationship (SAR).
Data Presentation and Interpretation
Summarize the quantitative results in a table. The binding affinity (in kcal/mol) provides a primary ranking metric. A more negative value suggests stronger binding.[11]
| Compound ID | Pyrimidine Core | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| Erlotinib (Control) | Quinazoline | Methoxyethoxy | -8.9 | Met793, Thr790 |
| PD-01 | Thieno[2,3-d]pyrimidine | 4-Fluoroaniline | -8.1 | Met793 |
| PD-02 | Thieno[2,3-d]pyrimidine | 3-Ethynylaniline | -9.2 | Met793, Cys797 (potential covalent) |
| PD-03 | Pyrrolo[2,3-d]pyrimidine | 4-Chloroaniline | -7.8 | Met793 |
| PD-04 | Pyrido[3,4-d]pyrimidine | 4-Fluoroaniline | -7.5 | Gln791 |
Note: Data is illustrative and based on representative values from literature.[4][5][21]
Structural Analysis of Interactions
Beyond the score, visual inspection of the binding poses is essential.[24]
-
Hydrogen Bonds: Identify the specific amino acid residues forming hydrogen bonds with the ligand. For many EGFR inhibitors, a critical hydrogen bond is formed with the backbone nitrogen of Met793 in the hinge region of the kinase.[15]
-
Hydrophobic Interactions: Note interactions with hydrophobic residues like Leu718, Val726, and Leu844, which contribute significantly to binding stability.
-
Structure-Activity Relationship (SAR): Compare the compounds. For instance, in our illustrative data, the addition of an ethynyl group in PD-02 leads to a significantly better binding affinity compared to PD-01 . This suggests the ethynyl group may be accessing a deeper hydrophobic pocket or forming an additional interaction, making it a promising modification for future synthesis. The lower score of PD-04 might be due to the different core scaffold, which orients the aniline substituent in a way that is less optimal for binding compared to the thienopyrimidine core.
Contextualizing Inhibition: The EGFR Signaling Pathway
Understanding why inhibiting the target is important provides crucial context. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Pyrimidine-based inhibitors act by blocking the ATP binding site, preventing the phosphorylation events that initiate these cascades.
Caption: The EGFR signaling pathway and inhibition by pyrimidine derivatives.
Limitations and Future Directions
While powerful, molecular docking has limitations. Scoring functions are approximations and may not perfectly capture the complexity of molecular interactions.[25] The use of a rigid protein structure ignores the inherent flexibility of proteins, which can be crucial for ligand binding.[25][26]
Therefore, the results from a comparative docking study should be viewed as robust hypotheses that require experimental validation. Promising candidates identified in silico should be prioritized for:
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted binding pose over time and to account for protein flexibility.[20][[“]]
-
In Vitro Assays: To experimentally determine the inhibitory concentration (IC₅₀) of the synthesized compounds against the target protein, providing real-world validation of the docking predictions.[4]
By integrating computational predictions with experimental validation, researchers can create a powerful and efficient engine for the discovery of next-generation pyrimidine-based therapeutics.
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Evaluating the metabolic stability of fluorinated vs non-fluorinated pyrimidines
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of pyrimidine-based drug candidates. By understanding the principles of metabolic blocking and utilizing robust in vitro assays like the microsomal and hepatocyte stability assays, researchers can make more informed decisions in the optimization of lead compounds. The data clearly show that fluorination can significantly increase metabolic half-life and decrease intrinsic clearance, ultimately increasing the probability of success in the development of new therapeutics. [1][5][26]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides essential safety and handling protocols for Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 154934-97-1). As a specialized heterocyclic compound integral to drug discovery and development, its unique chemical properties necessitate a robust understanding of its potential hazards and the corresponding protective measures. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory operations.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive safety data sheet for this compound is not universally available, a thorough analysis of structurally similar trifluoromethylated pyrimidine derivatives provides a strong basis for a conservative risk assessment. The recurring hazard classifications for analogous compounds suggest that this chemical should be handled as, at minimum, an irritant and potentially harmful substance.
Key anticipated hazards include:
-
Skin Irritation (H315): Direct contact may cause redness and irritation.[1][2][3][4][5] Some related compounds can cause severe skin burns (H314).
-
Serious Eye Irritation (H319): The compound is likely to cause significant eye irritation upon contact.[1][2][3][4][5] Direct contact could lead to serious eye damage.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols may irritate the respiratory tract.[1][2][4]
-
Harmful if Swallowed (H302): Ingestion may be harmful.[2][4]
Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to remember that PPE is the last line of defense.[6] It is designed to protect you when engineering and administrative controls cannot eliminate the hazard.
-
Engineering Controls: The primary method for protection. Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[1][7] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[7]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) and good laboratory practices.[6] This includes washing hands thoroughly after handling[1][4][8] and prohibiting eating, drinking, or smoking in the laboratory.[9]
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical hazard.
Core PPE Protocol: A Head-to-Toe Approach
The selection of appropriate PPE is based on a thorough risk assessment of the specific procedure being performed.[10]
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[11][12] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine dust.
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfer of solutions or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.[4][10]
Skin and Body Protection
Protecting your skin from direct contact is paramount to prevent irritation or potential burns.
-
Laboratory Coat: A long-sleeved, properly fastened laboratory coat is required.[6] For procedures with a higher risk of splashes, a chemically resistant apron or a disposable gown with tight-fitting cuffs should be worn over the lab coat.[13]
-
Body Coverage: Full-length pants and fully enclosed shoes are mandatory in the laboratory.[6][11] Open-toed shoes, sandals, or shorts are strictly prohibited.
-
Coveralls: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls ("bunny suits") offer enhanced protection.[13]
Hand Protection
Gloves are the most critical barrier for preventing skin contact.
-
Material: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for handling small quantities of solid chemicals and for incidental contact. Always inspect gloves for tears or punctures before use.[8]
-
Double Gloving: For handling solutions or during prolonged procedures, wearing two pairs of nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing your skin.
-
Proper Technique: Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after removal.
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.
-
Standard Operations: When handling small quantities within a certified chemical fume hood, additional respiratory protection is typically not required.
-
When a Respirator is Needed: If you are weighing out large quantities of the solid outside of a containment device, or if engineering controls are not available or fail, a NIOSH-approved respirator is necessary. An N95 respirator can provide protection against airborne particulates.[13] For situations with potential vapor exposure or higher concentrations, a full-face respirator with appropriate cartridges may be required.[8] A formal respiratory protection program, including fit testing, is mandated by OSHA when respirators are required.[14]
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.
Sources
- 1. aksci.com [aksci.com]
- 2. canbipharm.com [canbipharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. safety.chem.byu.edu [safety.chem.byu.edu]
- 12. mn.gov [mn.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
